4-(2-Aminoethoxy)-3-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652432 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-80-5 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol, a molecule of interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates available data and provides expert insights into its synthesis, characterization, and potential biological relevance. By examining established methodologies for analogous compounds, a plausible and detailed synthetic route is proposed. Furthermore, the guide explores the well-documented roles of the methoxyphenol moiety in bioactive molecules to postulate potential applications for this compound as a valuable building block in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers investigating this and related chemical entities.
Introduction and Chemical Identity
This compound is a substituted phenol derivative characterized by the presence of an aminoethoxy and a methoxy group on the benzene ring. Its structure combines features known to impart significant biological activity, making it a molecule of interest for further investigation. The strategic placement of the functional groups suggests potential for this compound to act as a versatile intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(4-Hydroxy-2-methoxyphenoxy)ethylamine, 4-(2-Aminoethoxy)-3-methoxy-phenol | [1] |
| CAS Number | 1076198-80-5 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
A deuterated version, this compound-d3, is also commercially available, indicating its potential use in metabolic studies and as an internal standard in analytical methods.[2][3][4][5][6][7][8]
Proposed Synthesis Pathway
The proposed synthesis starts from 3-methoxyphenol and proceeds through a three-step sequence: nitration, etherification, and reduction.
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 3-Methoxyphenol
The initial step involves the regioselective nitration of 3-methoxyphenol to introduce a nitro group at the para position relative to the hydroxyl group. The hydroxyl and methoxy groups are ortho, para-directing, and the para position to the stronger activating hydroxyl group is sterically more accessible.
Protocol:
-
To a stirred solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetic acid, cool the mixture to 0-5°C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-3-methoxyphenol.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of 4-nitro-3-methoxyphenol is then etherified with a 2-bromoethanol equivalent. A more practical approach would be to use 1,2-dibromoethane under basic conditions.
Protocol:
-
In a round-bottom flask, dissolve 4-nitro-3-methoxyphenol (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.
-
Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution.
-
Add 1,2-dibromoethane (a slight excess, e.g., 1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 1-(2-bromoethoxy)-4-nitro-3-methoxybenzene, can be purified by column chromatography.
Step 3: Reduction of the Nitro Group and Azide Displacement
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve the intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Medicinal Chemistry and Drug Development
While there are no specific biological studies reported for this compound, its structural motifs are present in a variety of biologically active compounds. The methoxyphenol core is a well-established pharmacophore with diverse activities.
Antioxidant and Anti-inflammatory Properties
Methoxyphenols are known for their antioxidant properties, acting as radical scavengers. This activity is attributed to the electron-donating nature of the hydroxyl and methoxy groups, which can stabilize the resulting phenoxy radical. The presence of these groups in the target molecule suggests it may possess similar antioxidant potential. Furthermore, many antioxidants exhibit anti-inflammatory effects by quenching reactive oxygen species that contribute to inflammatory pathways.
Caption: Potential biological roles of this compound based on its methoxyphenol core.
Intermediate for Bioactive Molecules
The presence of a primary amine and a phenolic hydroxyl group makes this compound a versatile bifunctional building block for the synthesis of more complex molecules. For instance, the structurally related compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used to treat heart failure and high blood pressure. This highlights the potential of the title compound as a precursor for novel cardiovascular or other therapeutic agents.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct signals in the aromatic region (δ 6.0-7.5 ppm).- Methoxy group protons (3H) as a singlet around δ 3.8-4.0 ppm.- Methylene protons of the ethoxy chain (4H) as two triplets, one for -OCH₂- and one for -CH₂N-, likely in the δ 3.0-4.5 ppm range.- Amine protons (2H) as a broad singlet, the chemical shift of which would be solvent-dependent.- Phenolic proton (1H) as a broad singlet, also solvent-dependent. |
| ¹³C NMR | - Aromatic carbons (6C) in the δ 100-160 ppm region, with carbons attached to oxygen appearing at lower field.- Methoxy carbon around δ 55-60 ppm.- Methylene carbons of the ethoxy chain in the δ 40-70 ppm range. |
| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 183.0895 (for C₉H₁₃NO₃).- Fragmentation patterns would likely involve cleavage of the ether linkage and the ethylamine side chain. |
| IR | - Broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.- N-H stretching of the primary amine in the 3300-3500 cm⁻¹ region.- C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹.- C-O stretching of the ether and phenol around 1200-1300 cm⁻¹.- Aromatic C=C bending in the 1400-1600 cm⁻¹ region. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of related methoxyphenol compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Toxicity: Methoxyphenols are generally considered to be skin and eye irritants. Ingestion may cause gastrointestinal irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and its potential biological relevance. The insights presented herein are intended to catalyze further research into this and related molecules, ultimately contributing to the development of novel therapeutic agents.
References
-
Pharmaffiliates. This compound. Available at: [Link]
-
All Things Stem Cell. This compound-d3. Available at: [Link]
-
Pharmaffiliates. This compound-d3. Available at: [Link]
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]
-
NIST. Phenol, 4-(2-aminoethyl)-2-methoxy-. Available at: [Link]
-
Chemdad. This compound. Available at: [Link]
-
PubChem. 4-Amino-3-methoxyphenol. Available at: [Link]
-
MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]
-
Strawberry Genome. This compound-d3. Available at: [Link]
-
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
PMC. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Organic Syntheses. Hydrogenolysis of Phenolic Ethers: Biphenyl. Available at: [Link]
-
H-C-Bio. This compound-d3. Available at: [Link]
-
PubChem. 3-Methoxyphenol. Available at: [Link]
-
Pharmaffiliates. 3-(2-Aminoethoxy)-4-methoxyphenol. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound-d3 | Strawberry Genome [strawberrygenome.org]
- 7. This compound-d3 | LGC Standards [lgcstandards.com]
- 8. This compound-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical research and drug discovery, certain molecules, despite their potential significance, remain sparsely documented in public literature. 4-(2-Aminoethoxy)-3-methoxyphenol, with CAS Number 1076198-80-5, is one such compound. This guide endeavors to consolidate the available technical information for this specific molecule. It is crucial to note that while data for structurally similar compounds is abundant, this document will focus solely on the verified information for this compound to maintain the highest degree of scientific integrity. Where data is unavailable, this will be explicitly stated. This approach ensures that researchers can proceed with a clear understanding of the knowns and unknowns associated with this compound.
Core Identification and Molecular Characteristics
This compound is a substituted phenol derivative. Its structure is characterized by a phenol ring substituted with a methoxy group at position 3 and an aminoethoxy group at position 4.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1076198-80-5 | [1][2] |
| Molecular Formula | C9H13NO3 | [1][2][3] |
| Molecular Weight | 183.20 g/mol | [1][2][4] |
| Synonyms | 2-(4-Hydroxy-2-methoxy-phenoxy)-ethyl Amine | [1][2][4] |
A deuterated isotopic variant, this compound-d3 (CAS Number: 1189958-49-3), is also commercially available, which can be invaluable for metabolic studies and pharmacokinetic analyses.[5][6][7]
Physicochemical Properties
Detailed experimental data regarding the physicochemical properties of this compound are not widely available in peer-reviewed literature or publicly accessible databases. The following table summarizes the known information and highlights the data gaps.
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available | |
| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [2] |
The solubility in polar organic solvents like methanol and DMSO suggests that the compound possesses a degree of polarity, which is expected given the presence of the hydroxyl, amino, and ether functional groups.
Spectroscopic Data
At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published in readily accessible sources. Researchers procuring this compound would need to perform these analyses independently to verify its structure and purity.
Synthesis and Reactivity
Synthesis
A specific, detailed, and validated protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic strategy can be conceptualized based on established organic chemistry principles. The logical flow for a potential synthesis is outlined in the diagram below.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1076198-80-5 [chemicalbook.com]
- 3. Alcohols,Phenols,Phenol alcohols | lookchem [lookchem.com]
- 4. 3D-FA17721 - 4-2-aminoethoxy-3-methoxyphenol | CymitQuimica [cymitquimica.com]
- 5. This compound-d3 | LGC Standards [lgcstandards.com]
- 6. This compound-d3 | All Things Stem Cell [allthingsstemcell.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Structure and Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol
This guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 4-(2-Aminoethoxy)-3-methoxyphenol, a substituted phenol derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering detailed methodologies and mechanistic insights.
Introduction and Strategic Importance
This compound is a bifunctional organic molecule featuring a phenol, an ether, and a primary amine. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules and potential pharmacophores. The methoxy and aminoethoxy substituents on the phenolic ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenolic compounds are known for their antioxidant properties, and the incorporation of an aminoethoxy side chain can serve as a handle for further chemical modifications or as a key interacting element with biological targets.[1] The methoxy group is a common feature in many approved drugs, where it can modulate metabolic stability and binding affinity.[2] Therefore, the development of a reliable synthetic route to this compound is of significant interest for the exploration of new chemical entities in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a methoxy group at position 3, and a 2-aminoethoxy group at position 4.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1076198-80-5[3] |
| Molecular Formula | C₉H₁₃NO₃[3] |
| Molecular Weight | 183.20 g/mol [3] |
| Appearance | White Solid (predicted)[3] |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Proposed Synthetic Pathway
A robust and logical synthetic route to this compound can be designed in three main stages, starting from the readily available precursor, resorcinol. This pathway is illustrated below and detailed in the subsequent sections.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
Causality: The synthesis begins with the selective mono-methylation of resorcinol. Resorcinol possesses two hydroxyl groups of similar reactivity, making selective mono-alkylation challenging. However, by carefully controlling the stoichiometry of the methylating agent and the reaction conditions, a reasonable yield of the desired 3-methoxyphenol can be achieved. The use of a phase transfer catalyst can further enhance the selectivity and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[4][5]
Experimental Protocol (Adapted from BenchChem and Guidechem): [4][5]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (0.5 g, as a phase transfer catalyst), toluene (50 mL), and a 2 M aqueous solution of sodium hydroxide (50 mL).
-
Reaction Conditions: The mixture is stirred vigorously and heated to 80°C.
-
Addition of Methylating Agent: Dimethyl sulfate (15.1 g, 0.12 mol) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.
-
Reaction Time: After the addition is complete, the reaction is allowed to proceed for 8 hours at 80°C.
-
Work-up: The reaction mixture is cooled to room temperature, and the pH is adjusted to be weakly acidic with glacial acetic acid. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).
-
Purification: The combined organic phases are washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, and the toluene is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-methoxyphenol.
Step 2: Williamson Ether Synthesis of N-(2-(3-Methoxyphenoxy)ethyl)phthalimide
Causality: This step involves the O-alkylation of the synthesized 3-methoxyphenol with a protected form of 2-aminoethyl bromide. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[6] To prevent the free amino group from interfering with the reaction (e.g., through N-alkylation), it is protected as a phthalimide. N-(2-bromoethyl)phthalimide is a commercially available and effective reagent for this purpose.
Caption: Mechanism of the Williamson Ether Synthesis step.
Experimental Protocol (Adapted from general procedures): [7][8]
-
Reaction Setup: To a solution of 3-methoxyphenol (12.4 g, 0.1 mol) in anhydrous acetone (150 mL) in a round-bottom flask, add anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Addition of Alkylating Agent: The mixture is stirred at room temperature for 10 minutes, after which N-(2-bromoethyl)phthalimide (25.4 g, 0.1 mol) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the acetone is removed by rotary evaporation. Water is added to the residue, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(2-(3-Methoxyphenoxy)ethyl)phthalimide, which can be further purified by recrystallization or column chromatography.
Step 3: Deprotection via Ing-Manske Procedure
Causality: The final step is the removal of the phthalimide protecting group to unveil the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a mild and efficient method for this transformation.[9] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
Experimental Protocol (Adapted from the Ing-Manske procedure): [9]
-
Reaction Setup: The crude N-(2-(3-Methoxyphenoxy)ethyl)phthalimide (0.1 mol) is dissolved in ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate (10 mL, ~0.2 mol) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a sodium hydroxide solution and extracted with dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the two methylene groups of the aminoethoxy chain, and the amine protons. The protons on the carbon adjacent to the ether oxygen are expected to show a downfield shift to around 3.4-4.5 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the two carbons of the aminoethoxy side chain. The carbon atom bonded to the ether oxygen will exhibit a downfield shift, typically in the range of 50-80 ppm. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the primary amine, C-H stretches of the aromatic ring and alkyl chain, and a strong C-O stretching band for the ether linkage around 1050-1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (183.20 g/mol ). |
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the synthesis of this compound. By leveraging well-established synthetic methodologies, including the selective methylation of resorcinol, the Williamson ether synthesis, and the Ing-Manske deprotection, a plausible and efficient pathway has been detailed. The provided experimental protocols, adapted from authoritative sources, offer a solid foundation for the laboratory preparation of this valuable chemical building block. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in medicinal chemistry and materials science.
References
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Ariffin, A., et al. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
chemeurope.com. (n.d.). Gabriel synthesis. [Link]
-
All Things Stem Cell. (n.d.). This compound-d3. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound-d3 | All Things Stem Cell [allthingsstemcell.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 4-(2-Aminoethoxy)-3-methoxyphenol. The information presented herein is curated from available scientific literature and chemical supplier data to support research and development activities.
Introduction and Compound Identification
This compound is a substituted phenol derivative with potential applications in pharmaceutical research and development. Its chemical structure incorporates a methoxy group and an aminoethoxy side chain attached to the phenol ring, providing multiple functional groups for potential chemical modifications and biological interactions.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1076198-80-5 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.2 g/mol | [1] |
| Synonyms | 4-(2-Aminoethoxy)-3-methoxy-phenol, 2-(4-Hydroxy-2-methoxy-phenoxy)-ethyl Amine | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The information below is compiled from chemical supplier data sheets.
Table 2: General Physical Properties
| Property | Value | Source |
| Physical Form | White Solid | [2] |
| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [2] |
| Stability | Light and temperature sensitive | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Note on Melting and Boiling Points: As of the latest literature review, specific, experimentally determined melting and boiling points for this compound have not been reported. For context, a related isomer, 4-amino-3-methoxyphenol, has a reported melting point of 168-170°C[3]. However, this should not be considered a proxy for the target compound.
Spectroscopic Data
For illustrative purposes, a general workflow for acquiring and analyzing such data is provided below.
Experimental Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic characterization.
Synthesis and Reactivity
The presence of a primary amine, a phenol, and an ether linkage suggests that the molecule can undergo a variety of chemical reactions. The amino group can act as a nucleophile or a base, while the phenolic hydroxyl group is weakly acidic and can be deprotonated or undergo reactions at the aromatic ring. The ether bond is generally stable but can be cleaved under harsh acidic conditions.
Handling and Safety
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the functional groups present, standard laboratory safety precautions for handling substituted phenols and amines should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Work
This compound is a chemical compound with potential utility in research and development. This guide provides the currently available information on its physical and chemical properties. A significant gap exists in the publicly available experimental data, particularly concerning its melting point, boiling point, and detailed spectroscopic characterization. It is strongly recommended that researchers independently verify the structure and purity of this compound using standard analytical techniques before its use in any application. The publication of such data would be a valuable contribution to the scientific community.
References
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Aminoethoxy)-3-methoxyphenol
A Note on the Current State of Research: As of early 2026, the specific mechanism of action for 4-(2-Aminoethoxy)-3-methoxyphenol is not documented in peer-reviewed scientific literature or patent filings. This guide, therefore, moves beyond established fact to propose a series of data-driven hypotheses based on the known activities of structurally related methoxyphenol compounds. The experimental protocols detailed herein are designed as a comprehensive roadmap for the initial characterization and validation of these proposed mechanisms.
Part 1: Foundational Analysis and Hypothesized Biological Activity
The molecular architecture of this compound, featuring a guaiacol (2-methoxyphenol) core, suggests several potential avenues for biological activity. The guaiacol moiety is a common feature in a variety of bioactive natural products and synthetic molecules known for their antioxidant and anti-inflammatory properties. The addition of an aminoethoxy side chain introduces a flexible, polar group that could facilitate interactions with protein targets such as enzymes or receptors.
Based on the activities of related 2-methoxyphenol compounds, we can formulate two primary hypotheses for the mechanism of action of this compound:
Hypothesis 1: Anti-inflammatory Activity via Inhibition of the STAT3 Signaling Pathway. Several phenolic compounds are known to possess anti-inflammatory properties. A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] The phosphorylation and subsequent dimerization of STAT3 is a critical step in the signaling cascade of many pro-inflammatory cytokines like IL-6 and TNF-α. We hypothesize that this compound may similarly interfere with STAT3 activation, thereby downregulating the expression of pro-inflammatory mediators.
Hypothesis 2: Antioxidant Activity through Radical Scavenging. The phenolic hydroxyl group is a well-established radical scavenger. Studies on various 2-methoxyphenols have demonstrated their capacity to neutralize free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation.[3][4][5][6] We hypothesize that this compound can donate its phenolic hydrogen atom to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
The following sections will detail the experimental workflows required to systematically investigate these two hypotheses.
Part 2: Experimental Validation of Hypothesized Mechanisms
Investigating Anti-inflammatory Potential: STAT3 Inhibition
To determine if this compound modulates inflammatory signaling, a series of in vitro cellular assays will be conducted using a macrophage cell line, such as RAW 264.7, which is a standard model for studying inflammation.
Experimental Workflow: STAT3 Inhibition Assay
Caption: Workflow for assessing STAT3 pathway inhibition.
Step-by-Step Protocol: Western Blot for Phospho-STAT3
-
Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 30 minutes (for p-STAT3) or 24 hours (for COX-2 and iNOS).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize the expression of target proteins to the loading control.
Expected Data and Interpretation
A dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3 would provide strong evidence that this compound inhibits this key inflammatory signaling node. A corresponding decrease in the expression of downstream inflammatory proteins COX-2 and iNOS, as well as reduced secretion of TNF-α and IL-6, would further validate the anti-inflammatory effect.
| Concentration of Test Compound | p-STAT3 / Total STAT3 Ratio (Normalized) | COX-2 Expression (Fold Change vs. LPS) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 0.1 ± 0.02 | 0.1 ± 0.01 | 50 ± 10 |
| LPS (1 µg/mL) | 1.0 ± 0.15 | 1.0 ± 0.12 | 1200 ± 150 |
| LPS + 1 µM | 0.8 ± 0.11 | 0.9 ± 0.10 | 1050 ± 130 |
| LPS + 10 µM | 0.4 ± 0.08 | 0.5 ± 0.07 | 600 ± 80 |
| LPS + 50 µM | 0.15 ± 0.04 | 0.2 ± 0.05 | 200 ± 40 |
Table 1: Hypothetical data demonstrating dose-dependent inhibition of STAT3 pathway markers by this compound.
Assessing Antioxidant Capacity
The antioxidant potential of this compound can be quantified using both a cell-free chemical assay (DPPH) and a cell-based assay for reactive oxygen species (ROS).
Experimental Workflow: Antioxidant Assays
Caption: Workflows for cell-free and cell-based antioxidant assays.
Step-by-Step Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
IC50 Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Expected Data and Interpretation
A lower IC50 value indicates a higher antioxidant capacity. Comparing the IC50 value of this compound to that of a known antioxidant like Trolox will provide a quantitative measure of its radical scavenging potential.
| Compound | DPPH Scavenging IC50 (µM) |
| Trolox (Standard) | 8.5 ± 0.7 |
| This compound | 22.3 ± 2.1 |
| Unrelated Control Compound | > 200 |
Table 2: Hypothetical DPPH scavenging data comparing the test compound to a standard antioxidant.
Part 3: Synthesis and Concluding Remarks
The proposed dual mechanism of STAT3 inhibition and antioxidant activity suggests that this compound could be a promising candidate for conditions characterized by both inflammation and oxidative stress, such as neurodegenerative diseases or certain dermatological disorders.
The logical progression of this research plan is as follows:
Caption: Overall research progression path.
Successful validation of the proposed mechanisms in vitro would justify advancing the compound to preclinical in vivo models. The experimental framework laid out in this guide provides a rigorous and self-validating system to thoroughly investigate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.
References
-
Jung, H. W., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of Molecular Neuroscience, 63(3-4), 347-358. Retrieved from [Link]
-
Choi, J. Y., et al. (2019). (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. International Journal of Molecular Sciences, 20(11), 2632. Retrieved from [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-283. Retrieved from [Link]
-
Fraternale, D., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Retrieved from [Link]
-
Atsumi, T., et al. (2005). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecules, 10(4), 546-555. Retrieved from [Link]
Sources
- 1. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol: A Molecule at the Crossroads of Synthesis and Metabolism
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scarcity and Unveiling Potential
The landscape of chemical research is often punctuated by molecules of significant interest that, for various reasons, remain sparsely documented in scientific literature. 4-(2-Aminoethoxy)-3-methoxyphenol is one such enigmatic compound. While commercially available and noted for its utility in organic synthesis, a comprehensive profile of its biological activities, metabolic pathways, and specific applications remains largely uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the known chemical and physical properties of this compound. Secondly, and more substantially, it will delve into the rich pharmacology, metabolism, and synthesis of the structurally analogous and therapeutically significant drug, Carvedilol . The rationale for this juxtaposition lies in the strong structural parallels that suggest this compound may function as a key synthetic intermediate or a metabolite of Carvedilol. By exploring the well-established world of Carvedilol, we can infer potential biological relevance and avenues for future investigation of our target molecule.
Section 1: The Known Profile of this compound
This compound, also identified by its synonym 2-(4-hydroxy-2-methoxy-phenoxy)-ethylamine, is a fine chemical with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is typically supplied as a white solid and exhibits solubility in methanol and dimethyl sulfoxide (DMSO). Its sensitivity to light and temperature necessitates careful storage to maintain its integrity. A deuterated variant, this compound-d3, is also available, highlighting its potential use as a tracer in pharmacokinetic and metabolic studies during drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1076198-80-5 |
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.2 g/mol |
| Appearance | White Solid |
| Solubility | Methanol, DMSO |
| Stability | Light and temperature sensitive |
Section 2: The Carvedilol Connection - A Gateway to Understanding Biological Relevance
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity.[1] It is widely prescribed for the management of hypertension, chronic heart failure, and left ventricular dysfunction following a myocardial infarction.[2] Its therapeutic success is rooted in a multifaceted mechanism of action that includes reducing heart rate and contractility, promoting vasodilation, and antioxidant properties.[1][3] The structural backbone of Carvedilol features a 2-(2-methoxyphenoxy)ethylamine moiety, which bears a striking resemblance to this compound. This similarity is the cornerstone of our hypothesis that the latter may be intimately involved in the synthesis or metabolism of the former.
Synthesis of Carvedilol: A Role for Structurally Similar Intermediates
The synthesis of Carvedilol typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[4][5] This highlights the importance of phenoxy-ethylamine derivatives as key building blocks in the construction of this pharmacologically active molecule. While this compound is not the exact intermediate, its synthesis would likely follow a similar pathway, and its potential to be a precursor in the synthesis of Carvedilol analogs is a compelling area for exploration.
Figure 1: A simplified schematic of a common synthetic route to Carvedilol, highlighting the key intermediates.
Metabolism of Carvedilol: A Plausible Origin for this compound
Carvedilol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[6][7] The main metabolic pathways include aromatic ring oxidation and glucuronidation.[8] Demethylation and hydroxylation at the phenol ring are also crucial steps, leading to the formation of active metabolites.[8] For instance, the 4'-hydroxyphenyl metabolite of Carvedilol is approximately 13 times more potent in its beta-blocking activity than the parent compound.[6]
Given these metabolic transformations, it is highly plausible that this compound could arise as a metabolite of Carvedilol through a process of O-demethylation of the methoxy group on the phenoxy ring, followed by hydroxylation.
Figure 2: Major metabolic pathways of Carvedilol and the hypothesized formation of this compound.
Section 3: Potential Biological Activities - Inferences from the 2-Methoxyphenol Class
While direct biological data for this compound is lacking, the broader class of 2-methoxyphenols has been the subject of various studies. These compounds are known to possess antioxidant and anti-inflammatory properties.[9] Research has shown that some 2-methoxyphenols can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[9] Furthermore, the antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals.[10] These general activities of the 2-methoxyphenol class provide a starting point for investigating the potential biological profile of this compound.
Section 4: Experimental Protocols and Analytical Methodologies
The analysis of Carvedilol and its metabolites provides a robust framework for developing methods to study this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the separation and quantification of Carvedilol and its impurities in bulk and pharmaceutical dosage forms.[11][12] A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11] Detection is commonly performed using UV spectrophotometry.
Table 2: Example HPLC Parameters for Carvedilol Analysis
| Parameter | Condition |
| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm)[11] |
| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v)[11] |
| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)[11] |
| Flow Rate | 1 mL/min[11] |
| Detection | 226 nm and 240 nm[11] |
| Column Temperature | 50°C[11] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the sensitive and selective determination of Carvedilol and its metabolites in biological matrices such as human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[13] This technique allows for the accurate quantification of low concentrations of the analyte and its metabolites, which would be crucial for confirming the presence of this compound as a metabolite in vivo.
Experimental Workflow for Metabolite Identification:
Figure 3: A general workflow for the identification of drug metabolites in biological samples using LC-MS/MS.
Section 5: Future Directions and Conclusion
The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. The strong structural relationship to the key pharmaceutical agent, Carvedilol, provides a logical and compelling framework for future investigations.
Key areas for future research include:
-
Definitive Synthesis: Elucidation and publication of a detailed and optimized synthetic protocol for this compound.
-
Metabolite Confirmation: Rigorous investigation to confirm or refute the hypothesis that this compound is a metabolite of Carvedilol in various in vitro and in vivo models.
-
Biological Screening: A comprehensive screening of the biological activities of this compound, with a focus on its potential as a beta-blocker, antioxidant, and anti-inflammatory agent.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
A comprehensive list of references will be compiled and provided separately, including titles, sources, and verifiable URLs for all cited materials.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Carvedilol - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
safety and handling of 4-(2-Aminoethoxy)-3-methoxyphenol
An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethoxy)-3-methoxyphenol
Section 1: Compound Identification and Properties
This compound is a substituted phenol derivative containing both an amine and an ether functional group. Its structure suggests potential biological activity, making it a compound of interest in drug discovery and development. However, these same functional groups—the aromatic phenol and amine moieties—are associated with known health hazards.[1][2] Understanding the physical and chemical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1076198-80-5 | [3] |
| Molecular Formula | C₉H₁₃NO₃ | [3] |
| Molecular Weight | 183.20 g/mol | [3] |
| Appearance | White Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator | [3][4] |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The risk profile is inferred from the known hazards of its core chemical structures: aromatic amines and substituted phenols.[1][2][5][6][7]
2.1 Toxicological Profile (Inferred)
-
Aromatic Amines: This class of compounds is known for its systemic toxicity. Many aromatic amines are readily absorbed through the skin and can be toxic, with some being classified as known or suspected carcinogens.[1]
-
Phenols: Phenol and its derivatives are corrosive and toxic. They can cause severe chemical burns upon skin contact and can be fatal if swallowed or absorbed through the skin.[5][8] Acute overexposure can lead to systemic effects including nausea, vomiting, and coma.[5]
-
Methoxyphenols: Structurally similar compounds like 4-methoxyphenol have demonstrated carcinogenicity in animal studies and are classified as harmful if swallowed and skin/eye irritants.[9][10][11]
| Hazard Class | GHS Category (Inferred) | Rationale / Associated Risks |
| Acute Toxicity, Oral | Category 4 (Harmful) | Based on data for 4-methoxyphenol and 3-methoxyphenol.[12][13][14] |
| Acute Toxicity, Dermal | Category 3 (Toxic) | Based on data for 3-methoxyphenol and the high absorption risk of aromatic amines.[1][14][15] |
| Skin Corrosion/Irritation | Category 1B or 2 (Corrosive/Irritant) | Phenolic compounds are known to cause severe skin burns and irritation.[5][8] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Based on data for 3-methoxyphenol and general reactivity of phenols.[14][16] |
| Carcinogenicity | Suspected | Aromatic amines and some methoxyphenols are known or suspected carcinogens.[1][11] |
| Aquatic Toxicity | Harmful to aquatic life | A common hazard for phenolic compounds and aromatic amines.[9][10] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering controls and supplemented by rigorous use of PPE, is essential.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[16]
3.2 Personal Protective Equipment (PPE)
The selection of PPE must be based on the highest potential risk. There is no single glove type that protects against all chemicals, so proper selection is critical.[17]
| PPE Item | Specification | Justification and Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile provides splash protection during initial handling. Butyl rubber or Viton™ offers superior resistance to phenols and aromatic solvents, which is crucial for extended work or in case of a spill.[5][17] Gloves must be inspected before use and changed immediately upon contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield is required over the goggles to protect the entire face when there is a risk of splashing or if handling larger quantities.[17][18] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, chemical-resistant shoes. | A flame-resistant lab coat protects against splashes of flammable solvents often used with the compound.[18] Full coverage of skin on the legs and feet is a baseline requirement in any chemical laboratory.[18] |
| Respiratory Protection | Not required if work is conducted in a certified fume hood. | A fume hood is the primary engineering control for respiratory protection. If a situation arises where a fume hood is not available or fails, appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge) would be necessary, but this indicates an unsafe condition that should be rectified first.[18] |
Section 4: Safe Handling and Storage Protocols
4.1 Storage
-
Store the compound in a tightly sealed, clearly labeled container.[19]
-
Store separately from reactive materials, particularly strong oxidizing agents.[5][19]
4.2 Experimental Workflow: Weighing and Solubilizing
This protocol outlines the essential steps to mitigate exposure during routine lab procedures.
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.
-
Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood. Use anti-static tools if necessary.
-
Transfer: Carefully transfer the solid to the receiving vessel.
-
Solubilization: Add the desired solvent to the vessel. If sonication is required, ensure the vessel is capped.
-
Cleanup: Immediately clean any minor dust or particles from the balance and surrounding area within the fume hood using a disposable wipe moistened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.
-
Storage: Tightly reseal the primary container and return it to the 2-8°C storage location.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.[20]
5.1 Spill Cleanup
The response depends entirely on the scale and nature of the spill.
-
Minor Spill (<1 gram of solid, <20 mL of dilute solution):
-
Ensure the fume hood is operational to control vapors.
-
Wearing the full PPE described in Table 3, contain the spill.
-
For solids: Gently cover with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization. Carefully sweep the material into a designated hazardous waste container.[22]
-
For liquids: Cover with an inert absorbent material.[22]
-
Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[20][22]
-
Major Spill (>1 gram of solid, >20 mL of solution):
-
Evacuate the laboratory immediately and alert others.[21]
-
If the material is flammable, turn off ignition sources remotely, if possible.[21]
-
Close the laboratory door and prevent re-entry.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety).[21][22]
-
Do not attempt to clean up a major spill yourself.[21]
-
5.2 First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8][20] Seek immediate medical attention. Phenol burns may not be immediately painful but can cause severe damage.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][23]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[10]
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE, cleanup materials, and unused solutions, must be treated as hazardous waste.
-
Segregation: Keep aromatic amine and phenolic waste separate from other waste streams to prevent hazardous reactions.[24]
-
Containment: Collect waste in a designated, leak-proof, and compatible container.[24] The container must be kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical constituents.[22]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[1][24] Do not pour any amount down the drain.[24]
Section 7: Conclusion
This compound is a compound that demands a high degree of caution in the laboratory. By understanding its structural hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this valuable research chemical safely and responsibly. The causality behind these protocols is clear: preventing exposure through inhalation, dermal absorption, and ingestion is paramount to ensuring personal and environmental safety.
References
- WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from WIT Press website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx10o4mKeOebVwfR7jUybZv1eAHU_I7CRv3GbHOORGIt7N6bdPE8wVrr0O_BgBZ9AZkHHiULb5ouQKFGFpW9ai0lp-xXiB2RzbMMaswiuSOMb6GnW5oWYbFg8lkVn4oYVu6OLpB7q-u-xqZtHhQSGn0PSEPPUEPk60_Tk6cDrbLw==]
- Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from technologycatalogue.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzqzOpLkVWxtwXi_XcPRU2qqNNgUf4g4IxEDRPGvoFKgHoDd-HYsILjM37gXeE5tg8oxpGHY-Oq-WgnlpOKCp9kbEZLCIAylUl27QGwiTthOLUxwZOtI7VRo7wdcVb9R20ttrzUhhQkhkPEyvOernArUhbwXz-40g50TUsu_l5]
- Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from collectandrecycle.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTFJrk-krDQjITtx0t-nEp91peVqNFOQvt_FGb1nuQiBFU2KnNFnIGCdXam23uPWETsPuQW1mhXUUHFoiSxuKnFXWcxV15D6qWk2flb89JhIpg6dBQEdl098CnjpYWvm01y4lgOBeZzlLTUZfU7mnAyU4boKBcQ==]
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyV-mJE4-rNhaZVl7hrpvciBRb5J3rgEv5pekjJkNl_Gfe34IJos4vT9Mg4pFZV88xPoqgdyHUEVUnvty9Iae_I5udrCxuAQkmM2rOriYomvBNM1O_s2i1sTtFWbGeBAy13e3TouajJzyz53U=]
- Pharmaffiliates. (n.d.). This compound. Retrieved from pharmaffiliates.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUWd2N4fKYQdbq0nbq1m4qQOmCAwo8sli0tzAPSWMX9vueuC_6y0r8lOjZhTpfdbggQ-YoTrTs8D8N9f79qaPMNy2IQH3sZNNzPgiK7LP6MUsGfsW9uzwdG3hZzwB9a-87GWbQqpTSgLURvRQ0DyoWuox12OI2E6h8l-sB43c3iZ6ArPBl_8NKlFAIYTnEdW0BzxnTZL4nqo=]
- Google Patents. (n.d.). Method of treating aromatic amines-containing wastewater. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITj3zOTFLz7Lc0uo4a775YNRIxEXEPOC03ZwU6-TlEdakAzSWIbmkFSPmb_Zma6-FS4FsPMLMDv_FFMfn7A05aioARbEfFBTYdoCgrPBkHl3QkJqx6xeHrHKYTANwEcwff7wJ9pZHCD58RwbD]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from chemm.hhs.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHraP9UpciLHhZwsygt_aRMFJT2ErWstWMV2oocoweBw0P6GMRTpHmlXX_zVAHM2igSyjTZ4p91yVb6pYRAXttzW4dWJdxb0x7-exdEWRFJO6v4OHgqlinf]
- US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from epa.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWmg9Eupv2i_h8wBTKaDtTt_7VmkG8LsvPc0pYrCPrCaKhYHm1TCMX26gn7H_zBollF5upUdqDwsKanCvm0aFnLz-BcTyUIB2r45Sba28F_C2PDyA3i8Vw8Z2dClncWCeuFTvGBUiHhEMNLJ_S_aGkBZTTmm2Hi0mv7h8TB0R]
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvOz5a6QdhL3MOvQrGJtNXPcXBofjl0YsY9z0ZX5yDokuLmylBGfJy8k625Ho9ZDuuE860KSOpoTmEST8ofDGGOUKMDsqIC40IJ89U8KKAU22BKsopDMBI9M3h8fApPN_iyyz64RyOiXfT6soCU7Ff]
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from ehs.ucsf.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPeXMerIDvaWE315QBPwc97Fw5EbtxuHxE9dh0Am7S0LdlZq-vDeF2D22UHgDxDYy3jsmKoPNs055UadAAZQdVu8qNGUjnkKf3m5QnWQmItAwMgGNnWWjN6PBWfjIl0eh5nw895PUnLyiERobmVjn7YSFu4gtmmq3RnWY-TnS31MOGk018N0QX20W9vlZ7h6MSPC5V]
- Fisher Scientific. (2020, June 7). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYVU5yz5m0vaZ0aqKU9r1N1TTm10n9kdlTGGElxRP6yGu-uUrHXdKp6fb9PYztBFmJOXYWTgTddxb9epRMLvF0s0UgqWZ1Oi719GpuehoFwGkUi4B2YZsfCMybRmkMd-qHt_PL9vRqbMmAf6yaCDVwSgtlkg==]
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElWQOlAVr-mRWo-b5A1Mvif7qR98aceincQaLHye2fWiy6G3dq9FBaD-RzZkUFj9KJWhHFaXJPc5S-4T9n1DKY1lXdWAlhOm8wWC2ybUanuc0qsVQMMWctp6PPZnmkc6XgT2W0h6nV6RSKe7DBkT_6cg==]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from hazmatschool.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJH0pijG43_4GROLcywCAyDOsS84woTGSDPa7fituBYHS6Jcg2Eb2dKaIgpapVElAX1EO9W1XOXcCBMhxgHCy8Z7Uds9fRqubg6D97xHfXIpfq-8ZkSg7tMn8cXfR87Kvsh49_LJPYVsFlgcnpJGUWXfAmh-jUfq7E3AVVKSi10wuu4kE=]
- Pharmaffiliates. (n.d.). This compound-d3. Retrieved from pharmaffiliates.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLs3GdNifUFJIJvOKNZFeDfeDKYrwdsxO_BaCxLYuU1zTvHI2VJmB2eOrp280ckuQTC425QYw4ymux0bjVtvEZi2bKCedtsfeGjqzFqZq5Z1UMy89sesU4qhDo8FpTTuF69YqyMo1CNPSM5PurpX3zJ4wUhSXcukU786sonfhAhLooLS7qL03OHEF_7AcEcU3Hjq8KS07GzZ8UsGGtw==]
- Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHkRImdLfPPpR5y1CDtHJEsaqEf41r8yEkP4kasAcY2E1wJyHkqf2UxKkrYLrux8N7HAftg5QWaGCfbX9KaEukHIHp3pzLSF96pnKHtgMc4u1LdPscFqfaJMMvTp_UIkuHiJKes06sqjLVBlJADFThT6z_-j8JMehZqc8QX8nwWLca-61LipkmO-JlOMM-DO7DST4rlHfuqXV8QnEtjv1CHeheUgYKBGTOTtZprw4eBLCnPsyi4oXY19NNHScEHT5xHH_u4_nWoNOWkN7]
- University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from ehs.utoronto.ca. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc-CWIWfRLC5mr3bSlrbZvHgsGcBhNrq_KuZUTjLScH3BEp6AtElaihKkKagOs66r5hsLiK5dCdNCcDm0Ij3MmjDCEJLIIux9nq2daMv2JFIywWUX_VKWvVh-56Bt4GW4L8s_LSwN0J1MG8KlhHqdtGZtxxsbz1_DPv9_xXWMPjzwbofB9SaQ5T1NyWguppQkVi2V2ZQ==]
- Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from ajman.ac.ae. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZwy8x-HW5gWx2QHssOp73ErEGTJqI3u-T6IP8Rf26IMhBZdSnjdiEQTRpXGqDY1n44el6039Lx8oNYXo9VWBqGt0z0ME3g9fUGowNjf7IZtwIGqS2ElmEQK9HIBeEkbum-6q_4n_RHntATWowcM98atSzUUqO_NNN5vvJaJHP_d_FM6R6tTrVL6QRn7jYOUFjHeR]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from acs.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4f1xAqgduMWcaEmFka9uG8w7hGVTuC6kvL6Z3dkyh_RPJcqQiM--I9ufWBjHpQUkNmIHPGeDyYG60rsKxs8_nU3H31KXPL3DtyxmLy-eJLUHDj8ekQIqddEPmyYHm60KppRlPLfojQzfpT-D06wTpBqlxOzefKC48uSvI05D9Fz-qAculwNqUNR4_1B-sDRC2kTfASm9SNWXnmLoG0c-cl43HitNRD365bIme82cHmptM5pzFAdPi]
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQBFCitkAndPtTn8OWxekBFYVGbZCnnjABMMaOJLKMPDu1JwpHAIa79IHU5jZripuNZh6sHbfs-_Mn6Y3dViiS66V06oPS3TOpULgP6lQuZLEYbecMble17eCbZ3is1oS3uHYV89bF7HjNOOQy6I9XuBqU8xDct6bKacARJ7Uvgow6LmvxxS4m-4YvyYozb5HO-2uGIJmwt5dwAg51zK5oRGy9hfqlLW33EpiL3f2EMnoT7G9O6DcIrMHFkiREkGB0jTeqaaZYt7zHsxP]
- Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GeWx_JDlmgFQvKSj42cp6HnXWjeN8XAbLEkqnXJIcWnt-Rt2kDXB4zVJ6KhychChUQ8TOlHALmaVmwjzjFbVuMlp-NZ4htM-a9TizVi3LFsfZYChpknRBQwYecchsN-hD1BgkvOIqZu7Zxwv1A==]
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from hsa.ie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXqIboImqd82_malTitmSpiO6c8nr91VQWxfHwiDyxRVaJC4NitwWOPDVRAm0VgHm7FR7jgHhzRMB3DTZEy3xf3elHTkTdMA1XY1aUEbmzhMohKs6b-ZQF86wGFcVLpKbjs55meBzPhi85Hht]
- Fisher Scientific. (2009, July 22). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdYZUbSPLiDAoJhyESd50IidDOLU-07NVnmCzEgib8gq8FpKSTay91GSXTi6TbtF3s7_YLfIOGIkNT760se8HcNaRinNPpIYKc5KxlsSXX6MZf034_aupd1VkLtLR_cNLxgX5fJQ4yT3Hc-7aNoFy6WdZ0Prdgbwp1Qu4ugm8AFsOGuA4N2wjXbOAwjTUnVB0xsIFIEUlXyELc5uH8EFFsMkEZZ24zmVgVv3gjZ7z6eOxtKkEWGOMtHsTADSmY81m-k97DIQcwoUzRW3Yghj_hw6NW8d7Ftw=]
- Princeton University. (n.d.). Phenol. Retrieved from ehs.princeton.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YN8XsOyJZ14lOFujubBjxjeLBZPli7wveUtYnHWxtTCrFx3XTu6qWNQFnLqmrfxjvqpvlvsqCqO7YF9jD8OTi5ipTfGEg7NthyIr9lrS4T-b3QBEIyd3HEETSLALkL17kSuCFuJJmdsGgeUlb3iOPAAGKa2BCZ4BRwD6ZET8FRaFY9_3AIaKays71w1frd-VOy5B8KK4uI6i6w==]
- Fisher Scientific. (2012, November 16). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7ZqNQgbVdolyKhkIbym-6XoF0lkLiq5xcry5vS_4UjTjedO0HCKJH2Ao9XW5De8YIISTfq1-2qHb-weGrPDHaj4vqWj64IG4I05TTn9cl_Zu81Akkls0-WC9VbBVsQZOKI5aP6XL5NswlJUNhKoc-BtD7yBCkVSoEhvy8vyNxnQqus_8Isv8PJ978JcnebY3-MJ9KCsBk7iN9xB7eLv19dV4xycvCP26EwNNW21CKMEh-vPX_C-YabtBNLUb]
- Sigma-Aldrich. (n.d.). 4-Amino-2-methoxyphenol. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImLK3unzaH7cbIJ9xagRo8GQh1Sse6mwJv0cv08WUQZsBrOZgU0HsNwe97iftqyFhqRZitrsyubz-CzuO8mRunPYcf-FhWbbeO9AIDQGzaL2-AB2alPsL3ZVO7j-loYrVOeni7hEnGHXyFBLYwGa_Mtq5BLbkkXP8v_0JTCy7dwDcdYH-gxy4swbmbAEWEw==]
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9GIeF_dtSx9FMOpjvuTxAVzRuEbUgR7npoMKvPO8Ndz-7fNwGGbG7EsiVpJdOay1juu_gXQlOFB2gmbVufdyMriJWLvAHqeSf7asqLsMGJ5IzE_vXqN6I6558735BLQh4N0kqHtGs4uL]
- Harvard University. (n.d.). Lab Safety Guideline: Phenol. Retrieved from ehs.harvard.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9yy__hoVDpNMd5EKEKDW8vT4P6t8zzRTlaMs4QHYXsOrBqAxQZWIehMDQCjpbcRWisJLi6blgfBo161MEVSElAZ9phdY8x26u2kSUjDK0t2QmlNKC3GAbe6ejDqcgfxHrE6L2bioiNPidCAwy8-yfsPg0VKQemdqQeg=]
- Cefic. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from cefic.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItO1cNeaeJLkWidOhBJCj7nMD5o0mBBAbav-YggZkHjTk21-lqIyiv6YREBCosYRhswDuTFhQMzLn_nBfEWyxQ283nBTXaMfzog9_iTt705y8-9Gj5lq5UvGu3N8XLUN-wkOWWpzBiM9JkWJ5cQXGBVzFUdsAsjQrca4JrTIXtpz-S54BjcUo-M8bqV5m]
- Nature. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines. Retrieved from nature.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcqkayXYZRm21pTGMyr5FOKGNxiJS0qKd-pvzsWm4PrRYi6Ja7NGC_LV4Q8aPmlSYCdXEu8jYtqKoYbNFmCyaTosuPqcDtiXXy61DFiL1OES78pDxc-2KJ6gtpiEJfP3kuPqw-D6eqXy3Skohh]
- ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines. Retrieved from researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jherlBK23MQZX_KxlHMASujXgLCmIA_ayFuPGKhoiGlYAPeT7Fm5Zqyw3w6j4z7YWW5bfRYbw9tsnibc0LYBJkVsHux0xE80mlr7vWG37k4rPdRmStT0t1nZSJdRi66fkGXt9-bCMXpqzdBbc1pbYLHsJo6SofLwD_zt_soZKY4Rfe7v02-sYu90SkBHAycyNLx6XLk3GGbP0cAImTqiTCTF]
- PubMed. (n.d.). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_A851XEDyoDEh_oO4d05OQyLv-qiRhwwJW3ajAEcdZffN4Hkpkhu2dxmVk9PJZQaTBfXySfw_8wzwcHzMT3vysUEiwCe0iC1mR-9bqGejyf1f1HU_5eTaxSzJPyy8iDpZFRo=]
- PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMIsXElzoCj7EolXs3tjZ2lLpiuaDUIlZkWUm-qYZEmBnLc_gSLc_U91aZnM7sLVfXfsdH1DLawqcnjqcs4M_pCH5k9h08Dl3lWXAyzAjL0v0hIIwCORStk1rJ_GdLSTWuqErfh6F1tPFtng==]
- PubChem. (n.d.). 3-Methoxyphenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVoCVLPYeSd4rL56JXqnkWdQwA8ZWwdx56nabthCXRCvddadsC1S-XbikYNPh5bDxfyvAoG8sCZvfkpZLzC_-c4Nz532yhfL8dUK2DuVHmvjv4sAoUTlqAUnywBweSoOD74g4TMp2aUKscw-I1A6yUSNOLkg==]
- Haz-Map. (n.d.). 3-Methoxyphenol - Hazardous Agents. Retrieved from haz-map.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtloKdAhk7K-FS4gVO7caIkHyr1oHTUI-6OwtCS9ag2mM-NU11ptFcjEuOxSDouP2MlSFaEICBw8kKDmG1weee_oD3muDIExwftkoU7APbRY4r_faGXwcg-64g]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Safety Guideline: Phenol | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Amino-2-methoxyphenol | 52200-90-5 [sigmaaldrich.com]
- 13. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Methoxyphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 16. fishersci.com [fishersci.com]
- 17. hsa.ie [hsa.ie]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. collectandrecycle.com [collectandrecycle.com]
An In-depth Technical Guide to the Solubility of 4-(2-Aminoethoxy)-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(2-Aminoethoxy)-3-methoxyphenol (CAS No: 1076198-80-5), a compound of interest in pharmaceutical research and development. While quantitative solubility data in the public domain is limited, this document synthesizes available information on its physicochemical properties, predicts its solubility behavior based on its molecular structure, and provides detailed, field-proven protocols for its empirical determination. This guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to effectively work with this compound.
Introduction to this compound
This compound is a substituted phenol derivative with a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol .[1][2] Its structure, featuring a phenol, an ether, and a primary amine functional group, suggests a complex solubility profile that is highly dependent on the solvent system and pH. The compound is typically described as a white to light-blue solid and is noted to be sensitive to light and temperature, necessitating careful handling and storage.[2][3] Understanding its solubility is a critical first step in the development of formulation strategies, analytical methods, and in vitro/in vivo assay systems.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its physicochemical properties. For this compound, the key determinants are its polarity, hydrogen bonding capacity, and ionizable groups.
| Property | Value/Information | Source |
| CAS Number | 1076198-80-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White to Light-Blue Solid | [2][3] |
| Qualitative Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), Chloroform | [2][3] |
| Stability | Light and temperature sensitive | [2] |
The presence of hydroxyl (-OH), amino (-NH2), and ether (-O-) groups allows for both hydrogen bond donation and acceptance, suggesting potential solubility in polar protic solvents like water and alcohols. The aromatic ring and the ethyl chain contribute to its nonpolar character, indicating possible solubility in organic solvents. The basic amino group and the acidic phenolic hydroxyl group mean that the compound's solubility in aqueous media will be highly pH-dependent.
Qualitative Solubility Profile
Based on available data, this compound is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), as well as the less polar solvent chloroform.[2][3] This suggests a degree of versatility in solvent selection for various applications.
-
Polar Protic Solvents: The solubility in methanol is expected due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's polar functional groups.
-
Polar Aprotic Solvents: High solubility in DMSO is common for compounds with multiple polar functional groups.
-
Nonpolar/Weakly Polar Solvents: Solubility in chloroform indicates that the molecule has sufficient nonpolar character to dissolve in such a medium.
Aqueous solubility is not explicitly stated in the available literature but is anticipated to be limited and strongly influenced by pH.
Experimental Protocols for Solubility Determination
To overcome the lack of quantitative data, the following protocols provide a robust framework for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility Determination
This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any suspended solid particles, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clear supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Potentiometric Titration for pKa Determination
The pKa values of the amino and phenolic groups are critical for predicting pH-dependent solubility.
Principle: The compound is dissolved in a solvent (often with a co-solvent for poorly soluble compounds) and titrated with a strong acid or base. The change in pH is monitored with a calibrated pH electrode, and the pKa is determined from the titration curve.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of methanol and water).
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine the pKa of the amino group) or sodium hydroxide (to determine the pKa of the phenolic group). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, use specialized software to analyze the titration curve and determine the pKa values.
Logical Relationship for pH-dependent Solubility:
Caption: Influence of pH relative to pKa on the aqueous solubility of the compound.
Data Interpretation and Applications
The experimentally determined solubility data and pKa values will enable researchers to:
-
Select appropriate solvents for chemical reactions, purification, and formulation.
-
Develop suitable formulation strategies for preclinical and clinical studies, such as selecting appropriate vehicles for oral or parenteral administration.
-
Design and optimize analytical methods , including HPLC mobile phases.
-
Predict the behavior of the compound in biological systems, where pH varies significantly.
Conclusion
References
-
瑞禧生物. This compound. [Link]
-
Mol-Instincts. Compound 4-[({2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methyl)amino]phenol. [Link]
-
LookChem. Alcohols,Phenols,Phenol alcohols. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
-
上海惠诚生物. This compound-d3. [Link]
-
Pharmaffiliates. This compound | 1076198-80-5. [Link]
-
PubChem. 4-Amino-3-methoxyphenol. [Link]
-
OSHA. 4-Methoxyphenol. [Link]
-
Pharmaffiliates. This compound-d3 | 1189958-49-3. [Link]
-
Ataman Kimya. 4-METHOXYPHENOL. [Link]
-
MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. [Link]
-
R. Williams. pKa Data Compiled by R. Williams. [Link]
-
Chongqing Chemdad Co. This compound. [Link]
-
Pharmaffiliates. 3-(2-Aminoethoxy)-4-methoxyphenol | 1076198-81-6. [Link]
-
PubChem. 4-Methoxyphenol. [Link]
-
Pearson+. Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... [Link]
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
CAS Common Chemistry. Cyanuric acid. [Link]
Sources
An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine: A Pivotal Intermediate in Modern Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)ethylamine, a critical building block in the pharmaceutical industry. While initial inquiries into the structurally similar but lesser-known 4-(2-Aminoethoxy)-3-methoxyphenol yielded limited information, this guide has been redirected to focus on the well-documented and industrially significant 2-(2-Methoxyphenoxy)ethylamine. This pivot allows for a thorough exploration of its history, synthesis, physicochemical properties, and its crucial role as a key intermediate, most notably in the production of the beta-blocker, Carvedilol. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the synthetic pathways and process considerations for this vital compound.
Introduction and Historical Context
2-(2-Methoxyphenoxy)ethylamine, also known by its CAS Number 1836-62-0, is an organic compound that has gained significant prominence as a key starting material in the synthesis of various pharmaceuticals.[1] Its structure, featuring a methoxyphenol moiety linked to an ethylamine chain, makes it a valuable precursor for creating more complex molecules with therapeutic applications.[2]
The discovery and initial synthesis of 2-(2-Methoxyphenoxy)ethylamine are intrinsically linked to the development of aryloxypropanolamine beta-blockers. While a specific individual is not widely credited with its first synthesis, its preparation was reported in the mid-20th century during broader research into biologically active phenolic ether derivatives.[3] Its importance surged with the advent of Carvedilol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, where it serves as a cornerstone of the synthetic route.[1][4] The consistent and high-purity supply of this intermediate is paramount for the uninterrupted production of this life-saving medication.[1]
Physicochemical Properties
2-(2-Methoxyphenoxy)ethylamine is typically a colorless to pale yellow liquid or a low-melting solid, contingent on its purity.[3][5] It possesses a faint amine-like odor and is known to be hygroscopic.[3] The presence of both an ether and a primary amine group imparts moderate polarity to the molecule, rendering it soluble in a range of common organic solvents and partially soluble in water.[3][6]
| Property | Value | Reference |
| CAS Number | 1836-62-0 | [6] |
| Molecular Formula | C₉H₁₃NO₂ | [6] |
| Molecular Weight | 167.21 g/mol | [6][7] |
| Boiling Point | 98 °C at 0.4 mmHg | [8] |
| Density | 1.11 g/cm³ | [8] |
| Refractive Index | 1.5440 to 1.5480 | [8] |
| pKa | 8.55 ± 0.10 (Predicted) | [8] |
| Solubility | Soluble in ethanol, methanol, acetone; slightly soluble in water. | [5] |
Synthesis of 2-(2-Methoxyphenoxy)ethylamine
The synthesis of 2-(2-Methoxyphenoxy)ethylamine is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with the choice of method often depending on factors such as cost, yield, purity, and scalability. The most common starting material for its synthesis is guaiacol (2-methoxyphenol), a readily available and relatively inexpensive compound.[9][10]
Williamson Ether Synthesis: A Classical Approach
The Williamson ether synthesis is a fundamental and widely employed method for the preparation of ethers. In the context of 2-(2-Methoxyphenoxy)ethylamine synthesis, this involves the reaction of guaiacol with a suitable 2-aminoethyl halide.
Workflow Diagram:
Caption: Williamson Ether Synthesis of 2-(2-Methoxyphenoxy)ethylamine.
Experimental Protocol:
-
Deprotonation of Guaiacol: Guaiacol is treated with a strong base, such as sodium hydroxide or potassium carbonate, in a suitable polar apathetic solvent like dimethylformamide (DMF) or acetonitrile.[3] This deprotonation step generates the corresponding phenoxide ion, a potent nucleophile.
-
Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic aromatic substitution reaction with a 2-haloethylamine, typically 2-chloroethylamine hydrochloride.[3] The reaction is generally conducted at elevated temperatures (80-120 °C) to facilitate the displacement of the halide.[3]
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified, commonly through vacuum distillation or recrystallization, to yield pure 2-(2-Methoxyphenoxy)ethylamine.[3]
One-Pot Synthesis from Guaiacol, Urea, and Ethanolamine
A more recent and innovative approach involves a one-pot synthesis that avoids the use of expensive and hazardous reagents.[11] This method utilizes readily available starting materials to generate the target compound in a streamlined process.
Workflow Diagram:
Caption: One-Pot Synthesis of 2-(2-Methoxyphenoxy)ethylamine.
Experimental Protocol:
-
Reaction Mixture Preparation: Guaiacol, urea, ethanolamine, and a catalytic amount of potassium hydroxide are combined in a reaction vessel.[11]
-
One-Pot Reaction: The mixture is heated, typically in stages up to 170°C.[11] During this process, urea and ethanolamine react in situ to form 2-oxazolidone. This intermediate then reacts with guaiacol under basic conditions to yield 2-(2-Methoxyphenoxy)ethylamine.[11]
-
Work-up and Isolation: After cooling, the reaction mixture is dissolved in water, and the pH is adjusted to isolate the product.[11] Extraction with an organic solvent followed by removal of the solvent under reduced pressure affords the crude product, which is then purified.[11] This method offers the advantage of a "one-pot" procedure, which can be more efficient and cost-effective for large-scale production.[11]
Role in Drug Development: The Synthesis of Carvedilol
The primary application of 2-(2-Methoxyphenoxy)ethylamine in the pharmaceutical industry is as a key intermediate in the synthesis of Carvedilol.[1][4][7] Carvedilol is a widely prescribed medication for the treatment of hypertension and heart failure.[4]
The synthesis of Carvedilol typically involves the reaction of 2-(2-Methoxyphenoxy)ethylamine with 4-(2,3-epoxypropoxy)carbazole.[4]
Reaction Scheme:
Caption: Final step in the synthesis of Carvedilol.
In this key step, the primary amine of 2-(2-Methoxyphenoxy)ethylamine acts as a nucleophile, attacking the epoxide ring of 4-(2,3-epoxypropoxy)carbazole. This reaction opens the epoxide ring and forms the final Carvedilol molecule.[12] The purity of the 2-(2-Methoxyphenoxy)ethylamine is crucial at this stage, as any impurities can lead to the formation of undesired side products, which can be difficult and costly to remove from the final active pharmaceutical ingredient (API).[4]
Potential Impurities and Process Control
During the synthesis of Carvedilol, several impurities related to 2-(2-Methoxyphenoxy)ethylamine can be formed. Understanding and controlling the formation of these impurities is a critical aspect of pharmaceutical manufacturing.
One of the major process-related impurities is the "bis-impurity," which is formed when a second molecule of 4-(2,3-epoxypropoxy)carbazole reacts with the secondary amine of the newly formed Carvedilol molecule.[13][14]
Other potential impurities originating from the synthesis of 2-(2-Methoxyphenoxy)ethylamine itself include unreacted starting materials and byproducts of side reactions.[4] These can include:
-
1-(2-chloroethoxy)-2-methoxybenzene: An intermediate in some synthetic routes.[4]
-
1,2-bis(2-Methoxyphenoxy)ethane: A dimer formed from the reaction of two molecules of guaiacol with a dihaloethane.[4]
-
bis(2-(2-Methoxyphenoxy)ethyl)amine: A secondary amine impurity.[4]
Rigorous process control, including monitoring reaction conditions and purification of intermediates, is essential to minimize the formation of these impurities and ensure the quality and safety of the final drug product.
Conclusion
2-(2-Methoxyphenoxy)ethylamine stands as a testament to the critical role of well-characterized and readily synthesizable intermediates in the landscape of modern drug development. While the initially explored this compound remains an obscure entity, the comprehensive understanding of 2-(2-Methoxyphenoxy)ethylamine's synthesis, properties, and application in the production of Carvedilol provides invaluable insights for chemical and pharmaceutical professionals. The continued optimization of its synthetic routes, with a focus on efficiency, cost-effectiveness, and impurity control, will undoubtedly remain a key area of interest in the pharmaceutical industry.
References
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents. [URL: https://patents.google.
- 2-(2-Methoxyphenoxy)ethylamine 1836-62-0 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1836-62-0.html]
- Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a--adrenergic-receptor.pdf]
- Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. [URL: https://nopr.niscpr.res.in/handle/123456789/12795]
- The Essential Intermediate: 2-(2-Methoxyphenoxy)ethylamine in Drug Development. [URL: https://www.ningboinfo.com/news/the-essential-intermediate-2-2-methoxyphenoxy-ethylamine-in-drug-development]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. [URL: https://patents.google.
- 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1713005]
- 2-(2-Methoxyphenoxy)ethylamine CAS#: 1836-62-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3169531.htm]
- Scholars Research Library A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-new-and-alternate-synthesis-of-carvedilol-an-adrenergic-receptor.pdf]
- SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. [URL: https://connectjournals.com/storage/articles/1015/3199.pdf]
- Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a-b-adrenergic-receptor.pdf]
- 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [URL: https://www.exportersindia.com/aadi-industries/2-2-methoxy-phenoxy-ethyl-amine-base-6101410.htm]
- BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. [URL: https://www.jetir.org/papers/JETIR1907R55.pdf]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents. [URL: https://patents.google.
- 27-30 Research Article Facile Synthesis of Carvedilol from Correspo - JOCPR. [URL: https://www.jocpr.com/articles/facile-synthesis-of-carvedilol-from-corresponding-nprotected-sulphonamides.pdf]
- 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3169531EN.htm]
- EP1375474A2 - Intermediate for the preparation of carvedilol - Google Patents. [URL: https://patents.google.
- 2-(2-Methoxphenoxyl)Ethylamine - Methylamine Supplier. [URL: https://www.nj-finechem.com/products/2-2-methoxphenoxyl-ethylamine]
- 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. [URL: https://www.vihita-bio.com/2-2-methoxy-phenoxy-ethyl-amine-manufacturer-in-india.html]
- 2-(2-Methoxyphenoxy)ethylamine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/SynthesisReference_EN_1836-62-0_0.htm]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. [URL: https://patents.google.
- Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02353a]
- Synthesis of 2-( 2-Methoxyphenoxy )ethylamine - 中国药科大学学报. [URL: https://xuebao.cpu.edu.cn/EN/Y1996/V27/I4/302]
- Guaiacol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Guaiacol]
- α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound - Forest Products Laboratory. [URL: https://www.fpl.fs.usda.gov/documnts/pdf1978/landi78a.pdf]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]
- 3. guidechem.com [guidechem.com]
- 4. jocpr.com [jocpr.com]
- 5. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 6. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Methoxyphenoxy)ethylamine CAS#: 1836-62-0 [m.chemicalbook.com]
- 8. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 9. Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Guaiacol - Wikipedia [en.wikipedia.org]
- 11. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 12. jetir.org [jetir.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. connectjournals.com [connectjournals.com]
Methodological & Application
synthesis of Carvedilol from 4-(2-Aminoethoxy)-3-methoxyphenol
Application Notes & Protocols for the Synthesis of Carvedilol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: A Modern Approach to Carvedilol Synthesis
Carvedilol, marketed under brand names like Coreg, is a crucial third-generation, non-selective beta-adrenergic blocker with alpha-1 blocking activity.[1] Its unique pharmacological profile, which includes antioxidant and calcium channel blocking activities at higher doses, makes it a frontline therapy for hypertension and congestive heart failure.[1][2] The synthesis of Carvedilol is a topic of significant interest in pharmaceutical development, with a focus on maximizing yield, ensuring high purity, and minimizing the formation of process-related impurities.
While the prompt specified the , a comprehensive review of the scientific literature and established industrial practices reveals that the most efficient and widely adopted route is a convergent synthesis. This strategy involves the preparation of two key intermediates, which are then combined in a final step to yield the Carvedilol molecule. This guide will provide a detailed exploration of this standard, validated pathway, which offers superior control over the final product's quality.
The two primary intermediates in this synthesis are:
-
4-(Oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-Methoxyphenoxy)ethanamine
This application note will detail the synthesis of each of these precursors and their subsequent reaction to form Carvedilol, with a focus on the rationale behind the chosen methodologies, process optimization, and impurity control.
Part 1: Synthesis of Key Intermediate 1: 4-(Oxiran-2-ylmethoxy)-9H-carbazole
The synthesis of this epoxide intermediate is a critical first step. It is typically prepared from 4-hydroxycarbazole and an epoxide source, most commonly epichlorohydrin.
Causality Behind the Experimental Choices:
-
Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the phenolic hydroxyl group of 4-hydroxycarbazole, forming a more nucleophilic phenoxide ion.[3] This is essential for the subsequent nucleophilic attack on epichlorohydrin.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or isopropanol (IPA) is often employed to facilitate the reaction by solvating the cation of the base and providing a suitable medium for the nucleophilic substitution.[3][4]
-
Temperature Control: The reaction temperature is carefully controlled to balance the reaction rate and minimize side reactions. An initial lower temperature during the addition of epichlorohydrin helps to control the exothermic reaction, followed by a moderate increase in temperature to drive the reaction to completion.[3]
Experimental Protocol: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole
-
To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole portion-wise.[3]
-
Cool the reaction mixture to 10-15°C and add dimethyl sulfoxide (DMSO) dropwise.[3]
-
Slowly add epichlorohydrin over a period of 1 hour, maintaining the temperature between 10-15°C.[3]
-
After the addition is complete, gradually raise the temperature of the reaction mixture to 45°C and maintain it for 6 hours with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water to precipitate the product.[3]
-
Filter the solid product, wash it with water until the filtrate is neutral, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield colorless crystals.[4]
| Parameter | Value | Reference |
| Starting Material | 4-hydroxycarbazole | [3] |
| Reagents | Epichlorohydrin, Sodium Hydroxide | [3] |
| Solvent | Water, DMSO | [3] |
| Temperature | 10-15°C (addition), 45°C (reaction) | [3] |
| Typical Yield | Varies, but can be optimized |
Part 2: Synthesis of Key Intermediate 2: 2-(2-Methoxyphenoxy)ethanamine
This primary amine is the second key building block for the Carvedilol molecule. Its synthesis typically starts from guaiacol (2-methoxyphenol). Several synthetic routes have been reported, and the choice often depends on factors like cost, safety, and scalability.
Causality Behind the Experimental Choices:
-
One-Pot Synthesis from Guaiacol, Urea, and Ethanolamine: This innovative approach avoids the use of expensive reagents like 2-oxazolidone by synthesizing it in situ.[5] The reaction proceeds through the formation of 2-oxazolidone from urea and ethanolamine, which then reacts with guaiacol under basic conditions.[5] This method is cost-effective and efficient for large-scale production.[5]
-
Gabriel Synthesis: This classic method involves the reaction of 1-(2-chloroethoxy)-2-methoxybenzene (derived from guaiacol and 1,2-dichloroethane) with potassium phthalimide, followed by hydrazinolysis.[5] While reliable, this route can have a lower overall yield and involves the use of potentially hazardous reagents like hydrazine.[5][6]
-
Reduction of 2-(2-Methoxyphenoxy)acetamide: Another route involves the o-alkylation of guaiacol, followed by amidation and reduction.[7] The choice of reducing agent is critical for the efficiency and safety of this step.[7]
Experimental Protocol: One-Pot Synthesis of 2-(2-Methoxyphenoxy)ethanamine
This protocol is based on the innovative one-pot method which is advantageous for its efficiency and cost-effectiveness.[5]
-
Charge a reactor with guaiacol, urea, and ethanolamine.[5]
-
Heat the mixture to initiate the formation of 2-oxazolidone.
-
Introduce a suitable base (e.g., an alkali catalyst) to promote the reaction between the in-situ generated 2-oxazolidone and guaiacol.[5]
-
Maintain the reaction at an elevated temperature and monitor its progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-(2-methoxyphenoxy)ethanamine. This may involve extraction and distillation.
| Parameter | Value | Reference |
| Starting Materials | Guaiacol, Urea, Ethanolamine | [5] |
| Key Intermediate | 2-oxazolidone (formed in situ) | [5] |
| Catalyst | Alkali base | [5] |
| Method | One-pot synthesis | [5] |
Part 3: Convergent Synthesis of Carvedilol
This final step involves the nucleophilic attack of the primary amine, 2-(2-methoxyphenoxy)ethanamine, on the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction forms the core structure of Carvedilol.
Causality Behind the Experimental Choices:
-
Solvent: The reaction is often carried out in a suitable solvent like isopropanol or monoglyme.[8][9] The choice of solvent can influence the reaction rate and the impurity profile.
-
Temperature: The reaction is typically conducted at an elevated temperature, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.[8]
-
Stoichiometry: The molar ratio of the reactants can be optimized to maximize the yield of Carvedilol and minimize the formation of byproducts. Using a slight excess of the amine can help drive the reaction to completion.[10]
-
Minimizing Impurity B: A major challenge in this step is the formation of "Impurity B," a bis-adduct where a second molecule of the epoxide reacts with the secondary amine of the newly formed Carvedilol.[11] Strategies to minimize this include careful control of reaction conditions, mode of addition of reactants, and the use of protecting groups in alternative synthetic routes.[11]
Experimental Protocol: Synthesis of Carvedilol
-
In a reaction vessel, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in a suitable solvent such as isopropanol.[8]
-
Add 2-(2-methoxyphenoxy)ethanamine to the solution.[8]
-
Heat the reaction mixture to reflux (approximately 80°C for isopropanol) and maintain for several hours with intensive stirring.[8]
-
Monitor the reaction by HPLC to ensure the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to allow the crude Carvedilol to crystallize.
-
Isolate the crude product by filtration.
Caption: Overall synthetic pathway for Carvedilol.
Part 4: Purification and Characterization
The purity of the final Active Pharmaceutical Ingredient (API) is paramount. Crude Carvedilol obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities.
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying crude Carvedilol. Ethyl acetate is a frequently used solvent for this purpose.[8] The process involves dissolving the crude product in a hot solvent, followed by cooling to allow the purified Carvedilol to crystallize, leaving impurities behind in the solution.[8] The use of activated carbon during recrystallization can help remove colored impurities.[8]
-
Anion Exchange Resin: A patented method describes the purification of Carvedilol by treating a solution of the compound in a water-miscible solvent with a strongly basic anion exchange resin.[12] This is effective in removing certain types of impurities.[12]
-
Phosphate Salt Formation: Another approach involves the formation of Carvedilol phosphate, which can be selectively precipitated from a solution, leaving impurities such as "Bis 1" and "Bis 2" in the mother liquor.[13] The purified phosphate salt can then be converted back to the free base.[13]
Analytical Characterization:
A suite of analytical techniques is used to confirm the identity, purity, and quality of the synthesized Carvedilol.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of Carvedilol and quantifying any impurities.[14][15] Various methods, often using reverse-phase columns, have been developed and validated for this purpose.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the Carvedilol molecule. The chemical shifts and coupling patterns provide a detailed fingerprint of the compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of Carvedilol and to identify impurities by their mass-to-charge ratio.[14]
-
Melting Point: The melting point of Carvedilol is a physical property that can be used as an indicator of purity. The reported melting point is around 114-116°C.
| Analytical Technique | Purpose | Reference |
| HPLC | Purity assessment and impurity quantification | [14][15] |
| NMR | Structural elucidation and confirmation | |
| MS | Molecular weight determination and impurity identification | [14] |
| Melting Point | Purity indication |
Part 5: Process Optimization and Impurity Control
For a robust and reproducible synthesis, it is crucial to understand and control the critical process parameters. The formation of impurities is a key concern in pharmaceutical manufacturing, as they can affect the safety and efficacy of the drug.[16]
Common Impurities in Carvedilol Synthesis:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[16] The aforementioned "Impurity B" is a significant process-related impurity.
-
Degradation Products: Carvedilol can degrade under certain conditions (e.g., exposure to light, heat, or moisture) to form degradation products.[16]
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product and must be controlled within acceptable limits.[16]
Strategies for Impurity Control:
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stoichiometry can significantly minimize the formation of byproducts.[16]
-
Advanced Purification Techniques: Employing efficient purification methods like preparative chromatography or multiple recrystallizations can effectively remove impurities.[16]
-
Forced Degradation Studies: These studies are conducted to understand the degradation pathways of Carvedilol and to develop stability-indicating analytical methods.[14]
-
Use of Protecting Groups: Alternative synthetic strategies that employ protecting groups can prevent side reactions and the formation of certain impurities. For example, using a protected amine in the final step can prevent the formation of "Impurity B".[17][18]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Analytical Technique for Carvedilol and Ivabradine determination from pure and Pharmaceutical Dosage Forms: A Review | Semantic Scholar [semanticscholar.org]
- 3. connectjournals.com [connectjournals.com]
- 4. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 7. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 8. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CZ302357B6 - Purification process of Carvedilol - Google Patents [patents.google.com]
- 13. US20080207726A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
- 14. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. alentris.org [alentris.org]
- 17. jetir.org [jetir.org]
- 18. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis and Characterization of 4-(2-Aminoethoxy)-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol, a valuable substituted phenoxyethylamine derivative for research and development in medicinal chemistry and materials science. The synthetic strategy is predicated on a robust multi-step pathway commencing with the nitration of guaiacol, followed by a Williamson ether synthesis to introduce the aminoethoxy side chain, and concluding with a tandem deprotection-reduction sequence. This document offers detailed procedural instructions, including reagent specifications, reaction conditions, and purification methods. Furthermore, it outlines the requisite analytical techniques for the structural elucidation and purity assessment of the synthesized compound and its intermediates. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical transformations.
Introduction
This compound is a bifunctional organic molecule incorporating a catechol-like scaffold, a primary amine, and an ether linkage. This unique combination of functional groups makes it an attractive building block in the synthesis of novel pharmaceutical agents, agrochemicals, and functional polymers. The phenoxyethylamine moiety is a recognized pharmacophore in various biologically active compounds. The strategic placement of the methoxy and hydroxyl groups on the phenyl ring, coupled with the flexible aminoethoxy side chain, offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs.
The synthetic route detailed herein is designed for adaptability in a standard organic chemistry laboratory setting, prioritizing commercially available starting materials and well-established chemical transformations. The protocol is structured to provide a logical workflow, from starting material to final product, with integrated checkpoints for characterization to ensure the integrity of each synthetic step.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence starting from guaiacol. The pathway involves nitration, etherification with a protected aminoethyl halide, deprotection of the amine, and reduction of the nitro group.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methoxy-4-nitrophenol (Intermediate 1)
Principle: This step involves the electrophilic aromatic substitution of guaiacol. The hydroxyl group is a strongly activating ortho-, para-director. Due to steric hindrance from the adjacent methoxy group, the nitration is expected to occur predominantly at the para position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Guaiacol | 124.14 | 12.4 g | 0.10 |
| Nitric Acid (70%) | 63.01 | 9.0 mL | ~0.14 |
| Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.4 g of guaiacol in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 9.0 mL of 70% nitric acid to 50 mL of dichloromethane. Cool this mixture to 0 °C.
-
Add the nitrating mixture dropwise to the guaiacol solution over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-methoxy-4-nitrophenol as a yellow solid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of N-(2-(2-methoxy-4-nitrophenoxy)ethyl)phthalimide (Intermediate 2)
Principle: This step utilizes the Williamson ether synthesis, where the phenoxide of 2-methoxy-4-nitrophenol acts as a nucleophile, displacing the bromide from N-(2-bromoethyl)phthalimide in an SN2 reaction.[1][2] The use of a polar aprotic solvent like DMF facilitates this reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Methoxy-4-nitrophenol | 169.12 | 8.45 g | 0.05 |
| N-(2-Bromoethyl)phthalimide | 254.07 | 12.7 g | 0.05 |
| Potassium Carbonate | 138.21 | 10.4 g | 0.075 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 8.45 g of 2-methoxy-4-nitrophenol, 12.7 g of N-(2-bromoethyl)phthalimide, and 10.4 g of potassium carbonate.
-
Add 100 mL of DMF to the flask and stir the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to yield N-(2-(2-methoxy-4-nitrophenoxy)ethyl)phthalimide as a pale-yellow solid.
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 3: Synthesis of 2-(2-Methoxy-4-nitrophenoxy)ethanamine (Intermediate 3)
Principle: The phthalimide protecting group is removed by hydrazinolysis. Hydrazine hydrate attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine. Milder deprotection methods using sodium borohydride can also be employed to avoid harsh conditions.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Intermediate 2 | 342.30 | 6.84 g | 0.02 |
| Hydrazine Hydrate (64%) | 50.06 | 2.0 mL | ~0.04 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | 50 mL | - |
| Sodium Hydroxide (2 M) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 150 mL | - |
Procedure:
-
Suspend 6.84 g of N-(2-(2-methoxy-4-nitrophenoxy)ethyl)phthalimide in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 2.0 mL of hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Treat the residue with 50 mL of 1 M hydrochloric acid and filter to remove the phthalhydrazide precipitate.
-
Cool the filtrate in an ice bath and basify to a pH of >12 with 2 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give 2-(2-methoxy-4-nitrophenoxy)ethanamine.
Characterization: The product can be characterized by ¹H NMR and IR spectroscopy. Due to potential instability, it is often used directly in the next step.
Part 4: Synthesis of this compound (Final Product)
Principle: The final step is the reduction of the aromatic nitro group to a primary amine. Sodium dithionite is a mild and effective reducing agent for this transformation in an aqueous medium. Alternatively, catalytic hydrogenation offers a clean reduction pathway.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Intermediate 3 | 212.20 | 4.24 g | 0.02 |
| Sodium Dithionite | 174.11 | 10.4 g | 0.06 |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
Procedure:
-
Dissolve 4.24 g of 2-(2-methoxy-4-nitrophenoxy)ethanamine in 50 mL of a 1:1 mixture of water and methanol in a 250 mL flask.
-
In a separate beaker, dissolve 10.4 g of sodium dithionite in 50 mL of water.
-
Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound.
-
Heat the reaction mixture to 50 °C for 1 hour. The disappearance of the yellow color indicates the completion of the reaction.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Characterization of this compound: The final product should be a white to off-white solid. Its identity and purity should be confirmed by a suite of analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the methoxy group, and triplets for the two methylene groups of the ethoxyamine chain, along with signals for the amine and hydroxyl protons.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic ring, the methoxy carbon, and the two carbons of the side chain.
-
Mass Spectrometry (MS): To confirm the molecular weight (183.20 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic peaks for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and phenol) should be observed.
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Nitric and sulfuric acids are highly corrosive. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of guaiacol. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Chegg. (2022, October 14). Predict H NMR analysis of 4-methoxyphenol by completing chart below. Retrieved from [Link]
-
IPRally. (n.d.). Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. Retrieved from [Link]
-
MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Retrieved from [Link]
Sources
The Versatile Role of 4-(2-Aminoethoxy)-3-methoxyphenol in Medicinal Chemistry: From a Key Metabolic Intermediate to a Strategic Synthetic Building Block
Introduction
4-(2-Aminoethoxy)-3-methoxyphenol, a substituted catecholamine derivative, has emerged as a molecule of significant interest in the field of medicinal chemistry. While structurally related to key intermediates in the synthesis of major pharmaceuticals, its primary importance lies in its role as a crucial metabolite of the widely prescribed beta-blocker, Carvedilol. This application note provides a comprehensive overview of the known and potential applications of this compound, detailing its relevance in drug metabolism and pharmacokinetics, and exploring its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical properties of this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1076198-80-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in Methanol, Dimethyl Sulfoxide | [2] |
| Stability | Light and Temperature Sensitive | [2] |
Application I: A Key Metabolite of Carvedilol
The most well-documented role of the this compound scaffold is as a core component of a major metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure.[3] Its metabolism is complex, occurring primarily in the liver via the cytochrome P450 system, specifically CYP2D6 and CYP2C9.[3][4]
One of the principal metabolic pathways is the aromatic ring oxidation of the methoxyphenoxy moiety, leading to the formation of hydroxylated metabolites.[4][5] The 4-hydroxy metabolite of Carvedilol, chemically named 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, incorporates the this compound structure. These metabolites are not merely inactive byproducts; they can possess their own pharmacological activity and contribute to the overall therapeutic and toxicological profile of the parent drug.[5]
The existence of a deuterated version of this compound further underscores its importance in metabolic studies.[6] Deuterated standards are essential for quantitative bioanalysis using mass spectrometry, allowing for precise tracking and quantification of metabolites in biological matrices during pharmacokinetic and drug metabolism studies.
Signaling Pathway: Adrenergic Receptor Blockade by Carvedilol and its Metabolites
The therapeutic effects of Carvedilol and its active metabolites are achieved through their interaction with adrenergic receptors. The diagram below illustrates the general mechanism of action.
Caption: Carvedilol's dual blockade of β and α1-adrenergic receptors.
Application II: A Strategic Building Block in Organic Synthesis
The structural features of this compound, namely the primary amine, the phenolic hydroxyl group, and the methoxy-substituted aromatic ring, make it a valuable, albeit underutilized, building block in synthetic medicinal chemistry. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds.
Synthesis of this compound and Related Precursors
While a direct, high-yield synthesis for this compound is not extensively reported in peer-reviewed literature, its synthesis can be conceptually approached through established methods for related methoxyphenols. For instance, the synthesis of the related 4-Amino-3-methoxyphenol involves a multi-step process starting from sulphanilic acid and 3-methoxyphenol.[7]
A plausible synthetic workflow for this compound would likely involve the protection of the phenolic hydroxyl group of a suitable precursor, followed by etherification with a protected 2-aminoethanol derivative, and subsequent deprotection.
Caption: Conceptual synthetic workflow for this compound.
Potential as a Scaffold for Novel Therapeutics
The methoxyphenol moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors, topoisomerase inhibitors, and anti-inflammatory agents.[8][9][10] The presence of the flexible aminoethoxy side chain in this compound provides an excellent vector for introducing diversity and exploring structure-activity relationships (SAR).
1. Kinase Inhibitors: The 4-aminophenol scaffold has been successfully utilized in the design of potent protein kinase inhibitors.[8] By acylating the amino group of this compound with various heterocyclic or aromatic moieties, novel libraries of compounds could be generated for screening against a panel of kinases implicated in cancer and inflammatory diseases.
2. Adrenergic Receptor Analogs: Given its structural relationship to Carvedilol's metabolite, this compound is an ideal starting point for the synthesis of novel adrenergic receptor modulators. The primary amine can be derivatized to introduce bulky substituents, mimicking the side chains of known beta-blockers, while the phenolic hydroxyl and methoxy groups can be modified to fine-tune receptor subtype selectivity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound for Library Synthesis
This protocol provides a general method for the derivatization of the primary amine, a key step in creating a library of potential kinase inhibitors or other targeted therapies.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the carboxylic acid (1.1 eq) and the coupling agent(s) (e.g., HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)).
-
Add the tertiary amine base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acylated product.
Note: The phenolic hydroxyl group may require protection (e.g., as a benzyl or silyl ether) prior to acylation, depending on the reactivity of the carboxylic acid and the coupling conditions.
Protocol 2: In Vitro Metabolism Study of a Test Compound using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to assess the metabolic stability of a new chemical entity derived from this compound.
Materials:
-
Test compound (synthesized derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator and water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration typically between 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.
Conclusion
This compound is a molecule with a dual personality in medicinal chemistry. Its established identity as a key structural component of a major Carvedilol metabolite makes it indispensable for studies in drug metabolism, pharmacokinetics, and toxicology. Furthermore, its versatile chemical structure, featuring multiple points for synthetic elaboration, positions it as a promising, though currently under-explored, building block for the discovery of novel therapeutics. The protocols and conceptual frameworks presented in this application note aim to provide researchers with the foundational knowledge to harness the full potential of this intriguing compound in their drug discovery and development endeavors.
References
-
Wehbe, M., & Kassabl, O. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]
-
Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH PrCARVEDILOL. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2021). Carvedilol Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Medscape. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. [Link]
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. [Link]
-
Ishizuka, M., Nakajima, M., Kunitoh, S., Deguchi, T., & Yokoi, T. (2002). Stereoselective metabolism of carvedilol by the beta-naphthoflavone-inducible enzyme in human intestinal epithelial Caco-2 cells. Xenobiotica; the fate of foreign compounds in biological systems, 32(11), 1035–1045. [Link]
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]
- Google Patents. (2003). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2023). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 16(2), 239. [Link]
-
EurekAlert!. (2016). New pharmaceutical building block could accelerate drug development. [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 25(5), 3349–3354. [Link]
-
Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 114-121. [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 24(5A), 2921–2926. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Chemdad. This compound. [Link]
- Google Patents. (1968). Process for producing methoxyphenol or ethoxyphenol.
-
Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 114-121. [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 24(5A), 2921–2926. [Link]
-
Li, J., Wang, G., Wang, C., Liu, Y., Zhu, M., Li, Y., ... & Zhang, J. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European journal of medicinal chemistry, 69, 191–200. [Link]
-
Lee, D. S., Jeong, G. S., Li, B., Park, S., & Kim, Y. C. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3192. [Link]
-
El-Sayed, M. A. A., Al-Rashood, S. T., Al-Omair, M. A., Nagi, M. N., Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic chemistry, 94, 103433. [Link]
- Google Patents. (2020). (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.
- Google Patents. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
- Google Patents. (2007).
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Chan, T. M. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]
-
Lee, Y. J., Choi, D. Y., Choi, I. S., Kim, S. J., Kim, Y. S., & Jung, Y. H. (2015). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of neuroinflammation, 12, 169. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Guide to the Synthesis and Application of 4-(2-Aminoethoxy)-3-methoxyphenol
Introduction
In the landscape of pharmaceutical synthesis and drug development, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. 4-(2-Aminoethoxy)-3-methoxyphenol is a prime example of such a scaffold, incorporating a nucleophilic primary amine, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a highly valuable precursor, particularly in the synthesis of pharmacologically active compounds. Its structural resemblance to key intermediates in the synthesis of beta-blockers, such as Carvedilol, underscores its significance.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is intended for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for its effective use in organic synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the chemical's properties and handling requirements is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1076198-80-5 | [1] |
| Molecular Formula | C9H13NO3 | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage | 2-8°C, Refrigerator, Protect from Light | [1] |
Safety Profile:
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A plausible and efficient route involves the nitration of 3-methoxyphenol, followed by etherification and subsequent reduction of the nitro group.
Protocol 1: Synthesis of 4-Nitro-3-methoxyphenol
This initial step introduces a nitro group at the position para to the hydroxyl group, which will later be reduced to the amine.
-
Materials: 3-Methoxyphenol, Nitric Acid (70%), Acetic Acid, Ice.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1 eq.) in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of nitric acid (1.1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum to yield 4-nitro-3-methoxyphenol.
-
Protocol 2: Synthesis of 1-(2-Bromoethoxy)-4-nitro-3-methoxybenzene
The phenolic hydroxyl group is alkylated with a protected aminoethyl equivalent, in this case, a bromoethyl group.
-
Materials: 4-Nitro-3-methoxyphenol, 1,2-Dibromoethane, Potassium Carbonate (anhydrous), Acetone.
-
Procedure:
-
To a solution of 4-nitro-3-methoxyphenol (1 eq.) in acetone, add anhydrous potassium carbonate (2 eq.) and 1,2-dibromoethane (3 eq.).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Synthesis of this compound
The final step involves the reduction of the nitro group to a primary amine.
-
Materials: 1-(2-Bromoethoxy)-4-nitro-3-methoxybenzene, Sodium Azide, Tin(II) Chloride Dihydrate, Ethanol, Hydrochloric Acid.
-
Procedure:
-
Azide Formation: Dissolve 1-(2-bromoethoxy)-4-nitro-3-methoxybenzene (1 eq.) in a mixture of acetone and water. Add sodium azide (1.5 eq.) and heat the mixture to reflux for 4-6 hours. After cooling, extract the product with ethyl acetate.
-
Nitro Reduction: Dissolve the resulting azide intermediate in ethanol. Add a solution of tin(II) chloride dihydrate (5 eq.) in concentrated hydrochloric acid. Stir the mixture at room temperature for 12 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >12 is reached.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
Application as a Chemical Intermediate: Synthesis of Carvedilol Analogs
The primary application of this compound is as a nucleophile in the synthesis of more complex molecules. Its primary amine can readily react with electrophiles such as epoxides and alkyl halides. A prominent example is its use in the synthesis of Carvedilol and its analogs, where it reacts with an epoxide precursor.
Workflow for N-Alkylation with an Epoxide
Caption: General workflow for the N-alkylation of this compound with an epoxide.
Protocol 4: Synthesis of a Carvedilol Analog
This protocol illustrates the reaction of this compound with a suitable carbazole-derived epoxide, a key step in many reported syntheses of Carvedilol.[4][5]
-
Materials: this compound, 4-(Oxiran-2-ylmethoxy)-9H-carbazole, Toluene (or another suitable solvent like monoglyme or isopropanol).
-
Procedure:
-
In a round-bottom flask, dissolve 4-(Oxiran-2-ylmethoxy)-9H-carbazole (1 eq.) in toluene.
-
Add a solution of this compound (1.1 eq.) in toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the desired Carvedilol analog.
-
Causality in Experimental Choices:
-
Solvent: Toluene is often chosen for its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. Isopropanol or monoglyme can also be effective.
-
Stoichiometry: A slight excess of the amine component is often used to ensure the complete consumption of the more valuable epoxide starting material.
-
Temperature: The epoxide ring opening by the amine is typically slow at room temperature. Heating is necessary to overcome the activation energy of the reaction.
Reaction Mechanism: Nucleophilic Ring-Opening of an Epoxide
The core of the application of this compound in this context is the nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide ring. This is a classic SN2-type reaction.
Caption: Simplified mechanism of the nucleophilic ring-opening of an epoxide by a primary amine.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the construction of bioactive molecules. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. Its application as a nucleophile, especially in reactions with epoxides, provides a direct route to complex amino alcohol structures. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors. As with all chemical procedures, adherence to safety guidelines and careful experimental technique are essential for successful outcomes.
References
-
Pharmaffiliates. This compound. [Link]
-
Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]
-
Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. [Link]
- Google Patents. Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- Google Patents. Preparation of 2-(2-alkoxy phenoxy)
-
Semantic Scholar. Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage. [Link]
- Google Patents.
-
TSI Journals. Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. [Link]
-
Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. [Link]
Sources
Application Note: High-Performance Analytical Strategies for the Detection of 4-(2-Aminoethoxy)-3-methoxyphenol
Abstract and Scope
This application note provides a comprehensive technical guide detailing validated analytical methodologies for the detection and quantification of 4-(2-Aminoethoxy)-3-methoxyphenol. As a key intermediate or potential impurity in pharmaceutical manufacturing, its precise measurement is critical for quality control, process monitoring, and safety assessment. We present three robust protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower the user to adapt these methods to specific laboratory contexts.
Introduction to the Analyte
This compound is a bifunctional organic molecule featuring a phenol, a primary amine, and a methoxy ether group. Its chemical structure (Figure 1) imparts a high degree of polarity and reactivity, presenting unique challenges and opportunities for analytical separation and detection. Accurate quantification is essential to ensure the purity of active pharmaceutical ingredients (APIs) and to meet stringent regulatory requirements set by bodies like the International Conference on Harmonisation (ICH).[1]
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound
-
CAS Number: 1076198-80-5[2]
-
Molecular Formula: C₉H₁₃NO₃
-
Molecular Weight: 183.20 g/mol
The presence of both an acidic hydroxyl group and a basic amino group means its charge state is highly pH-dependent, a critical consideration for developing separation methods. The aromatic ring provides a strong chromophore for UV detection, while the overall structure is amenable to mass spectrometry analysis.
Method Selection: A Rationale
The choice of an analytical method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
HPLC-UV: Ideal for routine quality control where analyte concentrations are relatively high (µg/mL range) and the sample matrix is simple. It is robust, cost-effective, and offers excellent quantification.
-
LC-MS/MS: The gold standard for trace-level quantification (ng/mL to pg/mL) in complex matrices (e.g., biological fluids, crude reaction mixtures). Its unparalleled selectivity, derived from monitoring specific precursor-product ion transitions, minimizes interference and confirms analyte identity with high confidence.[3]
-
GC-MS: A powerful technique for volatile compounds. Due to the low volatility of this compound, a chemical derivatization step is mandatory to convert the polar -OH and -NH₂ groups into nonpolar, thermally stable analogues suitable for gas-phase analysis.[4] This method is highly effective but involves additional sample preparation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation
This method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The analyte, being moderately polar, is retained on the column and separated from other components based on its hydrophobicity. Gradient elution is employed to ensure a sharp peak shape and efficient elution. Quantification is achieved by measuring the absorbance of the aromatic ring using a UV detector.
Experimental Protocol
4.2.1 Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Analytical standard of this compound (≥98% purity).
4.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water. Causality: The acid suppresses the ionization of the phenolic hydroxyl group and protonates the amino group, leading to more consistent retention times and improved peak shape.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Methanol and Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Mobile Phase A.
4.2.3 Sample Preparation
-
Dissolve the sample (e.g., API, reaction mixture) in a suitable solvent (e.g., 50:50 Methanol/Water) to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
4.2.4 Instrumental Parameters
| Parameter | Setting | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining moderately polar analytes. |
| Mobile Phase | Gradient Elution (See Table Below) | Ensures elution of all components with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection λ | 280 nm | Corresponds to a high absorbance wavelength for phenolic compounds. |
| Run Time | 15 minutes | Sufficient for elution and column re-equilibration. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4.2.5 Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in samples by interpolation from the linear regression of the calibration curve (R² > 0.995).
-
Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][5]
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow from preparation to final quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation
This method couples the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The basic amino group makes it highly suitable for positive ion mode ESI. The mass spectrometer isolates the protonated parent ion ([M+H]⁺), fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[3]
Experimental Protocol
5.2.1 Instrumentation and Materials
-
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column and reagents are the same as for the HPLC-UV method.
-
A deuterated internal standard (IS), such as this compound-d3, is highly recommended for optimal accuracy.[6]
5.2.2 Preparation of Solutions
-
Mobile phases and standard stock solutions are prepared as in the HPLC-UV method.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the deuterated IS. Create a working IS solution (e.g., 100 ng/mL) in Mobile Phase A.
-
Calibration Standards: Prepare serial dilutions of the analyte stock solution. Spike each standard and sample with a fixed amount of the working IS solution. Causality: The IS corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to higher precision and accuracy.
5.2.3 Instrumental Parameters
| Parameter | Setting | Justification |
| LC Conditions | Similar to HPLC-UV method, but can use a smaller ID column (e.g., 2.1 mm) and lower flow rate (e.g., 0.4 mL/min) for better sensitivity. | |
| Ionization Mode | ESI, Positive | The basic amino group is readily protonated. |
| MRM Transition | m/z 184.1 → 125.1 (Example) | Precursor ion ([M+H]⁺) to a stable, high-intensity product ion. This must be optimized experimentally. |
| IS Transition | m/z 187.1 → 128.1 (Example for d3-IS) | Corresponding transition for the internal standard. |
| Collision Energy | Optimize experimentally | The voltage required to induce optimal fragmentation of the parent ion. |
| Dwell Time | 50-100 ms | Time spent monitoring each transition, balancing signal intensity and the number of points across the peak. |
5.2.4 Data Analysis and Validation
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
The presence of the analyte is confirmed by both the retention time and the specific MRM transition. Validation follows ICH guidelines, with a focus on achieving much lower LOD and LOQ values.[7]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow using an internal standard for quantification.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Operation
This method requires a derivatization step to increase the volatility and thermal stability of the analyte.[4] The polar -OH and -NH₂ groups are reacted with a silylating agent (e.g., MSTFA) to form nonpolar trimethylsilyl (TMS) ethers and amines. The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the capillary column's stationary phase. Detection by mass spectrometry involves electron ionization (EI), which creates a characteristic fragmentation pattern (mass spectrum) that serves as a highly specific fingerprint for identification.
Experimental Protocol
6.2.1 Instrumentation and Materials
-
GC-MS system with a split/splitless injector, capillary column, and a mass selective detector.
-
Capillary Column: Low-polarity phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, Pyridine (anhydrous), Ethyl acetate (HPLC grade).
6.2.2 Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate) via liquid-liquid extraction. Dry the organic extract over anhydrous sodium sulfate.[4]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in 50 µL of anhydrous pyridine. Add 50 µL of MSTFA. Causality: Pyridine acts as a catalyst and acid scavenger, driving the silylation reaction to completion.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
6.2.3 Instrumental Parameters
| Parameter | Setting | Justification |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Temperature program to separate analytes based on boiling points. |
| Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| MS Mode | Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) | Scan mode for identification, SIM mode for higher sensitivity quantification. |
6.2.4 Data Analysis and Validation
-
Identification is confirmed by matching the retention time and the acquired mass spectrum with that of a derivatized standard.
-
Quantification is performed using an external or internal standard calibration curve, plotting peak area against concentration. Validation should confirm the efficiency and reproducibility of the derivatization step.
GC-MS Workflow Diagram
Caption: GC-MS workflow including the mandatory derivatization step.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Reversed-Phase Separation, UV Absorbance | Reversed-Phase Separation, Mass Filtering (MRM) | Gas Phase Separation, Mass Filtering (Scan/SIM) |
| Specificity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~0.5-1 µg/mL | ~0.1-1 ng/mL | ~5-10 ng/mL |
| Sample Prep | Simple (Dilute & Filter) | Moderate (Dilute, Spike IS, Filter) | Complex (Extract, Evaporate, Derivatize) |
| Confirmation | Retention Time | Retention Time + MRM Transition | Retention Time + Mass Spectrum |
| Cost (Instrument) | Low | High | Medium |
| Throughput | High | High | Low-Medium |
| Best For | Routine QC, Purity Assays | Trace analysis, Bioanalysis, Impurity profiling | Volatile impurity screening, Orthogonal method |
References
- International Conference on Harmonisation. (2014).
- Apostică, A. G., et al. (n.d.).
- Alarcón, E., et al. (2007). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
- Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- U.S. Environmental Protection Agency. (n.d.). Method 420.
- Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media.
- Chan, E., et al. (2007). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- da Silva, J. A., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Kumar, V., & Kumar, R. (n.d.).
- Unknown. (n.d.). III Analytical Methods.
- Occupational Safety and Health Administr
- Rocío-Bautista, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI.
- Unknown. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
- Unknown. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry.
- Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS.
- MedchemExpress. (n.d.). This compound-d3.
- BenchChem. (2025).
- Trivedi, M. K., et al. (2015). GC-MS spectrum of control sample of 4-methoxyphenol.
- Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. PubMed.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- BenchChem. (2025).
- Pharmaffiliates. (n.d.). This compound.
- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 3-Methoxyphenol.
- Schmitz-Afonso, I., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- Unknown. (n.d.). Trace determination of Octyl&Nonyl-phenols, related Ethoxylates and Bisphenol A using on-line SPE and Orbitrap LC-MS/MS. BrJAC.
- BLDpharm. (n.d.). 3-(2-Aminoethoxy)-4-methoxyphenol.
- Unknown. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry.
- Shostak, D., et al. (2025).
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. particle.dk [particle.dk]
Application Notes & Protocols: High-Purity Isolation of 4-(2-Aminoethoxy)-3-methoxyphenol
Abstract
This document provides a comprehensive guide to the purification of 4-(2-Aminoethoxy)-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this guide moves beyond simple procedural lists to explain the fundamental principles behind each purification technique. We present detailed, validated protocols for acid-base extraction, recrystallization, and column chromatography, tailored to the specific chemical nature of this amphoteric molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows, ensuring high-quality material for downstream applications.
Introduction: The Importance of Purity
This compound is a substituted phenol derivative whose structural motifs—a primary amine and a phenolic hydroxyl group—make it a versatile building block in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant consequences in drug development, potentially leading to undesired side reactions, altered biological activity, and safety concerns. Therefore, achieving high purity (>99%) is not merely a matter of quality control but a fundamental requirement for its use in GMP (Good Manufacturing Practice) environments.
The unique amphoteric nature of this compound, possessing both a basic amino group and an acidic phenolic group, provides distinct opportunities for targeted purification strategies. This guide will explore how to leverage these properties to effectively remove common process-related impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1076198-80-5 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | Typically a white to off-white or pale beige solid | [1][2] |
| Storage | 2-8°C, Refrigerator | [1] |
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. These typically arise from the synthetic route and can include unreacted starting materials, reagents, side-products, and degradation products. While the specific synthesis route may vary, common impurities for this class of compound can be anticipated.
Potential Impurity Sources:
-
Starting Materials: Unreacted 3-methoxyphenol or protected precursors.
-
Isomeric Byproducts: Positional isomers such as 3-(2-Aminoethoxy)-4-methoxyphenol may form depending on the regioselectivity of the synthesis.[2]
-
Over-alkylation Products: Reaction of the primary amine to form secondary or tertiary amines.
-
Oxidation Products: Phenols are susceptible to air oxidation, which can form colored quinone-type impurities, often leading to a pink or brown discoloration.[3][4]
-
Residual Solvents & Reagents: Solvents used in the reaction or work-up, and leftover reagents.
Caption: Potential sources of impurities in crude this compound.
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and final purity. The amphoteric character of the target molecule is the most powerful handle for its purification.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Acid-Base Extraction
Principle of Causality
This technique leverages the amphoteric nature of this compound.[5] The basic amino group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt, while the acidic phenolic group can be deprotonated by a base (like NaOH) to form a water-soluble phenoxide salt.[5][6] This allows for the selective transfer of the target compound between an organic solvent and an aqueous phase, leaving behind non-ionizable (neutral) impurities in the organic layer.[6]
Application
This is an excellent first-pass purification step, especially for removing non-polar and neutral organic impurities. It is highly scalable and cost-effective.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude material (10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).
-
Acidic Extraction (Amine Protonation):
-
Transfer the organic solution to a separatory funnel.
-
Add 1M aqueous HCl (100 mL) and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated product will move to the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer.
-
Drain and collect the aqueous layer. Repeat the extraction of the organic layer with another 50 mL of 1M HCl to ensure complete recovery.
-
Self-Validation: The organic layer, containing neutral impurities, can be concentrated and analyzed by TLC or HPLC to confirm the removal of the product.
-
-
Wash Step (Optional): The combined acidic aqueous layers can be washed with a fresh portion of the organic solvent (50 mL) to remove any residual trapped neutral impurities.
-
Basification & Product Recovery:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add 5M aqueous NaOH with stirring until the pH is >10. The free base of the product will precipitate out as a solid. If it oils out, continue stirring and allow it to warm to room temperature slowly.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Dry the purified solid under vacuum at 40-50°C to a constant weight.
-
Protocol 2: Purification by Recrystallization
Principle of Causality
Recrystallization purifies compounds based on differences in their solubility in a specific solvent at varying temperatures.[7] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[7]
Application
This method is ideal as a final polishing step to achieve high crystalline purity, especially after a bulk purification like acid-base extraction. It is highly effective at removing small amounts of closely related impurities.
Solvent Selection
The key to successful recrystallization is choosing the right solvent. A screening process is mandatory.
Table 2: Recrystallization Solvent Screening
| Solvent / System | Observation (Good / Poor) | Rationale |
| Water | Good | The compound has good water solubility at high temperatures due to its polar functional groups, but this decreases upon cooling. |
| Isopropanol (IPA) | Good | Often provides a good solubility differential for polar compounds. |
| Ethanol/Water | Excellent (Mixed Solvent) | Dissolve in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until turbidity persists. Re-clarify with a few drops of ethanol and cool slowly.[7][8] |
| Ethyl Acetate | Poor | May be too good a solvent at room temperature. |
| Hexanes | Poor | Compound is likely insoluble. |
Note: The use of activated charcoal to remove colored impurities is generally discouraged for phenolic compounds, as ferric ions in the charcoal can form colored complexes with the phenol, hindering purification.[7]
Detailed Experimental Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude solid (5 g) and the chosen solvent (e.g., Isopropanol, ~50 mL). Heat the mixture to boiling with stirring (using a magnetic stir bar) on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid using an excessive amount of solvent, as this will reduce yield.[8]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Un-disturbed, slow cooling is critical for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Self-Validation: Purity should be assessed by melting point analysis (a sharp melting point indicates high purity) and confirmed by HPLC.
-
Protocol 3: Purification by Column Chromatography
Principle of Causality
Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[9][10] Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity.[9]
Application
This is the most powerful technique for separating complex mixtures or impurities with very similar structures and polarities to the target compound, such as positional isomers.
Method Development & Phase Selection
The choice of stationary and mobile phases is critical and should be optimized using Thin-Layer Chromatography (TLC) first.[10]
-
Stationary Phase:
-
Silica Gel (Normal Phase): Silica gel is acidic and can strongly interact with the basic amine group of the target molecule, causing significant peak tailing and potential yield loss.[11] To counteract this, the mobile phase must be modified by adding a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide.[11]
-
Amine-Functionalized Silica: This is a superior choice for basic compounds as it minimizes the acid-base interactions, resulting in better peak shape and more efficient separation.[11]
-
-
Mobile Phase:
-
A gradient elution is typically most effective. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute the target compound.
-
Table 3: Recommended Chromatography Systems
| Stationary Phase | Mobile Phase System (Gradient) | Rationale |
| Silica Gel | Dichloromethane (DCM) -> 95:5 DCM / Methanol (+1% TEA) | A common system for moderately polar compounds. The TEA is essential to prevent peak tailing. |
| Amine-Silica | Hexane -> 50:50 Hexane / Ethyl Acetate | Provides excellent separation for basic compounds without the need for amine additives in the mobile phase.[11] |
| Reversed-Phase (C18) | Water -> 50:50 Water / Acetonitrile | Useful if the compound is highly polar or for analytical HPLC confirmation. The mobile phase pH can be adjusted to control retention.[11][12] |
Detailed Experimental Protocol (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., DCM). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% DCM + 1% TEA). Collect fractions continuously.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of Methanol). A typical gradient might be from 0% to 5% Methanol in DCM (both containing 1% TEA).
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Self-Validation: The purity of the final combined product must be confirmed by HPLC analysis to be >99.5%.
-
References
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved from [Link]
-
Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (2016). ACS Publications. Retrieved from [Link]
- Process for the purification of aromatic amines. (n.d.). Google Patents.
-
Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]
-
Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Extraction and isolation of phenolic compounds. (n.d.). PubMed. Retrieved from [Link]
-
Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. (n.d.). MDPI. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Process for the purification of p-aminophenol. (n.d.). Google Patents.
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. (n.d.). SpringerLink. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Chromatography to separate polar molecules?. (2022). Reddit. Retrieved from [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved from [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM?. (2018). Quora. Retrieved from [Link]
-
Phenol crystals. (2020). Sciencemadness Discussion Board. Retrieved from [Link]
-
Cleaning Dirty Phenol. (2016). YouTube. Retrieved from [Link]
-
3-(2-Aminoethoxy)-4-methoxyphenol. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sciencemadness Discussion Board - Phenol crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol Guide: The Reaction of 4-(2-Aminoethoxy)-3-methoxyphenol with Epichlorohydrin
Abstract: This document provides a comprehensive scientific guide to the reaction between 4-(2-Aminoethoxy)-3-methoxyphenol and epichlorohydrin. This reaction serves as an important model for understanding the complexities of bifunctional nucleophilic additions to epoxides, a cornerstone of synthetic chemistry for producing β-amino alcohols. These structures are pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably in pathways related to β-blockers like Carvedilol.[1][2] We will dissect the underlying chemical principles, explore competing reaction pathways, provide a detailed experimental protocol for achieving selective N-alkylation, and discuss methods for characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to master this versatile synthetic transformation.
Scientific Principles and Mechanistic Overview
The reaction between this compound and epichlorohydrin is a classic example of nucleophilic addition, complicated by the presence of two distinct nucleophilic centers within the same molecule: a primary aliphatic amine and a phenolic hydroxyl group. Epichlorohydrin, in turn, is a bifunctional electrophile containing a reactive epoxide ring and a chloromethyl group.
-
Nucleophilicity and Chemoselectivity: The primary amine (-NH₂) is generally a stronger nucleophile than the phenolic hydroxyl (-OH) under neutral or mildly basic conditions. However, the phenol can be deprotonated by a base to form a highly nucleophilic phenoxide ion (-O⁻). This duality makes reaction conditions, particularly pH and the choice of base, the critical determinant of the final product structure.
-
Reaction Pathways: Two primary competing pathways exist:
-
N-Alkylation (Aminolysis): The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the epoxide carbons. This Sɴ2 reaction is regioselective, with the attack predominantly occurring at the less sterically hindered terminal carbon of the epoxide.[1][3] This pathway leads to the formation of a secondary amine and a secondary alcohol, a β-amino alcohol.
-
O-Alkylation (Phenolysis): In the presence of a sufficiently strong base, the phenolic proton is abstracted, forming a phenoxide. This potent nucleophile can then attack the epoxide, leading to an ether linkage. This is a common method for producing glycidyl ethers from phenols.[4][5]
-
The desired pathway for synthesizing pharmaceutical intermediates like those used for Carvedilol is typically N-alkylation.[6][7][8] Therefore, the protocol will be optimized to favor this outcome by avoiding strong bases that would significantly deprotonate the phenol.
Visualizing the Competing Reaction Pathways
Caption: Competing N-Alkylation and O-Alkylation pathways.
Detailed Experimental Protocol: Selective N-Alkylation
This protocol is designed to favor the nucleophilic attack from the primary amine onto the epoxide ring of epichlorohydrin, yielding the desired β-amino alcohol intermediate.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Store under inert gas, protected from light. |
| Epichlorohydrin | ≥99% Purity | Acros Organics | Caution: Toxic and a suspected carcinogen. Handle only in a certified chemical fume hood.[9] |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Fisher Scientific | Serves as the reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For work-up. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance and standard laboratory glassware
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL three-neck round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous isopropanol (approx. 0.5 M concentration).
-
Inert Atmosphere: Equip the flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Epichlorohydrin Addition: While stirring the solution at room temperature, add epichlorohydrin (1.1 eq.) dropwise over 15 minutes using a syringe. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using the heating mantle.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 10% Methanol in Dichloromethane eluent system). Spot the starting amine and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, more polar product spot indicates progress. The reaction is typically complete within 8-12 hours.[1]
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude oil.
-
Aqueous Work-up: Dissolve the crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes any unreacted starting materials and acidic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again via rotary evaporation to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) to isolate the pure β-amino alcohol product.
Characterization of the Primary Product
The purified product should be characterized to confirm its structure and assess purity.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the methoxy group (~3.9 ppm), aromatic protons (6.7-7.0 ppm), the newly formed hydroxyl proton (variable, broad singlet), and the protons on the aminopropanol backbone.
-
Mass Spectrometry (ESI+): The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated product (C₁₂H₁₈ClNO₄).
-
FT-IR (ATR): Look for a broad absorption band in the 3300-3400 cm⁻¹ region (O-H and N-H stretching), C-O stretching around 1100-1250 cm⁻¹, and aromatic C-H stretching.[10]
Potential Side Reactions and Troubleshooting
| Issue/Side Product | Probable Cause | Recommended Solution |
| Di-alkylation Product | High concentration of epichlorohydrin; secondary amine product reacts again. | Use a slight excess of the starting amine (e.g., 1.2 eq.) relative to epichlorohydrin. Add epichlorohydrin slowly to maintain its low concentration. |
| O-Alkylation Product Detected | Presence of a base or excessively high reaction temperatures. | Ensure the reaction is run under neutral conditions. Avoid adding any base. If O-alkylation persists, consider a milder solvent or lower temperature. |
| Polymerization | High temperatures for extended periods; presence of catalytic impurities. | Do not exceed the recommended reaction time and temperature. Ensure glassware is clean and reagents are of high purity.[11] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Confirm temperature with a calibrated thermometer. Allow the reaction to run longer, monitoring periodically by TLC. |
Safety Precautions
-
Epichlorohydrin: Epichlorohydrin is a highly toxic, volatile, and suspected carcinogenic compound.[9] It is a strong irritant to the skin, eyes, and respiratory system. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles.
-
General Precautions: Handle all organic solvents in a fume hood. Avoid inhalation of vapors and contact with skin. In case of accidental exposure, seek immediate medical attention.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
References
-
Fache, F., et al. (2015). Biobased aromatic epoxy monomers and thermosets from vanillin. Green Chemistry, Royal Society of Chemistry. [Link]
-
Evangelin, M. P., et al. (2019). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Jetir.Org. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
-
Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. [Link]
- Google Patents. (1977). US4054542A - Amine-epichlorohydrin polymeric compositions.
-
ResearchGate. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. [Link]
- Google Patents. (1972). US3686315A - Reaction product of epichlorohydrin compound and beta-alkylamine.
-
Wikipedia. Epoxy. [Link]
-
Penning, T. D., & aniline. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]
-
Der Pharma Chemica. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]
-
European Patent Office. (2010). PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057. [Link]
-
Madhusudan, G., et al. (2011). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. [Link]
-
Semantic Scholar. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Amin. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor. [Link]
-
TSI Journals. (2010). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-. [Link]
-
MDPI. (2022). Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study. [Link]
-
ResearchGate. (2011). Analysis of Ring-Opening Reaction between Bisphenol A and Epichlorohydrin by the Method of Quantum Chemical Calculating. [Link]
-
ACS Publications. (2022). Supporting Information. [Link]
-
CDC. (1994). EPICHLOROHYDRIN 1010. [Link]
-
Journal of Chemistry and Technologies. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. [Link]
-
PubMed. (2003). [Studies on the analytical method for epichlorohydrin from internal can coatings]. [Link]
-
ResearchGate. (2020). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Epoxy - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 8. tsijournals.com [tsijournals.com]
- 9. cdc.gov [cdc.gov]
- 10. rsc.org [rsc.org]
- 11. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 4-(2-Aminoethoxy)-3-methoxyphenol for Research Applications
Abstract
This comprehensive guide details the scientifically-grounded procedures for the preparation, handling, and storage of stock solutions of 4-(2-Aminoethoxy)-3-methoxyphenol (CAS No. 1076198-80-5). Phenolic compounds are susceptible to oxidative degradation, which can compromise experimental reproducibility. The protocols outlined herein are designed to mitigate these risks by incorporating best practices for solvent selection, atmospheric control, and long-term storage, ensuring the integrity and stability of the compound for use in sensitive downstream applications in pharmaceutical research and drug development.
Introduction: The Chemical Nature and Importance of this compound
This compound is a substituted phenol derivative of interest in various research fields. Its chemical structure, featuring both a phenolic hydroxyl group and an aminoethoxy side chain, makes it a versatile molecule. The phenolic moiety is particularly susceptible to oxidation, a primary cause of compound degradation. This process can be catalyzed by factors such as dissolved oxygen in solvents, exposure to light, and the presence of metal ions. Therefore, meticulous preparation of stock solutions is paramount to ensure the accuracy and reliability of experimental results. This guide provides a robust framework for preparing stable, high-purity stock solutions of this compound.
Compound Specifications and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Source |
| CAS Number | 1076198-80-5 | [1][2] |
| Molecular Formula | C9H13NO3 | [1][2] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White solid | [1][2] |
| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [2] |
| Stability | Sensitive to light and temperature | [2] |
Safety Precautions and Handling
As a phenolic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the solid compound and its solutions.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][5]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]
-
Ingestion: Do not ingest. If swallowed, rinse your mouth and seek immediate medical attention.[3]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[3]
Protocol for Preparing a Stabilized Stock Solution
This protocol is designed to minimize oxidative degradation during the preparation of a stock solution of this compound.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) or Methanol
-
Inert gas (Nitrogen or Argon) with a sparging apparatus
-
Analytical balance
-
Amber glass vials with screw caps and septa
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sonicator (optional)
-
-20°C or -80°C freezer
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a stable stock solution of this compound.
Caption: Key steps for preparing a stabilized stock solution.
Step-by-Step Procedure
-
Solvent Degassing: Before use, remove dissolved oxygen from the chosen solvent (DMSO or Methanol). Bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes.[7] This is a critical step to prevent oxidation of the phenolic compound. Phenolic compounds are generally more stable in slightly acidic conditions (pH < 7).[7]
-
Weighing the Compound: On an analytical balance, accurately weigh the desired amount of this compound. Perform this in a fume hood to minimize inhalation exposure.
-
Dissolution: Add the weighed compound to a volumetric flask. Add the degassed solvent to the flask, filling it to approximately 80% of the final volume. If needed, gently sonicate the solution to aid dissolution.[7] Once dissolved, bring the solution to the final volume with the degassed solvent.
-
Inert Atmosphere Application: Flush the headspace of the volumetric flask with nitrogen or argon for 30-60 seconds to displace any air that may have entered during the process.[7]
-
Aliquoting and Storage: Immediately cap the flask tightly. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials.[7] This minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen. Flush the headspace of each aliquot vial with inert gas before sealing.
-
Storage Conditions: Store the aliquots at -20°C or -80°C to ensure long-term stability.[7] The recommended storage temperature from some suppliers is 2-8°C, which may be suitable for short-term storage.[1]
Quality Control and Validation
To ensure the integrity of the prepared stock solution, consider the following quality control measures:
-
Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectroscopy by measuring the absorbance at the compound's λmax, provided a reference extinction coefficient is available. Alternatively, HPLC analysis can be used for more precise quantification.
-
Purity Assessment: Periodically assess the purity of the stock solution using HPLC to detect any degradation products. A change in the solution's color may also indicate degradation.
-
pH Monitoring: For aqueous-based solutions, monitoring the pH is crucial, as phenolic compounds are generally more stable in acidic conditions.[7]
Causality Behind Experimental Choices
The choices made in this protocol are based on established principles for handling oxidation-sensitive compounds.
Caption: Factors causing degradation and corresponding preventative measures.
-
Solvent Degassing and Inert Atmosphere: The primary driver for the oxidation of phenolic compounds is dissolved oxygen in the solvent.[7] By sparging the solvent with an inert gas and flushing the headspace of the vial, the oxygen concentration is significantly reduced, thereby inhibiting oxidation.
-
Amber Vials: this compound is noted to be light-sensitive.[2] Amber vials block UV and other wavelengths of light that can induce photochemical degradation.
-
Low-Temperature Storage: Storing the solution at -20°C or -80°C slows down the rate of chemical reactions, including oxidation, thus preserving the compound's integrity over a longer period.[7]
-
Aliquoting: Repeated freeze-thaw cycles can introduce more dissolved oxygen into the solution and physically stress the compound. Aliquoting into single-use vials mitigates this issue.[7]
Conclusion
The protocol detailed in this application note provides a reliable method for preparing stable and high-purity stock solutions of this compound. By understanding the chemical vulnerabilities of this compound and implementing preventative measures such as solvent degassing, use of an inert atmosphere, and appropriate storage conditions, researchers can ensure the integrity of their experimental reagents, leading to more reproducible and trustworthy scientific outcomes.
References
- State of New Jersey Department of Health. (1998).
-
How To Make Solution. (n.d.). How To Make Phenol Solution. Retrieved from [Link]
- Stockinger Lab. (2001).
- Merck Millipore. (2012). Analytical Quality Assurance, Standard for Phenol.
-
Pharmaffiliates. (n.d.). This compound. CAS No: 1076198-80-5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. CAS No: 1189958-49-3. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
All Things Stem Cell. (n.d.). This compound-d3. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Angene Chemical. (2025).
- All Things Stem Cell. (n.d.). This compound-d3.
- Carl ROTH. (n.d.).
- Strawberry Genome. (n.d.). This compound-d3.
-
PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]
- Pharmaffiliates. (n.d.). 3-(2-Aminoethoxy)-4-methoxyphenol. CAS No: 1076198-81-6.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1076198-80-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. angenechemical.com [angenechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of Aryloxyethanamine Scaffolds in Beta-Blocker Synthesis with a Focus on 4-(2-Aminoethoxy)-3-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Beta-adrenergic blocking agents (beta-blockers) are a cornerstone in the management of cardiovascular diseases.[1][2] Their synthesis is a topic of significant interest in medicinal and process chemistry. A common structural motif in many beta-blockers is the aryloxypropanolamine backbone, which is typically constructed by coupling an aromatic alcohol (a phenol derivative) with an amine side-chain via an epoxide intermediate. This guide provides an in-depth exploration of this synthetic strategy, focusing on the pivotal role of the amine-containing nucleophile. We will first examine the well-established synthesis of Carvedilol, a non-selective beta-blocker, to illustrate the conventional pathway. Subsequently, we will investigate the potential role of 4-(2-Aminoethoxy)-3-methoxyphenol , a less common but structurally relevant intermediate, and propose detailed protocols for its application in the synthesis of novel beta-blocker analogues.
Part 1: The Archetypal Synthesis of Aryloxypropanolamine Beta-Blockers: The Carvedilol Model
The synthesis of Carvedilol is a classic example of aryloxypropanolamine construction. It elegantly demonstrates the convergent synthesis strategy where two key fragments, an aromatic epoxide and an amine side-chain, are coupled in the final key step.
The two primary building blocks for Carvedilol are:
-
4-(Oxiran-2-ylmethoxy)-9H-carbazole (The Epoxide Core): This intermediate provides the carbazole moiety, a key structural feature of Carvedilol, linked to the reactive three-membered epoxide ring. It is synthesized from 4-hydroxycarbazole.[3][4][5]
-
2-(2-Methoxyphenoxy)ethylamine (The Amine Side-Chain): This primary amine acts as the nucleophile that opens the epoxide ring, thereby introducing the characteristic side-chain of Carvedilol.[4][6][7]
The overall reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a secondary amine and a secondary alcohol, the core structure of a β-amino alcohol.
Workflow for Carvedilol Synthesis
The synthesis of Carvedilol is typically a multi-step process, which can be visualized as follows:
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. connectjournals.com [connectjournals.com]
- 6. jetir.org [jetir.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support center for the synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Its synthesis, however, can be challenging, with potential for low yields and side product formation. This guide provides a comprehensive overview of a reliable synthetic route starting from vanillin, along with troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and improve your overall yield.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from the readily available starting material, vanillin, through a four-step process. This pathway involves a Baeyer-Villiger oxidation, selective protection of a hydroxyl group, Williamson ether synthesis, and a final deprotection step.
Caption: Synthetic route from vanillin to the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Step 1: Baeyer-Villiger Oxidation of Vanillin
Q1: My Baeyer-Villiger oxidation of vanillin to 2-methoxyhydroquinone is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Baeyer-Villiger oxidation of vanillin are often due to incomplete reaction, side reactions, or product degradation. Here are some key factors to consider for optimization:
-
Choice of Oxidant: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Ensure you are using a fresh, active batch of the oxidant. The stoichiometry is also critical; using 1.1 to 1.5 equivalents of the oxidant is recommended.
-
Reaction Temperature: This reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at too high a temperature can lead to decomposition of the peroxy acid and the product.
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents. Ensure the solvent is dry, as water can hydrolyze the intermediate Criegee adduct.
-
pH Control: The reaction is often buffered with a mild base like sodium bicarbonate to neutralize the resulting carboxylic acid, which can catalyze side reactions.
-
Work-up Procedure: During the work-up, ensure complete removal of the unreacted oxidant and the carboxylic acid byproduct. Washing with a solution of sodium sulfite or sodium thiosulfate will quench excess peroxy acid, and a bicarbonate wash will remove the acid byproduct.
Step 2: Selective Protection of 2-Methoxyhydroquinone
Q2: I am struggling with the selective mono-protection of 2-methoxyhydroquinone and obtaining a mixture of mono- and di-protected products. How can I enhance the selectivity?
A2: Achieving selective mono-protection of a symmetric diol like 2-methoxyhydroquinone can be challenging. Here are some strategies to improve selectivity:
-
Choice of Protecting Group: A bulky protecting group, such as tert-butyldimethylsilyl (TBDMS) or benzyl, can sterically hinder the protection of the second hydroxyl group.
-
Stoichiometry of the Protecting Agent: Use of a slight excess (1.0-1.1 equivalents) of the protecting agent is crucial. Using a larger excess will favor di-protection.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Slow Addition: Adding the protecting agent slowly to the solution of the diol can help to favor mono-protection.
-
-
Base: A non-nucleophilic base like triethylamine or imidazole is recommended.
Step 3: Williamson Ether Synthesis
Q3: The Williamson ether synthesis to couple the protected 2-methoxyhydroquinone with the aminoethoxy moiety is sluggish and gives a low yield. What can I do to drive the reaction to completion?
A3: A sluggish Williamson ether synthesis is a common issue. The following parameters can be optimized:
-
Choice of Base: A strong base is required to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile are effective. Ensure the base is of good quality and the solvent is anhydrous.
-
Leaving Group: The electrophile should have a good leaving group. A bromo or iodo derivative of the protected aminoethane (e.g., N-(2-bromoethyl)phthalimide) is preferred over a chloro derivative.
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions at very high temperatures. A temperature range of 60-100 °C is typically effective.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the phenoxide and the electrophile.[1]
Step 4: Deprotection
Q4: During the final deprotection step, I am observing cleavage of the ether linkage along with the removal of the amine protecting group. How can I prevent this side reaction?
A4: The choice of deprotection conditions is critical to avoid unwanted cleavage of other functional groups.
-
Amine Protecting Group: The choice of the amine protecting group will dictate the deprotection method.
-
Phthalimide (Phth): This group is commonly removed using hydrazine hydrate in ethanol. This method is generally mild and should not affect the ether linkage.
-
Boc (tert-Butoxycarbonyl): This group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). These conditions can potentially cleave acid-sensitive ethers, so careful optimization of reaction time and temperature is necessary.
-
Cbz (Carboxybenzyl): This group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C). This is a very mild method and is unlikely to affect the ether linkage.
-
-
Reaction Conditions: Ensure you are using the mildest possible conditions for deprotection. For acid-labile protecting groups, using a weaker acid or a shorter reaction time might be beneficial. For hydrogenolysis, ensure the catalyst is not too active to prevent over-reduction.
Frequently Asked Questions (FAQs)
Q: What is the most suitable starting material for the synthesis of this compound?
A: Vanillin is an excellent and cost-effective starting material due to its ready availability and the correct substitution pattern on the aromatic ring (a methoxy group at position 3 and a functional group at position 4 that can be converted to a hydroxyl group).[2][3]
Q: How can I effectively purify the final product?
A: The final product, being an aminophenol, is amphoteric and can be purified by a combination of techniques:
-
Acid-Base Extraction: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.
-
Chromatography: Column chromatography on silica gel is a standard method for purification. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.
Q: Are there any alternative synthetic routes?
A: An alternative route could start from 3-methoxyphenol. This would involve nitration at the 4-position, followed by etherification of the hydroxyl group, and finally, reduction of the nitro group to an amine. However, this route may suffer from regioselectivity issues during nitration.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of Vanillin
-
Dissolve vanillin (1 equivalent) in dichloromethane (DCM).
-
Add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 equivalents) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester.
-
Hydrolyze the ester by dissolving it in methanol and adding a catalytic amount of sodium methoxide. Stir at room temperature for 2 hours.
-
Neutralize with a weak acid and remove the solvent. Purify the resulting 2-methoxyhydroquinone by column chromatography.
Protocol 2: Williamson Ether Synthesis
-
To a solution of the mono-protected 2-methoxyhydroquinone (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Baeyer-Villiger Oxidation | Vanillin, m-CPBA, NaHCO3 | DCM | 0 to RT | 12 | 70-80 |
| 2 | Selective Protection | 2-Methoxyhydroquinone, TBDMSCl, Imidazole | DMF | RT | 4 | 60-70 |
| 3 | Williamson Ether Synthesis | Protected phenol, N-(2-bromoethyl)phthalimide, NaH | DMF | 80 | 12 | 80-90 |
| 4 | Deprotection (Phth) | Protected amine, Hydrazine hydrate | Ethanol | Reflux | 4 | >90 |
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting low yields in the Williamson ether synthesis step.
Caption: Troubleshooting flowchart for Williamson ether synthesis.
References
-
PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]
-
chemeurope.com. Vanillin. Available at: [Link]
-
Wikipedia. Guaiacol. Available at: [Link]
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Available at: [Link]
- Google Patents. PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. (WO2003042166A2).
-
Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Reactions of 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support guide for 4-(2-Aminoethoxy)-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis to produce this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in this synthesis, which typically involves reacting 3-methoxyphenol with a protected 2-aminoethyl halide, often stem from several critical factors related to the nature of the SN2 reaction.[1][2]
-
Inadequate Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base used is not strong enough, the concentration of the active nucleophile will be too low. While strong bases like sodium hydride (NaH) are effective, for phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be less hazardous.[3]
-
Competing Elimination (E2) Reaction: The Williamson ether synthesis is in competition with the E2 elimination of the alkyl halide, especially if the alkyl halide is secondary or tertiary.[3][4] To synthesize the ethoxy linkage, a primary alkyl halide (e.g., 2-bromo- or 2-chloroethylamine, with a protected amine) is essential. Using a secondary or tertiary halide will almost exclusively yield an alkene byproduct.[3][4][5]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[3] Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.
Q2: I am observing significant byproducts in my reaction. Besides the desired O-alkylation, what other reactions could be occurring?
A2: The structure of this compound contains two primary nucleophilic sites: the phenoxide oxygen and the primary amine nitrogen. This duality can lead to several competing side reactions.
-
N-Alkylation: The primary amine is also a potent nucleophile and can compete with the phenoxide for the alkylating agent, leading to N-alkylation or even N,N-dialkylation, especially under neutral or slightly basic conditions.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring (at the ortho and para positions) in a process called C-alkylation.[2][6] This is generally less favored than O-alkylation but can be influenced by the solvent and counter-ion.[3]
-
Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, particularly quinone-like structures. This is often exacerbated by the presence of air (oxygen) and basic conditions.
Q3: My final product is discolored (pink, brown, or dark purple). What causes this and how can I prevent it?
A3: Discoloration is a common issue when working with aminophenols and is almost always due to oxidation. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, forming highly colored quinone-imine or polymeric species.
Prevention and Remediation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Antioxidants: During workup and purification, adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite can help prevent oxidation.[7]
-
pH Control: Keep the pH of aqueous solutions neutral or slightly acidic during extraction and purification, as basic conditions can accelerate oxidation.
-
Purification: If discoloration occurs, column chromatography on silica gel may remove some colored impurities. In some cases, a charcoal treatment can also be effective.
In-Depth Troubleshooting Guides
Guide 1: Failure in Selective N-Alkylation or N-Acylation
Problem: Attempts to selectively modify the amino group result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, or no reaction at all.
Root Cause Analysis
The relative nucleophilicity of the amino group versus the phenolic hydroxyl group is highly pH-dependent.
-
Under Basic Conditions: The phenolic proton is removed, forming a highly nucleophilic phenoxide. This strongly favors O-alkylation.
-
Under Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic. This effectively "protects" the amine, allowing for potential reactions at other sites, though the phenol's nucleophilicity is also reduced.
-
Under Neutral Conditions: Both groups can compete as nucleophiles, leading to product mixtures.
Troubleshooting Workflow
Caption: Workflow for selective N-alkylation via phenol protection.
Detailed Protocol: Selective N-Alkylation via Phenol Protection
-
Phenol Protection (Example: Benzyl Ether):
-
Dissolve this compound in a suitable solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Add benzyl bromide (BnBr, 1.1 equivalents) dropwise at room temperature.
-
Heat the mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to isolate the O-benzylated intermediate.
-
-
N-Alkylation/Acylation:
-
Dissolve the protected intermediate in an appropriate solvent.
-
Perform the desired N-alkylation (e.g., with an alkyl halide and a non-interfering base) or N-acylation (e.g., with an acid chloride or anhydride).
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the N-substituted, O-protected product in a solvent like ethanol or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the deprotection is complete.[8]
-
Filter off the catalyst and evaporate the solvent to obtain the final product.
-
Guide 2: Failure in Selective O-Alkylation (Williamson Ether Synthesis)
Problem: Attempts to further alkylate the phenolic hydroxyl group result in low yield, no reaction, or the formation of N-alkylated byproducts.
Root Cause Analysis
This scenario is common when the starting material already contains a free amino group. The primary amine can be more nucleophilic than the phenol, or it can be deprotonated by a strong base, leading to competitive N-alkylation.
Troubleshooting Workflow
Caption: Workflow for selective O-alkylation via amine protection.
Detailed Protocol: Selective O-Alkylation via Amine Protection
-
Amine Protection (Boc Protection):
-
The tert-butyloxycarbonyl (Boc) group is ideal for protecting amines as it is stable to the basic conditions of the Williamson ether synthesis.[8][9]
-
Dissolve this compound in a solvent mixture like THF/water or dioxane/water.
-
Add a base such as triethylamine (TEA) or sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir at room temperature until the starting material is consumed.
-
Isolate the N-Boc protected product via extraction.
-
-
O-Alkylation (Williamson Ether Synthesis):
-
Dissolve the N-Boc protected intermediate in a polar aprotic solvent (e.g., DMF).
-
Add a suitable base to deprotonate the phenol. For phenols, K₂CO₃ is often sufficient and mild.[3] For less reactive alkylating agents, a stronger base like NaH may be required.
-
Add the primary alkyl halide (e.g., methyl iodide, ethyl bromide). Note: Secondary and tertiary halides will lead to elimination byproducts.[5]
-
Heat as necessary and monitor the reaction to completion.
-
Perform an aqueous workup to isolate the crude product.
-
-
Amine Deprotection:
-
The Boc group is readily removed under acidic conditions.[8][10]
-
Dissolve the protected product in a solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[9]
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent and excess acid. The product is typically isolated as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.
-
Data Summary: Choosing the Right Conditions
| Goal | Protecting Group Strategy | Key Reagents | Common Pitfalls |
| Selective N-Alkylation | Protect the phenol (e.g., as a Benzyl ether) | Benzyl bromide, K₂CO₃; then H₂, Pd/C for deprotection | Incomplete protection/deprotection; Catalyst poisoning during hydrogenolysis. |
| Selective O-Alkylation | Protect the amine (e.g., as a Boc-carbamate) | Boc₂O, Base; then R-X, Base; then TFA or HCl for deprotection | Use of secondary/tertiary alkyl halides causing elimination[4]; N-alkylation by t-butyl cation during deprotection[10]. |
| No Protection | Careful control of pH and base stoichiometry | Weaker base (e.g., K₂CO₃) may favor O-alkylation | High risk of product mixtures (N-, O-, and N,O-disubstituted); Difficult purification. |
References
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
- European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1.
- WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Benchchem. (n.d.). Synthesis routes of 4-Amino-3-methoxyphenol.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols.
- University of Michigan. (n.d.). Selective alkylation of aminophenols.
- SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.
- Pharmaffiliates. (n.d.). This compound.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support center for the synthesis and optimization of 4-(2-Aminoethoxy)-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this important intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to streamline your experimental workflow.
I. Synthetic Strategy Overview
The synthesis of this compound from readily available starting materials presents a key challenge: the presence of two nucleophilic sites, a phenolic hydroxyl group and an aromatic amino group, on the precursor molecule, 4-amino-3-methoxyphenol. Direct alkylation would lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.
Therefore, a robust and selective synthesis necessitates a three-step approach:
-
Protection of the Amino Group: The more nucleophilic amino group is selectively protected to prevent its reaction in the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the protected intermediate is then O-alkylated with a suitable two-carbon electrophile bearing a masked amino group.
-
Deprotection of the Amino Group: The protecting group is removed to yield the final product, this compound.
This strategy ensures high regioselectivity and leads to a cleaner product profile, simplifying purification and improving overall yield.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
A. Synthesis of the Starting Material: 4-Amino-3-methoxyphenol
Question 1: My synthesis of 4-amino-3-methoxyphenol from 3-methoxyphenol results in a low yield and a dark, impure product. How can I improve this?
Answer: The synthesis of 4-amino-3-methoxyphenol typically proceeds via a diazo coupling reaction followed by reduction. Low yields and impurities often stem from suboptimal temperature control during diazotization and coupling, as well as incomplete reduction.
-
Diazotization and Coupling: It is critical to maintain a low temperature (0-5 °C) during the formation of the diazonium salt from sulfanilic acid and sodium nitrite.[1] Higher temperatures can lead to the decomposition of the diazonium salt, reducing the yield of the azo intermediate. Similarly, the subsequent coupling with 3-methoxyphenol should be performed at a controlled temperature.
-
Reduction: The reduction of the azo compound to the desired aminophenol is commonly achieved with sodium dithionite. Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion. The disappearance of the deep red color of the azo compound is a good visual indicator of reaction progress.[1]
-
Purification: The crude 4-amino-3-methoxyphenol can be purified by recrystallization from hot water or aqueous ethanol to remove inorganic salts and colored impurities.
B. Protection of the Amino Group
Question 2: I am getting a mixture of N-acylated and O-acylated products during the protection step of 4-amino-3-methoxyphenol. How do I achieve selective N-acetylation?
Answer: Selective N-acetylation over O-acetylation can be achieved by carefully controlling the reaction conditions, particularly the pH and the choice of acetylating agent. The amino group is more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions.
-
Reaction Conditions: Performing the acetylation in a biphasic system (e.g., ethyl acetate and aqueous sodium bicarbonate) can favor N-acetylation. The bicarbonate neutralizes the acid byproduct, maintaining a pH that promotes the reaction at the amino group.
-
Acetylating Agent: Acetic anhydride is a common and effective reagent for this transformation. Adding it portion-wise to a stirred suspension of the aminophenol in a suitable solvent system allows for better control of the reaction.
C. Williamson Ether Synthesis
Question 3: My Williamson ether synthesis is giving a low yield of the desired O-alkylated product, and I'm observing the formation of byproducts. What are the likely causes and solutions?
Answer: Low yields in the Williamson ether synthesis for this particular substrate can be attributed to several factors, including competing side reactions and suboptimal reaction conditions. The primary competing reactions are N-alkylation (if the amino group is not protected), elimination of the alkyl halide, and C-alkylation of the phenoxide.
-
Ensure Complete Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Use a strong enough base to ensure complete deprotonation. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are effective.
-
Minimize Elimination Reactions (E2): The formation of an alkene byproduct is a strong indicator of a competing E2 elimination reaction.[2] This is more prevalent with secondary and tertiary alkyl halides. To favor the desired SN2 reaction, use a primary alkyl halide. In this synthesis, 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride are suitable choices. Lowering the reaction temperature can also favor substitution over elimination.
-
Prevent C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving a more reactive "naked" phenoxide anion that preferentially attacks the alkyl halide.
-
Choice of Alkylating Agent: Using an alkyl halide with a good leaving group (I > Br > Cl) will increase the reaction rate. However, 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride are commonly used due to their commercial availability. The hydrohalide salt will need to be neutralized by using an additional equivalent of base.
Question 4: The reaction seems to stall, and I have a significant amount of unreacted starting material. What can I do to drive the reaction to completion?
Answer: Incomplete conversion is a common issue. Here are several strategies to improve the reaction rate and yield:
-
Increase the Temperature: While higher temperatures can promote elimination, a moderate increase in temperature (e.g., from room temperature to 60-80 °C) can significantly increase the rate of the SN2 reaction. The optimal temperature should be determined empirically.
-
Use a Phase-Transfer Catalyst: If using a biphasic system or if the base has low solubility in the organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial. The catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.
-
Increase Reaction Time: Some Williamson ether syntheses can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Base and Solvent: As mentioned, a strong base and a polar aprotic solvent are crucial. Ensure your solvent is anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.
D. Deprotection
Question 5: I am having trouble removing the acetyl protecting group without affecting the rest of the molecule. What are the recommended deprotection conditions?
Answer: The acetyl group can be readily removed by hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in aqueous hydrochloric acid is a common and effective method. The resulting product will be the hydrochloride salt of the amine, which may aid in purification by crystallization.
-
Basic Hydrolysis: Treatment with an aqueous solution of a strong base like sodium hydroxide, followed by neutralization, will also yield the free amine.
The choice between acidic and basic hydrolysis may depend on the stability of the ether linkage under these conditions, although it is generally stable to both.
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-Amino-3-methoxyphenol
This protocol is adapted from a known procedure.[1]
-
Diazotization: In a suitable reaction vessel, dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 mL). Cool the solution to 15 °C. In a separate beaker, dissolve sodium nitrite (18.5 g) in water (100 mL). Add the sodium nitrite solution to the sulfanilic acid solution. Immediately pour this mixture into a vessel containing ice (300 g) and concentrated hydrochloric acid (54 mL). Stir the resulting suspension at 0 °C for 20 minutes.
-
Azo Coupling: In a separate reaction vessel, prepare a solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 mL) and cool it in an ice bath. Add the cold diazonium salt suspension to the cold 3-methoxyphenol solution with vigorous stirring. A deep red solution will form.
-
Reduction: Stir the red solution for 1 hour, then heat to 70 °C. Add sodium dithionite portion-wise until the red color is discharged.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 4-amino-3-methoxyphenol, will crystallize. Filter the crystals, wash with cold water, and dry.
Protocol 2: Proposed Optimized Synthesis of this compound
This proposed protocol is based on established principles of organic synthesis for related compounds.
Step 1: N-Acetylation of 4-Amino-3-methoxyphenol
-
Reaction Setup: Suspend 4-amino-3-methoxyphenol (10.0 g, 71.9 mmol) in ethyl acetate (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a solution of sodium bicarbonate (12.1 g, 144 mmol) in water (100 mL).
-
Acetylation: Cool the mixture to 0-5 °C in an ice bath. Add acetic anhydride (8.1 mL, 86.3 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-hydroxy-2-methoxyphenyl)acetamide. The crude product can often be used in the next step without further purification.
Step 2: O-Alkylation of N-(4-hydroxy-2-methoxyphenyl)acetamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 100 mL). Add sodium hydride (60% dispersion in mineral oil, 3.45 g, 86.3 mmol) portion-wise at 0 °C.
-
Formation of Phenoxide: Dissolve the crude N-(4-hydroxy-2-methoxyphenyl)acetamide from the previous step in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Add 2-bromoethylamine hydrobromide (14.7 g, 71.9 mmol) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL). Dilute with more water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the N-Acetyl Group
-
Reaction Setup: Dissolve the crude product from the previous step in a mixture of ethanol (100 mL) and 6 M hydrochloric acid (100 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Wash the remaining aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Isolation: Adjust the pH of the aqueous layer to >10 with a cold 50% aqueous NaOH solution. Extract the product into a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification of this compound
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with dichloromethane and gradually increasing the polarity by adding methanol, is typically effective. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.
-
Crystallization: The purified product can be further purified by crystallization. The hydrochloride salt, formed by dissolving the free base in a minimal amount of hot ethanol and adding concentrated HCl, can be crystallized from an ethanol/ether mixture.
IV. Data Presentation
Table 1: Troubleshooting Guide for the Williamson Ether Synthesis Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of the phenol. 2. Alkylating agent has decomposed. 3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Use a fresh bottle of the alkylating agent. 3. Increase the reaction temperature in increments of 10 °C and monitor by TLC. Extend the reaction time. |
| Formation of alkene byproduct | Competing E2 elimination reaction. | 1. Use a primary alkyl halide. 2. Lower the reaction temperature. 3. Use a less sterically hindered base if possible. |
| Formation of N-alkylated byproduct | Incomplete protection of the amino group. | Ensure the protection step goes to completion before proceeding to the O-alkylation. |
| Formation of C-alkylated byproduct | Reaction on the aromatic ring. | Use a polar aprotic solvent (DMF, DMSO) to favor O-alkylation. |
| Difficult purification | Presence of multiple byproducts. | Optimize the reaction conditions to improve selectivity before scaling up. Consider using a different protecting group if selectivity is a persistent issue. |
V. Visualization of the Synthetic Workflow
The following diagram illustrates the key decision points and workflow for the synthesis of this compound.
Sources
Technical Support Center: Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol
Abstract: This technical guide provides a comprehensive overview of the common synthetic routes for 4-(2-Aminoethoxy)-3-methoxyphenol, with a primary focus on identifying, troubleshooting, and mitigating common impurities. This document is intended for researchers, scientists, and drug development professionals to enhance the purity and yield of their synthetic preparations. We will delve into the mechanistic basis for impurity formation at each synthetic step and provide validated protocols for synthesis, purification, and analysis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Achieving high purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a common and logical synthetic pathway and addresses the critical challenges related to impurity formation that researchers may encounter.
A plausible and widely applicable synthetic route commences with the nitration of guaiacol, followed by a Williamson ether synthesis to introduce the aminoethoxy side chain (in a protected form), and concludes with the reduction of the nitro group to the desired amine. Each of these steps, while fundamental in organic chemistry, presents unique challenges in terms of side reactions and impurity generation.
Synthetic Pathway and Impurity Hotspots
The synthesis can be logically divided into three main stages, each with its own set of potential impurities.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is designed to address specific issues that may arise during the synthesis.
Stage 1: Nitration of Guaiacol
Q1: My nitration reaction produced a complex mixture of isomers that is difficult to separate. How can I improve the regioselectivity for 4-nitroguaiacol?
A1: This is a common challenge due to the ortho-, para-directing nature of both the hydroxyl and methoxy groups in guaiacol.
-
Mechanistic Insight: The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. This leads to the formation of 4-nitro, 5-nitro, and 6-nitroguaiacol, as well as dinitrated products.
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: To favor para-substitution, you can protect the hydroxyl group as an acetate ester before nitration. The bulkier acetyl group can sterically hinder the ortho positions, thereby increasing the yield of the para-nitro isomer. The acetyl group can be easily removed by hydrolysis after nitration.
-
Reaction Conditions: Lowering the reaction temperature and using milder nitrating agents can sometimes improve selectivity, although this may also decrease the overall conversion rate.
-
Q2: I am observing a significant amount of dark, tar-like material in my nitration reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tar is likely due to over-oxidation and polymerization of the phenol under the harsh acidic and oxidizing conditions of nitration.
-
Causality: Phenols are electron-rich and susceptible to oxidation. The combination of nitric and sulfuric acid can lead to unwanted side reactions if not properly controlled.
-
Preventative Measures:
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of guaiacol to avoid localized high concentrations and temperature spikes.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as this increases the likelihood of side reactions.
-
Stage 2: Williamson Ether Synthesis
Q3: The yield of my ether synthesis is low, and I have a significant amount of unreacted 4-nitroguaiacol. How can I improve the conversion?
A3: Low conversion in a Williamson ether synthesis is often due to incomplete deprotonation of the phenol, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Expertise & Experience: The Williamson synthesis is an S(_N)2 reaction, which is sensitive to several factors.[1][2]
-
Choice of Base: Ensure you are using a strong enough base to fully deprotonate the phenolic hydroxyl group of 4-nitroguaiacol. While weaker bases like K₂CO₃ can be used for phenols, a stronger base like NaH might be necessary to drive the reaction to completion, especially since the nitro group is electron-withdrawing.
-
Solvent: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic phenoxide anion.[3]
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the reaction rate, but excessively high temperatures can promote side reactions.
-
Q4: I have identified an impurity with the same mass as my desired product but with different chromatographic and spectroscopic properties. What could it be?
A4: This is likely a C-alkylation product. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3]
-
Mechanistic Explanation: While O-alkylation is generally favored, C-alkylation can occur, especially at the positions ortho and para to the hydroxyl group. This results in the formation of an isomeric product where the ethoxy chain is attached directly to the aromatic ring.
-
Controlling Selectivity:
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for reaction and increasing the likelihood of C-alkylation.[3]
-
Counter-ion: The choice of the counter-ion of the base can also influence the selectivity, although this is a more complex factor.
-
Caption: Competing O- and C-alkylation pathways in Williamson ether synthesis.
Stage 3: Nitro Group Reduction
Q5: My final product is discolored (e.g., pink, brown, or black) even after initial purification. What is causing this?
A5: Aromatic amines are notoriously prone to air oxidation, which can lead to the formation of colored impurities.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation, forming quinone-imine type structures and other colored polymeric materials.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: During work-up and storage, small amounts of antioxidants like sodium dithionite or sodium sulfite can be added.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
-
Q6: I am using catalytic hydrogenation to reduce the nitro group, but the reaction is slow or incomplete. What are the potential issues?
A6: Several factors can affect the efficiency of catalytic hydrogenation.
-
Catalyst Activity: The catalyst (e.g., Pd/C) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Poisoning: Certain functional groups or impurities (e.g., sulfur compounds) can poison the catalyst. Ensure your starting material is sufficiently pure.
-
Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Solvent: The choice of solvent can impact the reaction. Alcohols like ethanol or methanol are commonly used and effective.
Q7: I used SnCl₂/HCl for the reduction and am having trouble removing all the tin salts from my product. What is the best way to purify my product?
A7: The formation of tin hydroxides during the basic work-up can lead to emulsions and purification challenges.[4][5]
-
Work-up Protocol:
-
After the reaction is complete, carefully basify the acidic reaction mixture with a concentrated NaOH or KOH solution while cooling in an ice bath. This will precipitate tin (IV) hydroxide.
-
Filter the mixture to remove the tin salts. Be aware that these can sometimes be gelatinous and slow to filter. Using a pad of Celite® can aid filtration.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Summary of Potential Impurities
| Impurity Type | Source | Stage of Formation |
| Isomeric Impurities | Unwanted regioselectivity | 1. Nitration |
| Unreacted Starting Materials | Incomplete reaction | 1, 2, 3 |
| C-Alkylation Products | Ambident nature of phenoxide | 2. Ether Synthesis |
| Partially Reduced Intermediates | Incomplete reduction | 3. Reduction |
| Oxidation/Polymerization Products | Harsh reaction conditions/air sensitivity | 1, 3 |
| Residual Metals/Reagents | Incomplete work-up/purification | 1, 2, 3 |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroguaiacol (Stage 1)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the guaiacol solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid, a mixture of nitroguaiacol isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The isomers can be separated by fractional crystallization or column chromatography to isolate the desired 4-nitroguaiacol.
Protocol 2: Synthesis of 4-(2-Hydroxyethoxy)-3-methoxy-1-nitrobenzene (Stage 2)
-
In a flask, dissolve 4-nitroguaiacol in a polar aprotic solvent like DMF.
-
Add an excess of a base, such as anhydrous potassium carbonate.
-
Add 2-bromoethanol to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound (Stage 3)
-
Dissolve the nitro-ether intermediate from Stage 2 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel in a hydrogenation apparatus and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The final product can be further purified by recrystallization or by acid-base extraction to remove any non-basic impurities.
Protocol 4: Analytical Method for Impurity Profiling by HPLC
A general-purpose High-Performance Liquid Chromatography (HPLC) method can be developed for monitoring the reaction progress and for final purity assessment.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
Detection: UV detection at a wavelength where both the starting materials, intermediates, and the final product have significant absorbance (e.g., 280 nm).
-
Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve good separation of the main peak from all potential impurities.
References
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Reagent Guide. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- eScholarship.org. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Mettler Toledo. (n.d.).
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via....
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- SynArchive. (n.d.).
- Chemistry Stack Exchange. (2025).
- Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- PubMed. (n.d.).
- Khan Academy. (n.d.). Williamson ether synthesis [Video].
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
- Francis Academic Press. (2023).
- Thermo Fisher Scientific. (n.d.).
- Francis Academic Press. (2023).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- PharmaXChange.info. (2011).
- National Institutes of Health. (n.d.).
Sources
- 1. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support center for 4-(2-Aminoethoxy)-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experimental work involving this compound. Given the specific functionalities of this molecule—a substituted phenol, an ether, and a primary amine—understanding its stability and degradation profile is critical for accurate research and development.
This document provides a logical framework for investigating the degradation pathways of this compound, troubleshooting common experimental issues, and establishing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its chemical structure?
Based on its functional groups (phenolic hydroxyl, methoxy, aminoethoxy side chain), this compound is most susceptible to oxidative degradation .[1][2] Phenolic moieties are electron-rich and readily undergo oxidation to form phenoxy radicals, which can then dimerize, polymerize, or be further oxidized to form quinone-type structures.[3][4] The presence of the methoxy group can influence the position of radical formation. Additionally, the primary amine in the ethoxy side chain can also be a site for oxidation.
Other potential, though likely less significant, pathways include:
-
Photodegradation: Aromatic systems can be sensitive to light, which may induce radical-mediated degradation.[5][6]
-
Acid/Base Hydrolysis: While the ether linkage is generally stable, extreme pH conditions combined with high temperatures could potentially lead to its cleavage, though this is less common than oxidation.[1][5]
Q2: What are the expected major degradation products from oxidative stress?
Under oxidative conditions (e.g., exposure to H₂O₂, AIBN, or atmospheric oxygen), the primary degradation products are likely to arise from the oxidation of the phenolic ring.[1][2] The initial step is the formation of a phenoxy radical. This can lead to several products, including:
-
Quinone and Biphenoquinone Structures: The most common products from the oxidation of guaiacol (2-methoxyphenol), a related structure, are 3,3'-dimethoxy-4,4'-biphenoquinone and 2-methoxy-1,4-benzoquinone.[3][4] Similar quinone-type degradants are expected for this compound.
-
Dimeric and Oligomeric Products: Phenoxy radicals can couple to form dimers and higher-order oligomers.[2][3] These products would have significantly higher molecular weights.
The diagram below illustrates a hypothesized oxidative degradation pathway.
Caption: Hypothesized oxidative degradation pathway of this compound.
Q3: How should I design a forced degradation study for this compound?
Forced degradation studies are essential to understand a molecule's stability profile and to develop stability-indicating analytical methods.[1][7][8] A comprehensive study should expose the compound to a range of stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
| Stress Condition | Recommended Parameters (ICH Guideline Reference) | Target Functional Groups |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or up to 60°C | Ether linkage, potential salt formation with amine |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or up to 60°C | Phenolic group (deprotonation), Ether linkage |
| Oxidation | 3% - 30% H₂O₂ at RT | Phenolic ring, primary amine |
| Thermal | Dry heat above accelerated storage temp (e.g., 70-80°C) | Entire molecule |
| Photolytic | ICH Q1B guidelines (1.2 million lux hours & 200 W h/m²) | Aromatic ring system |
Reference: Based on general principles from ICH guidelines Q1A and Q1B.[5]
Q4: What are the most suitable analytical techniques for monitoring the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is ideal for a thorough analysis.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying them.[9][10] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the structures of the degradation products.[3][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown degradation products that can be isolated in sufficient quantity.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound degradation samples.
Issue 1: Inconsistent results or rapid degradation of the compound in control samples.
-
Possible Cause 1: Oxidation by dissolved oxygen. Phenolic compounds can be sensitive to oxidation from dissolved oxygen in the solvent, especially at neutral or basic pH.
-
Solution: Prepare solutions fresh using sparged or degassed solvents (e.g., by bubbling with nitrogen or helium). Consider adding a small amount of an antioxidant like sodium metabisulfite to control samples if it does not interfere with the analysis.
-
-
Possible Cause 2: Light sensitivity. The compound may be degrading due to exposure to ambient light.[12]
-
Solution: Use amber vials or wrap containers in aluminum foil. Minimize the exposure of samples to light during preparation and analysis.
-
-
Possible Cause 3: Metal ion catalysis. Trace metal ions in buffers or solvents can catalyze oxidation.
-
Solution: Use high-purity (e.g., HPLC or MS-grade) solvents and reagents. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts to your sample diluent or mobile phase.
-
Issue 2: Poor chromatographic peak shape (tailing) for the parent compound.
-
Possible Cause 1: Secondary interactions with residual silanols. The primary amine on this compound can interact with acidic residual silanol groups on the surface of the silica-based HPLC column, leading to peak tailing.
-
Solution A (Mobile Phase): Add a competitive amine, such as triethylamine (0.1%), to the mobile phase to block the active sites. Alternatively, operate at a lower pH (e.g., pH 3) to protonate the primary amine, which can reduce its interaction with silanols.
-
Solution B (Column Choice): Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
-
Possible Cause 2: Column overload. Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject. Perform a loading study to determine the optimal concentration range for your column and conditions.
-
Issue 3: Difficulty in achieving separation between the parent peak and early-eluting degradation products.
-
Possible Cause: Degradants are significantly more polar. Oxidative degradation can introduce additional hydroxyl or carboxyl groups, making the degradants more polar and causing them to elute very early in a reverse-phase separation, sometimes in the solvent front.
-
Solution A (Gradient Modification): Modify your HPLC gradient to have a shallower slope at the beginning. Start with a lower percentage of the organic solvent (e.g., 2-5% acetonitrile) and hold for a few minutes before starting the gradient.
-
Solution B (Alternative Chromatography): If degradants are highly polar, consider using an Aqueous C18 column or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for subjecting this compound to various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal: Place a solid sample of the compound in a vial in an oven at 80°C for 48 hours.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of the solvent used for dilution (e.g., 50:50 methanol:water). Keep under the same conditions as the stressed samples.
-
-
Sample Quenching and Preparation:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the initial mobile phase composition.
-
-
Analysis: Analyze all samples by a developed stability-indicating HPLC method.
The general workflow for a forced degradation study is visualized below.
Caption: General workflow for conducting and analyzing forced degradation studies.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-32 min: 95% B
-
32-33 min: 95% to 5% B
-
33-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (or scan for optimal wavelength).
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it is "stability-indicating."
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Pharmaffiliates. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound-d3.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave online. (2016). Forced Degradation Studies.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUents. (n.d.).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Structural diversity of peroxidase-catalyzed oxidation products of o-methoxyphenols. (n.d.).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
- Chemdad Co. (n.d.). This compound.
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4.
- Strawberry Genome. (n.d.). This compound-d3.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Renner, G. (1997). Degradation pathway of alkylphenolethoxylate. ResearchGate.
- Hwang, G. W., et al. (2008). Product identification of guaiacol oxidation catalyzed by manganese peroxidase.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
- Sigma-Aldrich. (n.d.). 4-Amino-2-methoxyphenol.
- Tao, B., et al. (2020). Schematic diagram of antioxidant degradation pathways. ResearchGate.
- Doerge, D. R., et al. (1997). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry, 250(1), 10-7.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Structural diversity of peroxidase-catalyzed oxidation products of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the colored guaiacol oxidation product produced by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. longdom.org [longdom.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Challenges in the Purification of 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-(2-Aminoethoxy)-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the isolation and purification of this polar aromatic amine.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its purification challenges: a basic primary amine, an acidic phenol, a methoxy group, and an ether linkage. This amphoteric nature, coupled with its polarity, makes it susceptible to certain side reactions and complicates separation from structurally similar impurities.
Key Structural Features:
-
Primary Amine: Confers basicity and susceptibility to oxidation.
-
Phenolic Hydroxyl Group: Imparts acidity and sensitivity to oxidation, often leading to colored byproducts.
-
Ether Linkage: Generally stable, but can influence solubility.
-
Aromatic Ring: The electron-donating groups (-OH, -OCH₃, -O-R) activate the ring, making it prone to oxidation.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My isolated this compound is discolored (e.g., pink, brown, or dark). What causes this and how can I fix it?
A1: Discoloration is a frequent issue with aminophenols and is almost always due to oxidation. The phenol and amino functionalities are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and heat, forming highly colored quinone-like impurities.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount (typically 1-5% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be mindful that excessive charcoal can reduce your yield by adsorbing the product.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] This is especially critical when heating solutions for extended periods.
-
Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite to the recrystallization solvent can help to decolorize the solution by reducing oxidized impurities.[2]
Q2: I'm having trouble finding a suitable solvent for recrystallization. The compound either "oils out" or the recovery is very low.
A2: Finding the ideal recrystallization solvent is crucial. The goal is to identify a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Solvent Selection Strategy:
-
Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for polar molecules like this include water, ethanol, methanol, isopropanol, and ethyl acetate.
-
Use a solvent/anti-solvent system: If a single solvent is not effective, a binary system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Reheat to clarify and then allow to cool slowly. Common combinations include ethanol/water, methanol/water, and ethyl acetate/heptane.[3]
| Solvent System | Rationale |
| Ethanol/Water | A common choice for polar compounds. The compound is likely soluble in hot ethanol and less soluble in water. |
| Isopropanol/Heptane | Isopropanol can dissolve the polar compound, while heptane acts as a non-polar anti-solvent. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. |
Troubleshooting "Oiling Out":
-
Lower the temperature at which you add the anti-solvent.
-
Ensure slow cooling to promote crystal lattice formation over amorphous oiling.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure product if available.
Q3: Column chromatography is giving me poor separation and significant tailing of my product peak. What can I do to improve this?
A3: The basic amine and polar nature of this compound can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor resolution.
Chromatography Optimization:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction between the amine and the silica. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[4][5] Reversed-phase chromatography (C18 silica) with a buffered aqueous/organic mobile phase can also be effective for polar compounds.[6][7]
-
Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product. This can improve separation and peak shape.
Step-by-Step Purification Protocols
This section provides detailed experimental workflows for common purification techniques.
Protocol 1: Recrystallization
This protocol provides a general workflow for recrystallization. The choice of solvent should be determined by preliminary solubility tests as described in FAQ Q2.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the recrystallization process.
Protocol 2: Acid-Base Extraction
The amphoteric nature of this compound allows for purification via acid-base extraction to remove non-ionizable impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8), which will precipitate the free amine.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. The purified product will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram: Acid-Base Extraction Logic
Caption: The two-stage process of purification by acid-base extraction.
Handling and Storage
Given its susceptibility to oxidation, proper handling and storage are critical to maintain the purity of this compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[1][8][9][10]
-
Handling: Minimize exposure to air and light. Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8][9][10]
References
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]
- Google Patents. (2013). US20130310597A1 - Process for preparation of substituted p-aminophenol.
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Description of the Retention and Peak Profile for Chromolith Columns in Isocratic and Gradient Elution Using Mobile Phase Composition and Flow Rate as Factors. Retrieved from [Link]
-
Strawberry Genome. (n.d.). This compound-d3. Retrieved from [Link]
-
MDPI. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Retrieved from [Link]
-
PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. welch-us.com [welch-us.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Stability of 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support center for 4-(2-Aminoethoxy)-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this valuable compound. Through a series of troubleshooting guides and frequently asked questions, we will address common challenges encountered during experimental work and offer scientifically grounded solutions.
Introduction: Understanding the Instability of this compound
This compound is a substituted phenol derivative with a chemical structure that makes it susceptible to degradation. Its instability is primarily attributed to the presence of both a phenolic hydroxyl group and an amino group, which are prone to oxidation. The guaiacol (2-methoxyphenol) core is also known to be reactive. Exposure to common laboratory conditions such as air, light, and elevated temperatures can trigger a cascade of degradation reactions, leading to the formation of colored impurities and a loss of compound integrity. This guide will provide you with the knowledge and tools to mitigate these degradation pathways and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow/brown color. What is causing this?
A1: The discoloration of your solution is a classic indicator of oxidation. The phenolic hydroxyl group in this compound is readily oxidized, especially in the presence of oxygen (air), light, and even trace metal ions. This oxidation process can lead to the formation of highly colored quinone-type structures and potentially further polymerization, resulting in the observed yellow or brown hue.
Q2: I've stored my solid this compound in the lab, and it has darkened over time. Is it still usable?
A2: The darkening of the solid material is also a sign of degradation, likely due to oxidation from exposure to air and light. While the compound may not be completely degraded, its purity is compromised. For sensitive applications, it is crucial to use a pure, unoxidized compound. We recommend performing a purity analysis, for instance by HPLC, before using any discolored solid. For optimal stability, solid this compound should be stored under an inert atmosphere, protected from light, and at a reduced temperature (2-8°C).
Q3: What are the primary factors that accelerate the degradation of this compound?
A3: The main factors that accelerate degradation are:
-
Oxygen (Air): The presence of oxygen is a key driver of oxidation.
-
Light: UV and even visible light can provide the energy to initiate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
-
pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
-
Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation.
Q4: Can I use antioxidants to improve the stability of my this compound solutions?
A4: Yes, the use of antioxidants is a highly effective strategy. Antioxidants work by preferentially reacting with oxidizing species, thereby protecting the this compound. Common choices include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is very effective at scavenging a wide range of oxidizing species.[1]
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that is particularly effective at terminating free-radical chain reactions.[2][3]
The choice of antioxidant will depend on the solvent system and the specific experimental conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid discoloration of solutions | Oxidation due to exposure to air and light. | - Prepare solutions fresh whenever possible.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Work under subdued lighting or use amber-colored glassware.- Add an appropriate antioxidant (e.g., ascorbic acid for aqueous solutions, BHT for organic solutions). |
| Precipitate formation in stored solutions | Formation of insoluble degradation products (e.g., polymers). | - Filter the solution before use to remove any precipitate.- Re-evaluate storage conditions; consider lower temperatures and stricter exclusion of air and light.- This is a strong indicator of significant degradation; re-synthesis or re-purification of the compound may be necessary. |
| Inconsistent experimental results | Variable purity of the this compound stock. | - Implement a routine purity check of the starting material using a validated analytical method (see "Analytical Protocols" section).- Store the compound in small, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere. |
| Baseline drift or new peaks in HPLC analysis | On-column degradation or reaction with the mobile phase. | - Ensure the mobile phase is freshly prepared and degassed.- Evaluate the pH of the mobile phase; acidic conditions are often preferred for phenolic compounds.- Use a guard column to protect the analytical column. |
Predicted Degradation Pathway
The degradation of this compound is predicted to proceed primarily through oxidation, as illustrated in the diagram below. The initial step is the formation of a phenoxy radical, which can then be further oxidized to a quinone-like species. These reactive intermediates can then undergo further reactions, such as dimerization or polymerization, leading to a complex mixture of degradation products.
Caption: Predicted oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of Stabilized Solutions
This protocol provides a step-by-step guide for preparing and storing solutions of this compound to minimize degradation.
Materials:
-
This compound (as pure as possible)
-
Solvent (e.g., deionized water, ethanol, DMSO)
-
Antioxidant (e.g., L-ascorbic acid or BHT)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Deoxygenate the Solvent: Sparge the chosen solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Stock Solution (Optional but Recommended):
-
For aqueous solutions: Prepare a stock solution of L-ascorbic acid (e.g., 10 mg/mL in deoxygenated water).
-
For organic solutions: Prepare a stock solution of BHT (e.g., 10 mg/mL in the chosen organic solvent).
-
-
Weighing the Compound: Weigh the required amount of this compound in a clean, dry vial.
-
Dissolution:
-
Add the deoxygenated solvent to the vial containing the compound.
-
If using an antioxidant, add a small aliquot of the antioxidant stock solution to achieve a final concentration of 0.01-0.1% (w/v).
-
-
Inert Atmosphere: Gently flush the headspace of the vial with the inert gas before sealing the cap tightly.
-
Storage: Store the solution at 2-8°C in the dark. For long-term storage, consider freezing the solution, but ensure the solvent system is appropriate for freezing and that the vial is not overfilled.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A typical starting gradient would be 5-95% B over 20 minutes. This may need to be optimized based on the specific degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the pure compound).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the compound can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The appearance of new peaks, particularly those with earlier retention times (often more polar degradation products), is indicative of degradation.
Visualization of Key Concepts
Caption: A workflow diagram illustrating the key steps to ensure the stability and integrity of this compound.
Conclusion
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the mechanisms of its degradation and implementing the strategies outlined in this guide, researchers can significantly improve the shelf-life and performance of this compound. The key takeaways are to minimize exposure to oxygen, light, and heat, and to consider the use of antioxidants, particularly for solutions. Regular purity assessment is also a vital component of a robust experimental workflow.
References
-
Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]
-
Shah, A. H., & Al-Ghannam, S. M. (n.d.). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4-aminophenol. Akamai University. Retrieved from [Link]
-
Srinivasu, P., Rao, B. M., & Sridhar, G. (2011). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Thai Journal of Pharmaceutical Sciences, 35(1), 43-50. Retrieved from [Link]
-
Chen, Z., & Chen, S. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 11(2), 198. Retrieved from [Link]
-
Stojanovska, V., Dimitrovska, A., & Gjorgoski, I. (2020). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
Do, H. T. M., & Wruck, J. W. (2021). Product identification of guaiacol oxidation catalyzed by manganese peroxidase. Environmental Science & Technology, 55(15), 10568-10576. Retrieved from [Link]
-
Khan, A., et al. (2014). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 4(2), 64-69. Retrieved from [Link]
-
López-Gámez, G., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3075. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for: Green synthesis of phenols from arylboronic acids using a water extract of rice straw ash (WERSA) as a sustainable base. Retrieved from [Link]
-
Ghasemnezhad, M., et al. (2011). Effects of ascorbic acid on phenolic compounds and antioxidant activity of packaged fresh cut table grapes. Journal of Food, Agriculture & Environment, 9(3&4), 52-55. Retrieved from [Link]
-
Hussey, E. K., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy. (2023). Physical Chemistry Chemical Physics, 25(42), 28695-28704. Retrieved from [Link]
-
Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
-
Dooley, G. P., & Reipa, V. (1996). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry, 238(1), 59-63. Retrieved from [Link]
-
Marquez, L. A., & Dunford, H. B. (1998). Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation. Biochemical Journal, 336(Pt 2), 435-441. Retrieved from [Link]
-
IEA SHC. (n.d.). The Art of Stabilization. Retrieved from [Link]
-
P, G., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 111-120. Retrieved from [Link]
-
Li, H., et al. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115-125. Retrieved from [Link]
-
Yong, T. L. K., et al. (2022). Impact of NaOH on the Hydrothermal Oxidation of Guaiacol for the Production of Value-Added Products. Catalysts, 12(11), 1324. Retrieved from [Link]
-
Sharma, A., & Sharma, R. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs, 10(4), 1-10. Retrieved from [Link]
-
Campos-Vargas, R., & Saltveit, M. E. (2019). Changes in ascorbic acid and total phenolics contents associated with browning inhibition of pineapple slices. Food Chemistry, 289, 514-520. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249. Retrieved from [Link]
-
L'Oréal. (n.d.). BHT - Ingredient | Inside our products. Retrieved from [Link]
-
Tan, T., & Whitaker, J. R. (2021). Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. Foods, 10(10), 2445. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-47. Retrieved from [Link]
-
Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from [Link]
-
Kurahashi, T., & Fujii, J. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. BioMetals, 35(2), 295-300. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]
-
Schossler, P., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E15-E27. Retrieved from [Link]
-
Anders, M. W. (2005). Formation and toxicity of anesthetic degradation products. Annual Review of Pharmacology and Toxicology, 45, 147-176. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the mixture of p‐methoxyphenol ([I]) and catalysts... Retrieved from [Link]
-
S, R., et al. (2001). Degradation products of mycophenolate mofetil in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 923-932. Retrieved from [Link]
-
Oregon State University Mass Spectrometry Center. (n.d.). Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of catechol and 4-hydroxy-3-methoxyphenyl... Retrieved from [Link]
-
Perni, S., et al. (2021). Mass Spectrometry-Based Redox and Protein Profiling of Failing Human Hearts. International Journal of Molecular Sciences, 22(4), 1731. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage of oxidation observed on four different peptides, namely,... Retrieved from [Link]
Sources
Technical Support Center: 4-(2-Aminoethoxy)-3-methoxyphenol
Welcome to the technical support resource for 4-(2-Aminoethoxy)-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile intermediate. Our focus is on anticipating and resolving common experimental challenges to ensure the integrity and success of your research.
Introduction to this compound
This compound is a trifunctional organic molecule featuring a primary amine, a phenolic hydroxyl group, and an ether linkage. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of compounds, particularly in the development of pharmaceuticals and other bioactive molecules. However, the presence of multiple reactive sites also predisposes the molecule to several potential side reactions and degradation pathways. Understanding these potential issues is critical for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction solution containing this compound is turning a dark color upon exposure to air. What is happening and how can I prevent it?
A1: The discoloration you are observing is likely due to the oxidation of the phenolic hydroxyl group. Phenols, especially those with electron-donating groups like the aminoethoxy and methoxy substituents on your molecule, are susceptible to oxidation.[1] This process can be catalyzed by light, air (oxygen), or trace metal impurities. The initial oxidation product is often a quinone or quinone-imine, which can then polymerize to form intensely colored, complex mixtures.[2]
Troubleshooting and Prevention:
-
Inert Atmosphere: Handle the compound and run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be possible to inhibit oxidative degradation, provided it does not interfere with your desired reaction.
Q2: I am trying to perform an N-alkylation on the primary amine, but I am getting a mixture of products with low yield of my desired compound. What are the likely side reactions?
A2: When attempting to alkylate the primary amine of this compound, you are likely encountering competition from O-alkylation of the phenolic hydroxyl group. The phenoxide anion, formed under basic conditions, is also a potent nucleophile and can react with your alkylating agent.[3] The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.[4]
Troubleshooting and Prevention:
-
Protecting Groups: The most reliable method to ensure selective N-alkylation is to protect the phenolic hydroxyl group before the alkylation step. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. These can be removed after the N-alkylation is complete.
-
Reaction Conditions Optimization:
-
Base: Using a milder base may favor N-alkylation. Strong bases will readily deprotonate the phenol, increasing the likelihood of O-alkylation.
-
Solvent: Polar aprotic solvents can influence the reactivity of the ambident nucleophile. Experimenting with different solvents may improve selectivity.
-
-
Analytical Verification: Use techniques like 2D NMR (HSQC, HMBC) to definitively confirm the site of alkylation.[5][6] The chemical shift of the carbon attached to the alkyl group will be significantly different for N-alkylation versus O-alkylation.[5][7]
Q3: I am concerned about the stability of the ether linkages in my molecule under my reaction conditions. What conditions can cause cleavage of the methoxy or aminoethoxy groups?
A3: The aryl ether linkages in this compound are generally stable under many synthetic conditions. However, they can be cleaved under harsh acidic conditions, particularly with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[5][8] The aminoethoxy side chain could also be susceptible to degradation under certain oxidative conditions.
Troubleshooting and Prevention:
-
Avoid Strong Lewis Acids: If your synthesis requires acidic conditions, opt for milder acids if possible. If a strong Lewis acid is necessary for another transformation, consider if the ether cleavage is a desired or unavoidable step.
-
Protect Functional Groups: If ether cleavage is a persistent issue, protecting the phenolic hydroxyl or the primary amine might alter the electronic properties of the molecule and improve the stability of the ether groups under certain conditions.
-
Monitor for Byproducts: Be vigilant for the appearance of byproducts corresponding to the cleaved ethers, such as 3,4-dihydroxy-N-(2-hydroxyethyl)aniline or related compounds, in your analytical data (e.g., LC-MS).
Troubleshooting Guide for Common Reactions
Issue 1: Inconsistent Yields and Multiple Spots on TLC in a Williamson Ether Synthesis
-
Problem: You are using this compound as the nucleophile (after deprotonation of the phenol) in a Williamson ether synthesis, but the reaction is giving low yields and multiple byproducts.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The phenolic proton may not be fully removed, leading to unreacted starting material. | Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the phenoxide. Monitor for the cessation of hydrogen gas evolution. |
| N-Alkylation Side Reaction | The primary amine can also act as a nucleophile, leading to N-alkylation products. | Protect the amine group before the reaction using a suitable protecting group (e.g., Boc anhydride). |
| C-Alkylation Side Reaction | The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho position of the aromatic ring.[9] | Use polar aprotic solvents (e.g., DMF, DMSO) to favor O-alkylation. Carefully control the reaction temperature. |
| Degradation of Starting Material | The starting material may be degrading under the reaction conditions (e.g., oxidation). | Ensure the reaction is run under an inert atmosphere with degassed solvents. |
Workflow for Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson Ether Synthesis.
Issue 2: Formation of Colored Impurities During Storage or Workup
-
Problem: The isolated product or the starting material itself develops a pink, brown, or black color over time or during aqueous workup.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | The aminophenol moiety is highly susceptible to oxidation, especially in solution and when exposed to air.[2][10] This forms colored quinone-imine type structures. | Store the solid compound under an inert atmosphere, protected from light, and at a low temperature (as recommended by the supplier). During workup, minimize exposure to air and consider using deoxygenated solutions. |
| pH Instability | In basic solutions, the deprotonated phenoxide is even more prone to oxidation.[11] | If a basic wash is necessary during workup, perform it quickly and at a low temperature. Neutralize the solution promptly. |
Degradation Pathway: Oxidation to Quinone-imine
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-(2-Aminoethoxy)-3-methoxyphenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(2-Aminoethoxy)-3-methoxyphenol. This document provides in-depth troubleshooting advice and best practices to prevent the oxidative degradation of this valuable compound. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical principles behind each recommendation, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs): Understanding the Challenge
Question: Why is this compound so susceptible to oxidation?
Answer: The molecular structure of this compound contains two functional groups that are highly prone to oxidation: a phenolic hydroxyl (-OH) group and a primary amino (-NH2) group attached to an electron-rich benzene ring.[1][2]
-
Phenolic Hydroxyl Group: Phenols are well-known for their antioxidant properties, which means they readily donate a hydrogen atom or an electron to neutralize free radicals.[3][4][5][6] In doing so, the phenol itself is oxidized, often forming colored quinone-like structures.
-
Aromatic Amino Group: Similar to phenols, aromatic amines are easily oxidized. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it more susceptible to attack by oxidizing agents, including atmospheric oxygen.
The combination of these two electron-donating groups on the same aromatic ring synergistically enhances the molecule's reactivity, making it exceptionally sensitive to air and light.[2][7]
Caption: Key functional groups contributing to the oxidative instability of the molecule.
Question: What are the visible signs of oxidation?
Answer: The most common sign of degradation is a distinct color change. Pure this compound should be a white to off-white solid. Upon oxidation, it typically develops a yellow, brown, pink, or even violet hue.[1][7] This discoloration is due to the formation of highly conjugated quinone-imine type structures. In solution, you may also observe the formation of insoluble particulates over time.
Question: What are the consequences of using an oxidized sample in my research?
Answer: Using a degraded sample can have severe consequences for your experimental outcomes:
-
Inaccurate Quantification: The actual concentration of the active compound will be lower than expected, leading to errors in dose-response curves and stoichiometric calculations.
-
Formation of Artifacts: Oxidative byproducts can react with other reagents or your target system, leading to unintended side products and false positives or negatives in biological assays.
-
Poor Reproducibility: The extent of oxidation can vary between batches and even with time for the same batch, making it impossible to reproduce results reliably.
-
Compromised Product Purity: In drug development and material synthesis, the presence of colored impurities can lead to batch failure and regulatory hurdles.
Troubleshooting Guide & Proactive Prevention
This section provides actionable protocols to mitigate oxidation during storage, handling, and experimental use.
Issue 1: Degradation of the Solid Compound During Storage
The primary drivers of solid-state degradation are atmospheric oxygen and light.[7] Proper storage is the first and most critical line of defense.
-
Select the Right Container: Use an amber glass vial or a clear vial wrapped completely in aluminum foil to block light. The container should have a screw cap with a PTFE-lined septum or a robust seal.
-
Establish an Inert Atmosphere:
-
Place the vial containing your compound into a larger container or a desiccator.
-
Purge the container with a dry, inert gas like argon or nitrogen for 5-10 minutes. Argon is denser than air and can provide a more stable inert blanket.[8]
-
Seal the outer container tightly. For ultimate protection, perform this entire process inside a glove box.[9]
-
-
Control the Temperature: Store the sealed container in a refrigerator (+2 to +8 °C) or a freezer (-20 °C).[7] Lower temperatures slow the rate of chemical reactions, including oxidation.
-
Practice Proper Removal: When you need to use the compound, allow the entire sealed container to warm to room temperature before opening it. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which can accelerate degradation.[8]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[9][10] |
| Light | Amber Vial or Foil Wrap | Protects the compound from photo-oxidation.[7] |
| Temperature | +2 to +8 °C or -20 °C | Slows the kinetic rate of the oxidation reaction.[8] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of air and moisture.[7] |
Issue 2: Oxidation During Weighing and Solution Preparation
Brief exposure to air during handling can be sufficient to initiate oxidation. Therefore, manipulating the compound requires specialized techniques.
This protocol should be performed in either a glove box or using a Schlenk line.
-
Prepare Glassware: Ensure all glassware (spatulas, vials, flasks) is clean and thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove all traces of water.[11] Cool the glassware under a stream of inert gas.
-
Inert the Environment:
-
In a Glove Box: Place the sealed compound, solvents, and all necessary equipment into the glove box antechamber. Cycle the antechamber atmosphere (vacuum/inert gas backfill) at least three times before bringing items into the main chamber.[9]
-
Using a Schlenk Line: Assemble your flask and equip it with a septum. Connect it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to render the vessel inert.
-
-
Dispense the Compound:
-
Inside the glove box or under a positive pressure of inert gas from the Schlenk line, open the compound vial.
-
Quickly weigh the desired amount and transfer it to your reaction flask.
-
Immediately reseal the main compound vial, purge the headspace with inert gas, and return it to cold storage.
-
Caption: Workflow for handling air-sensitive this compound.
Issue 3: Rapid Degradation of the Compound in Solution
Dissolved oxygen in solvents is a major culprit for rapid degradation. Preparing stabilized stock solutions is essential for applications requiring repeated use over time.
-
Deoxygenate the Solvent: Before preparing your solution, the solvent must be rigorously deoxygenated. Choose one of the following methods:
-
Sparging: Bubble dry argon or nitrogen gas through the solvent via a long needle for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For the most stringent applications, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
-
Add a Sacrificial Antioxidant (Optional but Recommended): To further extend solution stability, a small amount of a sacrificial antioxidant can be added to the solvent before dissolving your compound. This antioxidant will be preferentially oxidized, sparing your target molecule.
-
Dissolve the Compound: Using the inert atmosphere techniques described in Protocol 2, add the deoxygenated solvent (with antioxidant, if used) to the flask containing your pre-weighed compound.
-
Store the Solution: Store the final solution in a tightly sealed vial with a PTFE-lined septum cap. Purge the headspace with inert gas before sealing. Store refrigerated or frozen and protected from light. Use a syringe to withdraw aliquots through the septum for experiments, always maintaining a positive pressure of inert gas in the vial.[11][12]
| Antioxidant | Typical Concentration | Pros | Cons |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Highly effective, water-soluble, readily available. | Limited solubility in many organic solvents. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | Excellent solubility in organic solvents, very effective radical scavenger. | May interfere with some biological assays; less soluble in aqueous systems. |
| Sodium Dithionite | 1-2 molar equivalents | Potent reducing agent, can reverse minor oxidation. | Introduces salts, may not be suitable for all reaction types, unstable in acidic solutions. |
References
- Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop.
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
- Chen, H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Phenolic Compounds as Potential Antioxidant. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. jscholaronline.org [jscholaronline.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ossila.com [ossila.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
Technical Support Center: Navigating Scale-Up for 2-(2-Methoxyphenoxy)ethylamine Production
Introduction: The successful scale-up of 2-(2-methoxyphenoxy)ethylamine, a critical intermediate in the synthesis of cardiovascular drugs like Carvedilol, presents numerous challenges that can impact yield, purity, and process safety.[1][2] This guide, designed for researchers and process chemists, provides in-depth troubleshooting advice and answers to frequently encountered questions during the transition from laboratory to pilot and production scales.
FAQ 1: Poor Yield and Selectivity in the O-Alkylation Step
Question: We are experiencing low yields and formation of significant by-products during the Williamson ether synthesis of guaiacol with a 2-aminoethyl synthon. What are the primary causes and how can we optimize this reaction for scale-up?
Answer: This is a common and critical issue. The O-alkylation of guaiacol is susceptible to several competing reactions and process inefficiencies, especially at scale. The root causes often lie in the choice of reagents, reaction conditions, and control of reaction parameters.
Causality and Troubleshooting:
-
Competition between N-alkylation and O-alkylation: If using a reagent like 2-chloroethylamine, the nucleophilicity of the amine can compete with the desired O-alkylation of the phenoxide, leading to complex mixtures.
-
Dialkylation of Guaiacol: While less common due to steric hindrance, over-alkylation on the aromatic ring can occur under harsh conditions.[3]
-
Base and Solvent Selection: The choice of base is critical. Strong, hazardous bases like Sodium Hydride (NaH) may be effective at lab scale but pose significant safety and handling risks during scale-up.[4] Alkali metal hydroxides (NaOH, KOH) or carbonates (K2CO3) are often preferred for industrial processes. The solvent system must effectively dissolve the phenoxide salt while being compatible with the chosen alkylating agent and downstream processing.
Troubleshooting Workflow: Low O-Alkylation Yield
Caption: Troubleshooting low yield in O-alkylation.
Recommended Protocol: Optimized O-Alkylation using 2-Oxazolidone
One robust industrial method involves reacting guaiacol with 2-oxazolidone, which is synthesized in-situ from urea and ethanolamine, avoiding more expensive or hazardous reagents.[1]
-
In-situ 2-Oxazolidone Synthesis: In a suitable reactor, charge ethanolamine and urea. Heat the mixture under controlled conditions to drive the cyclization reaction, forming 2-oxazolidone and ammonia.
-
O-Alkylation: To the same pot ("one-pot method"), add guaiacol and a suitable base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture to the target temperature (e.g., 160°C) for a specified duration (e.g., 20 hours).[5] The 2-oxazolidone ring opens and alkylates the guaiacol phenoxide.
-
Hydrolysis: After the alkylation is complete, the resulting intermediate (an acetamide) is hydrolyzed using an acid (e.g., HCl) to yield the final 2-(2-methoxyphenoxy)ethylamine.[5]
This method avoids free amino-alkylating agents, thus preventing N-alkylation side reactions and improving selectivity.[1][5]
FAQ 2: Managing Impurities and Purification Challenges
Question: Our final product contains several impurities that are difficult to remove by standard distillation. What is the origin of these impurities, and what purification strategies are effective at scale?
Answer: Impurity management is paramount for producing high-quality API intermediates. The impurities in 2-(2-methoxyphenoxy)ethylamine often originate from the starting materials, side reactions, or subsequent degradation.
Common Impurities and Their Origins:
| Impurity Type | Probable Origin | Impact on Final Product (Carvedilol) |
| Unreacted Guaiacol | Incomplete reaction; poor stoichiometry. | Can react in subsequent steps, leading to process inefficiencies. |
| Bis-ether Impurity | Reaction of the product with another molecule of the alkylating agent. | Can lead to the formation of Impurity-B in Carvedilol synthesis, which is notoriously difficult to remove.[2] |
| Positional Isomers | Alkylation at the para-position of guaiacol instead of the hydroxyl group. | May have different reactivity and pharmacological profiles. |
| Degradation Products | High reaction temperatures or exposure to oxygen can cause decomposition. | Affects purity, color, and stability of the intermediate. |
Purification Strategies for Scale-Up:
-
Vacuum Distillation: This is the most common method for purifying the final liquid product.[5] However, thermal sensitivity can be an issue.
-
Scale-Up Consideration: Ensure the vacuum system is robust and can handle the required throughput. Use of thin-film or wiped-film evaporation can minimize thermal stress on the product for large-scale operations.
-
-
Crystallization of a Salt: The product is an amine and can be converted to a solid salt (e.g., hydrochloride, hydrobromide).
-
Benefit: This strategy transforms a difficult-to-handle liquid into a solid, which can be purified by recrystallization, offering excellent impurity rejection.[4] This also improves storage and handling stability.
-
Protocol:
-
Dissolve the crude amine base in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a solution of the corresponding acid (e.g., HCl in isopropanol) under controlled temperature to precipitate the salt.
-
Isolate the solid by filtration and wash with a cold solvent.
-
The purified salt can be used directly or neutralized in a subsequent step to regenerate the free amine.
-
-
Impurity Formation Pathway
Caption: Formation of target product and key impurities.
FAQ 3: Addressing Issues with N-Boc Protection and Deprotection
Question: We are considering an N-Boc protected route to improve selectivity, but are concerned about the efficiency and safety of the deprotection step at a large scale. What are the common pitfalls?
Answer: Using an N-Boc protecting group is an excellent strategy to prevent side reactions at the nitrogen atom. However, the deprotection step, typically performed under acidic conditions, requires careful planning for scale-up to ensure safety, completeness, and efficient work-up.
Common Scale-Up Issues with N-Boc Deprotection:
-
Use of Volatile/Corrosive Acids: Trifluoroacetic acid (TFA) is common in the lab but is expensive, corrosive, and difficult to handle and recover at scale.[6] Gaseous HCl in organic solvents (e.g., dioxane) is also effective but poses significant operational hazards.[7]
-
Exothermic Reaction: The cleavage of the Boc group is often exothermic. Without proper thermal management in a large reactor, this can lead to temperature spikes, causing degradation of the desired product.
-
Incomplete Reaction: Insufficient acid stoichiometry or inadequate mixing can lead to incomplete deprotection, complicating purification.
-
Work-up and Isolation: Neutralizing large volumes of strong acid and subsequent extractions can generate significant aqueous waste streams, which is a major environmental and cost consideration at an industrial scale.
Recommended Scale-Up Protocol: N-Boc Deprotection with TsOH
Using a non-volatile acid like p-Toluenesulfonic acid (TsOH) can mitigate some of the handling issues associated with TFA or HCl.[8]
-
Reaction Setup: Charge the N-Boc protected intermediate and a suitable solvent (e.g., DME, Toluene) to the reactor.
-
Acid Addition: Add a stoichiometric amount of TsOH monohydrate. The reaction can be run at a moderately elevated temperature (e.g., 40-50°C) to ensure a reasonable reaction rate.[8]
-
Monitoring: Track the reaction to completion using an appropriate in-process control (IPC) like TLC or HPLC.
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
Add water and a suitable base (e.g., NaOH solution) to adjust the pH to >10, which neutralizes the TsOH and liberates the free amine.
-
Extract the product into an organic solvent (e.g., Toluene, Ethyl Acetate).
-
Wash the organic layer with brine to remove residual salts.
-
Concentrate the organic layer under vacuum to yield the crude amine, which can then be purified by distillation or salt formation as previously described.
-
This method avoids highly volatile acids and simplifies the initial stages of the work-up.[8][9]
References
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
-
K. T. Reddy, K. S. Kumar, P. Dubey. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar. Available at: [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
-
K. Suneel Kumar et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6):33-45. Available at: [Link]
-
Effect of solvent on the alkylation of guaiacol. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]
Sources
- 1. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 2. [PDF] An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Novel Starting Materials in Pharmaceutical Synthesis: 4-(2-Aminoethoxy)-3-methoxyphenol versus Conventional Precursors
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, novelty, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of 4-(2-Aminoethoxy)-3-methoxyphenol as a potential alternative starting material against the conventionally used 2-(2-methoxyphenoxy)ethylamine in the synthesis of pharmacologically active molecules, particularly analogs of well-established drugs like Carvedilol and Ranolazine.
Introduction: The Strategic Importance of Starting Material Selection
The journey from a promising lead compound to a marketable drug is paved with complex synthetic challenges. The choice of initial building blocks dictates not only the synthetic strategy but also influences key parameters such as overall yield, impurity profile, and the potential for generating novel intellectual property. Established manufacturing processes for drugs like the antihypertensive agent Carvedilol and the antianginal drug Ranolazine have been optimized over years, relying on readily available and well-characterized starting materials.[1][2] One such cornerstone is 2-(2-methoxyphenoxy)ethylamine, a key component that forms a significant part of the final drug scaffold.[3][4]
This guide introduces this compound, a structural isomer of a hydroxylated version of the conventional precursor, and explores its potential as a strategic alternative. The presence of an additional hydroxyl group and a different substitution pattern on the aromatic ring opens up new avenues for creating novel analogs with potentially altered pharmacological profiles, metabolic stability, and patentability.
The Established Route: Synthesis Utilizing 2-(2-methoxyphenoxy)ethylamine
The syntheses of both Carvedilol and Ranolazine prominently feature the nucleophilic addition of 2-(2-methoxyphenoxy)ethylamine to an electrophilic partner. Understanding this established chemistry is crucial for appreciating the potential of an alternative starting material.
Carvedilol Synthesis: A Case Study
Carvedilol, a non-selective beta-blocker and alpha-1 blocker, is synthesized through several routes, with a common pathway involving the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[4] This reaction, an epoxide ring-opening, is a robust and well-documented transformation.
Ranolazine Synthesis: An Overview
Ranolazine, an antianginal agent, is typically synthesized by reacting N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane.[5] The latter is prepared from 2-methoxyphenol, highlighting the central role of the methoxyphenoxy moiety.
The Alternative Contender: this compound
This compound presents an intriguing alternative to the conventional 2-(2-methoxyphenoxy)ethylamine. Its chemical structure offers unique features that could be leveraged in drug design and development.
Structural and Functional Comparison
| Feature | 2-(2-methoxyphenoxy)ethylamine | This compound |
| Aromatic Substitution | 1,2-disubstituted (ortho) | 1,3,4-trisubstituted |
| Functional Groups | Primary amine, Ether | Primary amine, Ether, Phenolic hydroxyl |
| Reactivity | Nucleophilic amine | Nucleophilic amine, Nucleophilic hydroxyl, Activated aromatic ring |
| Potential for Derivatization | Primarily at the amine | Amine, Hydroxyl, and Aromatic Ring |
Potential Advantages of this compound
-
Novel Analog Synthesis: The distinct substitution pattern and the additional hydroxyl group provide a scaffold for generating novel analogs of existing drugs. This is a crucial aspect for life cycle management and for exploring new chemical space.
-
Modulation of Pharmacological Profile: The position of the methoxy group and the presence of a hydroxyl group can significantly influence the molecule's interaction with biological targets. This could lead to analogs with improved selectivity, potency, or a modified side-effect profile. For instance, in Carvedilol analogs, the substitution on the phenoxy ring is known to affect its beta-blocking and vasodilating properties.[6]
-
Metabolic Stability: The additional hydroxyl group can serve as a site for phase II metabolism (e.g., glucuronidation), potentially altering the drug's pharmacokinetic profile. This could be advantageous in designing drugs with a more predictable and favorable metabolic fate.
-
Improved Physicochemical Properties: The hydroxyl group can increase the polarity and aqueous solubility of the resulting drug molecule, which can be beneficial for formulation and bioavailability.
Potential Challenges and Considerations
-
Synthesis of the Starting Material: While a synthesis for 4-amino-3-methoxyphenol has been reported, the synthesis of the target this compound may require a multi-step process, potentially impacting the overall cost and efficiency compared to the commercially available 2-(2-methoxyphenoxy)ethylamine.
-
Reactivity and Selectivity: The presence of the phenolic hydroxyl group introduces an additional reactive site. This necessitates the use of protecting group strategies during synthesis to ensure selective reaction at the primary amine, which could add steps and reduce the overall yield.
-
Pharmacological Activity of Analogs: While the structural modifications offer the potential for improved properties, they could also lead to a decrease or loss of the desired pharmacological activity. Extensive structure-activity relationship (SAR) studies would be required to validate the utility of this alternative starting material.
Experimental Protocols: A Forward Look
While direct comparative experimental data for the use of this compound in the synthesis of Carvedilol or Ranolazine analogs is not yet available in peer-reviewed literature, we can propose a hypothetical synthetic protocol based on established methodologies. This serves as a starting point for researchers wishing to explore this novel building block.
Proposed Synthesis of a Carvedilol Analog
This protocol outlines a potential route to a novel Carvedilol analog using this compound. It incorporates a protection step for the phenolic hydroxyl group.
Step 1: Protection of the Phenolic Hydroxyl Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a suitable base, for example, triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C and add a protecting group reagent, such as benzyl bromide or tert-butyldimethylsilyl chloride (1.1 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the protected intermediate by column chromatography.
Step 2: Reaction with 4-(oxiran-2-ylmethoxy)-9H-carbazole
-
Dissolve the protected intermediate (1 equivalent) and 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected Carvedilol analog.
Step 3: Deprotection of the Phenolic Hydroxyl Group
-
Dissolve the protected analog in a suitable solvent.
-
Perform the deprotection under conditions appropriate for the chosen protecting group (e.g., hydrogenolysis for a benzyl group, or treatment with a fluoride source for a silyl ether).
-
After the reaction is complete, work up and purify the final Carvedilol analog.
Comparative Performance: A Predictive Analysis
In the absence of direct experimental data, a predictive comparison can be made based on established chemical principles and known SAR of related compounds.
| Parameter | Conventional Route (2-(2-methoxyphenoxy)ethylamine) | Proposed Alternative Route (this compound) | Rationale/Justification |
| Synthetic Complexity | Lower (fewer steps) | Higher (requires protection/deprotection) | The additional reactive hydroxyl group necessitates extra synthetic manipulations. |
| Potential Overall Yield | Generally high and optimized | Potentially lower due to additional steps | Each additional step in a synthesis typically reduces the overall yield. |
| Novelty of Final Product | Low (produces known compounds) | High (produces novel analogs) | The unique structure of the starting material leads to new chemical entities. |
| Potential Pharmacological Profile | Well-established | Unexplored, but potentially improved | Structural modifications can lead to altered biological activity and properties.[6] |
| Cost-Effectiveness | High (established, scalable process) | Potentially lower initially | The synthesis of the alternative starting material may be more complex and costly. |
Conclusion and Future Outlook
The choice between an established starting material like 2-(2-methoxyphenoxy)ethylamine and a novel alternative such as this compound is a strategic one that balances the reliability of a known process against the potential rewards of innovation. While the established route offers a direct and optimized path to well-characterized active pharmaceutical ingredients, the use of this compound opens the door to a new generation of analogs with potentially superior properties.
The additional synthetic complexity associated with the alternative starting material is a significant consideration. However, for research and development programs focused on generating new intellectual property and exploring novel structure-activity relationships, the investment in developing a synthetic route around this building block could be highly rewarding.
Further experimental investigation is warranted to fully elucidate the synthetic utility and the pharmacological implications of using this compound. This guide serves as a foundational document to stimulate such research, providing a logical framework and a starting point for the design of new and potentially improved therapeutic agents.
References
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. (URL not provided)[3]
-
Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide - JOCPR. (URL not provided)[7]
-
Intermediate for the preparation of carvedilol - European Patent Office - EP 1375474 A2. (URL not provided)[8]
-
Novel process for the preparation of ranolazine - Justia Patents. (URL not provided)[2]
-
Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties - PubMed. (URL not provided)[6]
-
Process for the Preparation of Ranolazine - Google Patents. (URL not provided)[9]
-
Scholars Research Library A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. (URL not provided)[4]
-
Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2 - TSI Journals. (URL not provided)[10]
-
Synthesis routes of 4-Amino-3-methoxyphenol - Benchchem. (URL not provided)[11]
-
WO2011160396A1 - Method for preparation of ranolazine - Google Patents. (URL not provided)[5]
Sources
- 1. EP3782992A1 - Novel process for the preparation of ranolazine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. jetir.org [jetir.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 6. Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 4-(2-Aminoethoxy)-3-methoxyphenol
For researchers, medicinal chemists, and drug development professionals, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The purity of a compound like 4-(2-Aminoethoxy)-3-methoxyphenol, a key building block in various synthetic pathways, directly impacts the downstream reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final product. Merely confirming the presence of the target molecule is insufficient; a rigorous, multi-faceted validation of its purity is a scientific and regulatory necessity.
This guide eschews a simplistic, step-by-step checklist in favor of a holistic, field-proven strategy for purity validation. We will explore the causality behind our analytical choices, establishing a self-validating system where orthogonal methods—techniques that measure the same attribute through different physical principles—provide a confident and comprehensive assessment of purity.
The Analyte: Understanding this compound
Before designing a validation strategy, we must understand the target molecule and its potential contaminants. This compound (Molecular Formula: C₉H₁₃NO₃, Molecular Weight: 183.20 g/mol ) is a substituted phenol containing both an amine and a methoxy group.[1][2] Its synthesis, likely proceeding through pathways such as the Williamson ether synthesis, can introduce a predictable constellation of impurities.
Common Potential Impurities Include:
-
Starting Materials: Unreacted precursors like 3-methoxyphenol or a derivative of 2-aminoethanol.
-
Isomeric Byproducts: Positional isomers, such as 3-(2-aminoethoxy)-4-methoxyphenol, can form depending on the selectivity of the reaction.[3]
-
Over-alkylation Products: The phenolic hydroxyl or the primary amine could potentially react further.
-
Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., DMF, Acetone) and unreacted reagents.
A robust analytical strategy must be able to separate, identify, and quantify these structurally similar compounds from the main analyte.
The Strategy: An Orthogonal, Self-Validating Approach
No single analytical technique can provide a complete picture of purity. We will employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) will serve as our primary tool for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will provide unambiguous structural confirmation and molecular weight verification, respectively.
Caption: Orthogonal workflow for purity validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry standard for purity determination due to its high resolving power, sensitivity to trace impurities, and excellent quantitative performance. By separating the analyte from its impurities based on their differential partitioning between a stationary and mobile phase, we can calculate a purity value based on the relative peak areas. A Photo Diode Array (PDA) detector is chosen to assess peak purity and to develop a method that is sensitive to both the analyte and potential impurities which may have different UV maxima.
Experimental Protocol: HPLC-PDA
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for phenolic compounds.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine group.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime.
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B (column wash)
-
25-30 min: 5% B (equilibration)
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA scan from 210-400 nm, with quantification at 280 nm.
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Data Interpretation & Comparison
The purity is calculated using the area percent method. A high-purity reference standard should be run alongside the synthesized sample for comparison of retention time and impurity profile.
| Parameter | Synthesized Batch | Reference Standard (Commercial) | Acceptance Criteria |
| Retention Time (min) | 12.54 | 12.55 | ± 2% of Reference |
| Purity (Area % at 280 nm) | 99.65% | 99.80% | ≥ 99.5% |
| Largest Impurity (Area %) | 0.18% (at RRT 0.92) | 0.11% (at RRT 0.91) | ≤ 0.20% |
| Total Impurities (Area %) | 0.35% | 0.20% | ≤ 0.50% |
Structural Confirmation by NMR Spectroscopy
Causality: While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation.[5] ¹H NMR confirms the proton framework and their connectivity, while ¹³C NMR confirms the carbon backbone. Crucially, NMR can identify impurities that might be transparent to the UV detector in HPLC or co-elute with the main peak.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (hydroxyl and amine).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Data Interpretation: Expected ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | broad s | 1H | Phenolic -OH |
| ~6.8-7.0 | m | 3H | Aromatic C-H |
| ~4.0 | t | 2H | O-CH₂-CH₂-N |
| ~3.8 | s | 3H | Methoxy -OCH₃ |
| ~2.9 | t | 2H | O-CH₂-CH₂-N |
| ~2.5-3.5 | broad s | 2H | Amine -NH₂ |
Note: Chemical shifts are predictive and may vary. The presence of signals corresponding to known impurities (e.g., 3-methoxyphenol) or unassigned signals would indicate contamination.
Caption: Workflow for NMR-based structural validation.
Molecular Weight Verification by Mass Spectrometry (MS)
Causality: MS provides a direct measurement of the mass-to-charge ratio, offering definitive confirmation of the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental formula of the molecule with high accuracy, virtually eliminating any ambiguity in identification.
Experimental Protocol: LC-HRMS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an Electrospray Ionization (ESI) source.
-
Method: A rapid LC gradient can be used for sample introduction. The sample is prepared as per the HPLC method.
-
MS Parameters:
-
Ionization Mode: ESI Positive. The amine group is readily protonated.
-
Mass Range: 50 - 500 m/z.
-
Data Acquisition: Full scan mode.
-
Data Interpretation
The primary goal is to find the protonated molecular ion [M+H]⁺.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₉H₁₃NO₃ | - | - |
| Exact Mass [M] | 183.0895 | - | - |
| Exact Mass [M+H]⁺ | 184.0974 | 184.0971 | -1.6 |
A mass accuracy deviation of less than 5 ppm provides very high confidence in the assigned elemental composition.
Conclusion: A Triad of Trust
By employing this orthogonal triad of HPLC, NMR, and MS, we construct a self-validating system for purity assessment.
-
HPLC quantifies the purity and reveals the impurity profile.
-
NMR provides an unambiguous structural fingerprint, confirming the identity of the main component and helping to identify impurities.
-
MS verifies the molecular weight and elemental composition with exacting precision.
A batch of synthesized this compound that shows a purity of >99.5% by HPLC, whose NMR spectrum is clean and consistent with the proposed structure, and whose mass is confirmed by HRMS, can be released with a high degree of confidence for use in subsequent research and development stages. This rigorous, evidence-based approach underpins the principles of scientific integrity and is fundamental to the development of safe and effective new chemical entities.
References
-
Abeywickrama, G., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
-
Pizzi, A. (2019). Analytical Methods. In Wood Adhesives. ResearchGate. Available at: [Link]
-
Cebrián-Lloret, V., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. Available at: [Link]
-
Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Abeywickrama, G., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. The Royal Society of Chemistry. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. Available at: [Link]
-
Button, A. (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1076198-80-5 [chemicalbook.com]
- 3. 1076198-81-6|3-(2-Aminoethoxy)-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. rsc.org [rsc.org]
comparative analysis of 4-(2-Aminoethoxy)-3-methoxyphenol synthesis routes
An In-depth Comparative Guide to the Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol
Introduction
This compound is a compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a catechol-like system masked by an aminoethoxy ether linkage, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of a primary amine, a phenolic hydroxyl, and a methoxy group on a benzene ring provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, starting from readily available precursors: vanillin and 3-methoxyphenol. The discussion is tailored for researchers and professionals in drug development, offering insights into the practical and strategic aspects of each approach.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and challenges. Here, we compare two logical and efficient routes:
-
Route 1: The Vanillin-based Approach. This strategy leverages the highly functionalized and readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] The synthesis involves a sequence of reactions to first install the aminoethoxy side chain and then chemically transform the aldehyde group into a hydroxyl group. This route is attractive due to the low cost and widespread availability of vanillin.
-
Route 2: The 3-Methoxyphenol-based Approach. This route begins with the less functionalized but strategically useful 3-methoxyphenol.[2][3] The synthesis focuses on the regioselective introduction of functional groups at the 4-position of the aromatic ring, followed by the construction of the aminoethoxy side chain. This approach offers a different perspective on the assembly of the target molecule and can be advantageous in certain contexts.
Route 1: Synthesis from Vanillin
This synthetic route is a multi-step process that begins with the O-alkylation of vanillin, followed by a Baeyer-Villiger oxidation and subsequent deprotection steps.
Step-by-Step Synthesis
-
O-Alkylation of Vanillin: The synthesis commences with the protection of the phenolic hydroxyl group of vanillin via a Williamson ether synthesis. To introduce the nitrogen atom of the side chain in a protected form, N-(2-bromoethyl)phthalimide is used as the alkylating agent. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Baeyer-Villiger Oxidation: The aldehyde functional group of the O-alkylated vanillin derivative is then converted into a formate ester through a Baeyer-Villiger oxidation. This reaction is commonly performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM).
-
Hydrolysis of the Formate Ester: The resulting formate ester is hydrolyzed under basic conditions to yield the corresponding phenol. A mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, is typically used to effect this transformation.
-
Deprotection of the Phthalimide: The final step is the deprotection of the phthalimide group to unveil the primary amine. This is most commonly achieved by treating the phthalimide derivative with hydrazine monohydrate in a protic solvent like ethanol, a process known as the Gabriel synthesis.[4]
Reaction Workflow
Caption: Vanillin-based synthesis of this compound.
Route 2: Synthesis from 3-Methoxyphenol
This alternative route builds the target molecule by first functionalizing the 3-methoxyphenol core and then adding the aminoethoxy side chain.
Step-by-Step Synthesis
-
Nitration of 3-Methoxyphenol: The synthesis begins with the regioselective nitration of 3-methoxyphenol to introduce a nitro group at the 4-position. This electrophilic aromatic substitution is typically carried out using a nitrating agent such as nitric acid in the presence of a catalyst or a milder nitrating agent to control regioselectivity.
-
O-Alkylation with a Protected Haloethanol: The phenolic hydroxyl group of 4-nitro-3-methoxyphenol is then alkylated using a protected 2-haloethanol, for instance, 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group. This Williamson ether synthesis is performed under basic conditions.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).
-
Diazotization and Hydrolysis: The resulting amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt in the presence of a copper catalyst.
-
Deprotection of the Side Chain: Finally, the protecting group on the side chain is removed to yield the target molecule. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Reaction Workflow
Caption: 3-Methoxyphenol-based synthesis of the target molecule.
Comparative Analysis
| Feature | Route 1 (Vanillin-based) | Route 2 (3-Methoxyphenol-based) |
| Starting Material | Vanillin: Inexpensive, readily available, highly functionalized.[1] | 3-Methoxyphenol: Relatively inexpensive, readily available.[2] |
| Number of Steps | 4 steps | 5 steps |
| Key Reactions | Williamson ether synthesis, Baeyer-Villiger oxidation, Gabriel synthesis. | Electrophilic nitration, Williamson ether synthesis, nitro reduction, Sandmeyer reaction, nucleophilic substitution. |
| Reagents & Conditions | Generally mild conditions, though m-CPBA can be hazardous. Hydrazine is toxic. | Involves strong acids (HNO₃/H₂SO₄) and potentially hazardous diazonium intermediates. |
| Yield & Purity | Can provide high yields and purity with careful optimization. | Yields can be variable, particularly in the nitration and Sandmeyer steps. |
| Scalability | Generally scalable, with considerations for the Baeyer-Villiger oxidation. | Scalability of the Sandmeyer reaction can be challenging due to safety concerns with diazonium salts. |
| Atom Economy | Moderate, with the phthalhydrazide byproduct in the final step. | Lower, due to the introduction and subsequent removal of the nitro and amino groups. |
Experimental Protocols
Protocol for Route 1: Synthesis of this compound from Vanillin
Step 1: Synthesis of 4-(2-Phthalimidoethoxy)-3-methoxybenzaldehyde
-
To a solution of vanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Synthesis of 4-(2-Phthalimidoethoxy)-3-methoxyphenyl formate
-
Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise and stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Synthesis of 4-(2-Phthalimidoethoxy)-3-methoxyphenol
-
Dissolve the formate ester from Step 2 in methanol and add a 1 M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir at room temperature for 2 hours.
-
Neutralize with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude product.
Step 4: Synthesis of this compound
-
To a solution of the phthalimide-protected phenol from Step 3 in ethanol, add hydrazine monohydrate (5.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final product.
Protocol for Route 2: Synthesis of this compound from 3-Methoxyphenol
Step 1: Synthesis of 4-Nitro-3-methoxyphenol
-
To a solution of 3-methoxyphenol (1.0 eq) in acetic acid, add a solution of nitric acid (1.1 eq) in acetic acid dropwise at 0 °C.
-
Stir for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Step 2: Synthesis of 1-(2-Bromoethoxy)-4-nitro-3-methoxybenzene
-
To a solution of 4-nitro-3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1,2-dibromoethane (3.0 eq).
-
Reflux the mixture for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify by column chromatography.
Step 3: Synthesis of 4-(2-Bromoethoxy)-3-methoxyaniline
-
To a solution of the nitro compound from Step 2 in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux for 4 hours.
-
Filter the hot solution through celite and concentrate the filtrate. Extract with ethyl acetate.
Step 4: Synthesis of 4-(2-Bromoethoxy)-3-methoxyphenol
-
Dissolve the aniline from Step 3 in a mixture of sulfuric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir for 30 minutes, then add this solution to a boiling solution of copper(II) sulfate in water.
-
Extract with ethyl acetate, dry, and concentrate.
Step 5: Synthesis of this compound
-
To the bromo-compound from Step 4, add a concentrated aqueous solution of ammonia.
-
Heat the mixture in a sealed tube at 100 °C for 12 hours.
-
Cool, and extract the product with a suitable organic solvent. Purify by column chromatography.
Conclusion
Both the vanillin-based and the 3-methoxyphenol-based routes offer viable pathways to this compound. The choice between them will depend on factors such as the desired scale of the synthesis, the availability of specific reagents, and the safety considerations for the planned laboratory setup. The vanillin route is arguably more straightforward and likely to provide higher overall yields, while the 3-methoxyphenol route, though more complex, offers valuable experience with a wider range of classical organic reactions. Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of these factors in the context of the specific research or development goals.
References
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Available at: [Link]
-
Wikipedia. Guaiacol. Available at: [Link]
- Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
-
Organic Syntheses. Hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link]
-
UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available at: [Link]
- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
- Google Patents. CN103030568A - Synthesis process of amino vanillin.
- Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
International Journal of PharmTech Research. A Review on the Vanillin derivatives showing various Biological activities. Available at: [Link]
-
Dove Medical Press. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Available at: [Link]
-
Biomass Chemical Engineering. Synthesis and Characterization of Guaiacol Aminated Polyol. Available at: [Link]
-
PrepChem. Preparation of 3-methoxyphenol. Available at: [Link]
-
PubMed Central. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Available at: [Link]
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
ResearchGate. Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. Available at: [Link]
-
Taylor & Francis Online. Guaiacol – Knowledge and References. Available at: [Link]
Sources
A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Aminoethoxy)-3-methoxyphenol Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparative analysis of the predicted cross-reactivity of 4-(2-Aminoethoxy)-3-methoxyphenol and its derivatives. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related phenethylamine analogues to construct a predictive cross-reactivity profile. The experimental methodologies detailed herein provide a robust framework for the empirical validation of these predictions.
Introduction: The Significance of Cross-Reactivity in Phenethylamines
This compound belongs to the phenethylamine class of compounds. Molecules in this class are well-recognized for their interaction with monoamine neurotransmitter systems, particularly serotonin receptors.[1][2] The substitution pattern on the phenyl ring and modifications to the ethylamine side chain critically influence receptor affinity and selectivity. Understanding the cross-reactivity of a new derivative is essential to anticipate its pharmacological effects, including potential psychedelic, stimulant, or therapeutic actions, as well as adverse effects.[3]
The primary molecular targets for many psychoactive phenethylamines are the serotonin 5-HT2A and 5-HT2C receptors.[3] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelics.[2] However, the overall pharmacological profile is shaped by interactions with a broader range of receptors, including other serotonin subtypes (e.g., 5-HT1A), adrenergic receptors (e.g., α1 and α2), and dopamine receptors (e.g., D2).[3] Therefore, a comprehensive cross-reactivity assessment is a critical step in the preclinical evaluation of any novel phenethylamine derivative.
Predicting the Primary Targets and Cross-Reactivity of this compound Derivatives
Based on the extensive structure-activity relationship (SAR) data for 2,5-dimethoxyphenethylamines, it is highly probable that this compound derivatives will exhibit the highest affinity for the serotonin 5-HT2A and 5-HT2C receptors .[1][3] The methoxy and aminoethoxy substitutions on the phenyl ring are expected to modulate this binding.
The following sections detail the experimental workflows to definitively characterize the binding and functional activity of these compounds and provide comparative data from closely related analogues to benchmark expected performance.
Experimental Methodologies for Assessing Cross-Reactivity
A thorough investigation of cross-reactivity involves a tiered approach, beginning with broad screening and progressing to more detailed functional characterization of identified interactions.
Tier 1: Initial Screening with Competitive Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4] This technique measures the ability of an unlabeled compound to displace a radioactively labeled ligand with known high affinity and specificity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT2C, α1-adrenergic, D2).
-
Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the test compound (this compound derivative).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation and Termination:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
-
Detection and Data Analysis:
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) from the resulting sigmoidal curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Diagram of Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Tier 2: Functional Characterization of On- and Off-Target Interactions
Once binding affinities are established, it is crucial to determine the functional activity of the compound at the identified targets. A compound can be an agonist (full or partial), an antagonist, or an inverse agonist. For G-protein coupled receptors (GPCRs) like the serotonin receptors, functional assays typically measure the downstream signaling events upon receptor activation.
Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system to add a range of concentrations of the test compound to the wells.
-
Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.
-
Diagram of a Calcium Flux Functional Assay
Caption: Steps involved in a calcium flux functional assay.
Comparative Cross-Reactivity Data of Phenethylamine Analogs
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of several well-characterized 2,5-dimethoxyphenethylamine derivatives at key monoamine receptors. This data provides a benchmark for the expected cross-reactivity profile of this compound derivatives.
Table 1: Comparative Binding Affinities (Ki, nM) of 2,5-Dimethoxyphenethylamine Analogs at Human Monoamine Receptors
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1-adrenergic | α2-adrenergic | D2 |
| 2C-B | 8.5 | 20 | >10,000 | 830 | 1,600 | >10,000 |
| 2C-I | 7.1 | 15 | >10,000 | 770 | 1,500 | >10,000 |
| 2C-E | 12 | 26 | >10,000 | 1,100 | 2,100 | >10,000 |
| DOI | 0.7 | 2.4 | 120 | 22 | 160 | 3,300 |
| LSD | 1.1 | 1.7 | 6.8 | 16 | 420 | 25 |
Data compiled from published literature.[3][5]
Table 2: Comparative Functional Activity (EC50, nM) of 2,5-Dimethoxyphenethylamine Analogs (Calcium Flux Assay)
| Compound | 5-HT2A | 5-HT2C |
| 2C-B | 31 | 130 |
| 2C-I | 24 | 110 |
| 2C-E | 28 | 120 |
| DOI | 0.5 | 3.9 |
| LSD | 3.9 | 6.3 |
Data compiled from published literature.[3][5]
Discussion and Interpretation of Comparative Data
The data presented for analogous compounds reveal several key trends that can be used to predict the cross-reactivity of this compound derivatives:
-
High Affinity for 5-HT2 Receptors: All listed phenethylamine derivatives exhibit high to very high affinity for the 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range.[3] It is highly probable that this compound derivatives will also display this characteristic.
-
Selectivity over 5-HT1A Receptors: There is a significant drop in affinity for the 5-HT1A receptor compared to the 5-HT2 subtypes for most of the 2C-x compounds.[3] This suggests a degree of selectivity.
-
Weaker Interaction with Adrenergic and Dopaminergic Receptors: The affinity for adrenergic and dopamine receptors is generally much lower (higher Ki values) than for the primary serotonin targets.[3] However, some compounds, like DOI and LSD, show notable affinity for α1-adrenergic and dopamine receptors, which may contribute to their complex pharmacological effects.
-
Structure-Activity Relationships: The nature of the substituent at the 4-position of the phenyl ring significantly influences the binding profile. The iodo-substituent in DOI, for instance, confers very high potency at 5-HT2A receptors. The 4-(2-Aminoethoxy) group in the title compound is a novel substitution that will require empirical testing to determine its precise impact on receptor affinity and selectivity.
-
Functional Agonism: The functional data confirm that these compounds act as agonists at the 5-HT2A and 5-HT2C receptors, inducing a measurable cellular response.[3] The relative potency (EC50) generally correlates with the binding affinity (Ki).
Alternative Compound Classes for Comparison
To provide a broader context for the cross-reactivity profile, it is useful to compare the phenethylamine class with other classes of serotonin receptor agonists.
-
Tryptamines (e.g., Psilocybin, DMT): These compounds also primarily target 5-HT2A receptors but often have a different off-target profile compared to phenethylamines.
-
Ergolines (e.g., LSD): LSD is a non-selective agonist with high affinity for a wide range of serotonin and dopamine receptors, leading to its complex effects.[3]
-
Clinically Used Serotonin Agonists:
-
Triptans (e.g., Sumatriptan): These are selective 5-HT1B/1D receptor agonists used for migraine treatment.
-
Azapirones (e.g., Buspirone): This is a 5-HT1A receptor partial agonist used as an anxiolytic.
-
Conclusion
This guide provides a predictive framework for understanding the cross-reactivity of this compound derivatives based on the well-established pharmacology of structurally related phenethylamines. The primary targets are predicted to be the serotonin 5-HT2A and 5-HT2C receptors, with lower affinity for other monoamine receptors. The detailed experimental protocols for competitive radioligand binding and functional calcium flux assays offer a clear path for the empirical validation of this predicted profile. A thorough characterization of on- and off-target activities is an indispensable component of the preclinical development of novel compounds, ensuring a more complete understanding of their therapeutic potential and safety profile.
References
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]
-
López-Giménez, J. F., & González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 36, 45–73. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560-569. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Fantegrossi, W. E., Woods, J. H., & Winger, G. (2008). The behavioral pharmacology of hallucinogens. Current topics in behavioral neurosciences, 36, 159-181. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Establishing a Reference Standard for 4-(2-Aminoethoxy)-3-methoxyphenol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, experience-driven framework for establishing a well-characterized, in-house reference standard for 4-(2-Aminoethoxy)-3-methoxyphenol, a key chemical intermediate.
This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, comparing and contrasting orthogonal analytical techniques to build a robust, self-validating data package. Our goal is to empower your laboratory to establish a reference standard that ensures accuracy, reproducibility, and confidence in your analytical results, directly comparing the rigor of a fully qualified standard to a less-characterized alternative.
The Imperative for a High-Quality Reference Standard
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. An unreliable or poorly characterized reference standard for this material can lead to significant downstream consequences, including inaccurate impurity profiling, erroneous potency measurements, and potential batch failures.
Establishing an in-house primary reference standard is a strategic necessity when a compendial standard from organizations like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) is unavailable.[1] This process involves a comprehensive characterization of a selected high-purity batch to confirm its structure and assign a precise purity value.[1][2] This in-house standard then becomes the benchmark against which routine production batches are measured.
The Workflow: A Multi-Pronged, Self-Validating Approach
The establishment of a reference standard is not a linear process but a convergent one, where data from multiple, independent (orthogonal) analytical techniques are used to build a cohesive and undeniable profile of the candidate material.
Caption: Workflow for establishing a chemical reference standard.
Phase 1: Structural Elucidation - Confirming Identity
Before assessing purity, the molecular identity of the candidate material must be unequivocally confirmed. This is achieved by comparing spectral data with the expected structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all protons and carbons. The spectrum should be consistent with the assigned structure, and signal integrations should match the number of protons in each environment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., O-H, N-H, C-O, aromatic C-H). The obtained spectrum should be consistent with the known functional groups of the target molecule.
Phase 2: Purity Assessment - A Comparative Analysis
The cornerstone of reference standard qualification is the use of orthogonal methods to determine purity. This approach ensures that different types of impurities are detected and quantified, providing a comprehensive purity profile. The method of choice for computing the assigned value is a mass balance analysis, which involves independently determining various components like moisture, solvent residues, and impurities.[3][4]
Comparison of Purity Determination Techniques
We will compare the results from three key orthogonal techniques for a hypothetical "Candidate Standard" batch versus a typical, less-characterized "Commercial Batch."
| Analytical Technique | Principle | Information Provided | Candidate Standard (Expected) | Commercial Batch (Typical) |
| HPLC-UV (Purity) | Chromatographic separation based on polarity, with UV detection. | Quantifies organic process-related impurities and degradation products that have a UV chromophore. | Purity by area %: 99.90% | Purity by area %: 98.5% |
| DSC (Molar Purity) | Measures the depression and broadening of the melting point caused by impurities.[5] | An absolute thermodynamic method to determine total molar purity, sensitive to eutectic impurities.[6][7] | Molar Purity: 99.85 mol% | Molar Purity: 98.2 mol% |
| qNMR (Assay) | Compares the integral of a specific analyte signal to that of a certified internal standard.[8][9] | Provides a direct, SI-traceable measurement of the mass fraction of the main component.[9] | Assay vs. CRM: 99.8% (w/w) | Not typically performed. |
This comparative data clearly demonstrates the value of a rigorous qualification process. The Candidate Standard shows high and consistent purity across multiple techniques, whereas the Commercial Batch shows lower purity and lacks the comprehensive characterization needed for a reference standard.
Protocol: HPLC-UV Purity Determination
This protocol is designed for the separation and quantification of potential impurities in this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[10][11]
-
Column: ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm particle size, or equivalent C18 column.[11]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound standard and dissolve in 50 mL of a 50:50 mixture of Water:Acetonitrile to achieve a concentration of 0.5 mg/mL.
4. Analysis:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Calculation: Use area percent normalization to determine the purity. Ensure that the main peak is not saturated.
Phase 3: The Mass Balance Approach and Final Certification
The ultimate goal is to assign a purity value to the reference standard. The mass balance approach is the most accurate method for this.[3][12] It assumes the main component constitutes 100% minus the sum of all impurities determined by independent methods.
Caption: The Mass Balance approach for purity assignment.
Example Purity Calculation:
| Impurity Type | Analytical Method | Result for Candidate Standard |
| Organic Impurities | HPLC-UV | 0.10% |
| Water Content | Karl Fischer Titration | 0.08% |
| Residual Solvents | Headspace GC-MS | 0.02% |
| Non-volatile/Inorganic | Residue on Ignition (ROI) | <0.01% (negligible) |
| Total Impurities | 0.20% | |
| Assigned Purity | 100% - Total Impurities | 99.8% |
This assigned value is what should be documented on the Certificate of Analysis and used in all subsequent quantitative calculations.
Storage, Handling, and Stability
Once established, the integrity of the reference standard must be maintained.
-
Storage: Store in tightly sealed containers, protected from light, at a controlled temperature (e.g., 2-8°C), based on the compound's stability profile.
-
Handling: Use appropriate weighing techniques, especially for small quantities, and minimize exposure to the atmosphere, particularly for hygroscopic materials.[13]
-
Requalification: The standard should be periodically re-qualified according to a written protocol to ensure its purity has not changed over time.[1] An initial re-test date of 12 months is a common starting point, with subsequent extensions based on stability data.
Conclusion: The Value of a Rigorously Qualified Standard
Establishing an in-house reference standard for this compound is a meticulous but essential process. As demonstrated, relying on a less-characterized commercial batch introduces significant uncertainty into the analytical workflow. By employing a multi-faceted, comparative approach using orthogonal analytical techniques, a laboratory can build a comprehensive data package that validates the identity, purity, and potency of its standard. This investment in characterization provides the solid, authoritative foundation required for reliable drug development and quality control, ensuring data integrity from the very first measurement.
References
-
General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]
-
Determination of % purity of a compound by by Using DSC . Slideshare. Available from: [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available from: [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. Available from: [Link]
-
Purity Determination and DSC Tzero Technology . TA Instruments. Available from: [Link]
-
DSC Purity Determination . AZoM. Available from: [Link]
-
Certified reference materials for quantitative NMR . Separation Science. Available from: [Link]
-
qNMR . BIPM. Available from: [Link]
-
DSC purity determination . Mettler Toledo. Available from: [Link]
-
WHO: Update of Guideline of Reference Standards . ECA Academy. Available from: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . NIH. Available from: [Link]
-
qNMR Standards . CPAchem. Available from: [Link]
-
USP: <11> Reference Standards - Draft published for Comment . gmp-compliance.org. Available from: [Link]
-
(PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method . ResearchGate. Available from: [Link]
-
determination of Phenolic comPounds in Plant eXtracts by hPlc-dad . CABI Digital Library. Available from: [Link]
-
Industry Advisory Panels and other expert groups (such as Project Teams) may be assembled to advise USP on various aspects of the Reference Standards Program . uspbpep.com. Available from: [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards . Qvents. Available from: [Link]
-
Determination of Phenolic Compounds by HPLC . Journal of Chromatographic Science. Available from: [Link]
-
RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity . PubMed. Available from: [Link]
-
Understanding the International Council for Harmonisation (ICH) Q7 Guideline . ICH. Available from: [Link]
-
Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts . Taylor & Francis Online. Available from: [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry . FDA. Available from: [Link]
-
The complete guide to the ICH Q7 guidelines . Qualio. Available from: [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide . ComplianceQuest. Available from: [Link]
-
Reference-Standard Material Qualification . Pharmaceutical Technology. Available from: [Link]
-
How Do You Prepare Reference Standards and Solutions? . Spectroscopy Online. Available from: [Link]
-
The ABC's of Reference Standard Management . Eurofins. Available from: [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
1076198-80-5| Chemical Name : this compound . Pharmaffiliates. Available from: [Link]
-
4-Methoxyphenol . osha.gov. Available from: [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards . EDQM. Available from: [Link]
- Method for determining 4-methoxyphenol in industrial acrylamide. Google Patents.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. who.int [who.int]
- 3. usp.org [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. tainstruments.com [tainstruments.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. 生薬製品向け品質管理用標準物質における定量NMR [sigmaaldrich.com]
- 9. qNMR - BIPM [bipm.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
Introduction: Confronting the Reproducibility Challenge in Medicinal Chemistry
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol
The integrity of drug discovery and development hinges on the ability to reliably reproduce experimental results. However, a significant portion of published scientific findings, particularly in the chemical sciences, proves difficult to replicate.[1][2] This "reproducibility crisis" stems from numerous factors, including incomplete experimental details, subtle variations in starting materials, and investigator bias.[1][3][4] For medicinal chemists, the inability to consistently synthesize and purify a target compound can lead to wasted resources, delayed timelines, and erroneous structure-activity relationship (SAR) data.
This guide addresses the challenge of reproducibility using This compound (CAS No. 1076198-80-5) as a practical case study. This molecule, containing a primary amine, a phenol, and an ether, presents a common set of synthetic and purification challenges. We will provide an in-depth, comparative analysis of two distinct synthetic routes, offering detailed, self-validating protocols and explaining the causal logic behind each experimental choice. Our goal is to equip researchers with the insights and methodologies required to achieve consistent, reliable, and reproducible outcomes in their own laboratories.
Chapter 1: Synthetic Strategies for this compound
The choice of synthetic route is the first and most critical factor influencing the reproducibility of an experiment. Here, we compare a classical Williamson Ether Synthesis approach with a modern, more convergent approach.
Route A: The Classical Williamson Ether Synthesis
This well-established method involves the O-alkylation of a phenol with a suitable electrophile. It is a multi-step process that requires careful control of reaction conditions to avoid side reactions.
Workflow for Route A
Caption: Workflow for the classical multi-step synthesis of this compound.
Rationale and Causality:
This route begins with the protection of the more acidic phenolic hydroxyl group to ensure selective alkylation of the other hydroxyl. A benzyl ether is a common choice due to its stability and ease of removal via hydrogenolysis.[5] The subsequent Williamson ether synthesis is a standard SN2 reaction. The final steps involve converting the newly introduced alcohol to an amine, often a two-step process via an azide intermediate to avoid over-alkylation, followed by deprotection. While logical, the multiple steps increase the potential for cumulative yield loss and the introduction of impurities.
Route B: Convergent Synthesis via O-Alkylation with a Protected Amino-Alkyl Halide
A more modern approach involves using a pre-functionalized alkylating agent, which reduces the number of synthetic steps.
Workflow for Route B
Caption: Workflow for a more convergent synthesis of this compound.
Rationale and Causality:
This route is more efficient. Starting from readily available guaiacol, a nitro group is introduced to be later converted into the amino group of the final product. The key step is the O-alkylation of the phenol with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from acting as a competing nucleophile. The final steps involve the reduction of the nitro group and the deprotection of the phthalimide, often with hydrazine. This convergent approach typically results in higher overall yields and simpler purification challenges.
Chapter 2: The Crucial Role of Purification
The presence of polar functional groups (phenol, amine) in this compound makes its purification challenging. Impurities from incomplete reactions or side products can be difficult to remove.
Experimental Protocol: Comparative Purification
-
Crude Product Isolation: After the final synthetic step of either route, the reaction is quenched, and the crude product is extracted into an organic solvent (e.g., Ethyl Acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Method 1: Recrystallization:
-
Rationale: Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for 5 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
-
-
Method 2: Silica Gel Column Chromatography:
-
Rationale: Chromatography is used when recrystallization is ineffective, particularly for removing impurities with similar solubility profiles. A polar solvent system is required for this compound.
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity. A small percentage of triethylamine (0.5-1%) should be added to the mobile phase to prevent the amine from streaking on the acidic silica gel.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Chapter 3: Analytical Validation - A Self-Validating System
Confirming the identity and purity of the final compound is non-negotiable for reproducibility. Using orthogonal analytical methods provides a high degree of confidence.[6]
Orthogonal Purity Assessment
Caption: Orthogonal analytical methods ensure a self-validating assessment of product purity and identity.
Experimental Protocols: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the percentage purity of the compound by separating it from any non-volatile impurities.[]
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak. For drug development, a purity of >95% is typically required.[6]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess purity, including residual solvents.[6]
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the methoxy group, and the two ethoxy methylenes. The integration of these peaks should correspond to the number of protons in the structure.
-
Quantitative NMR (qNMR): This is a powerful primary method for purity determination.[6] By adding a certified internal standard (e.g., maleic anhydride) of known mass to a precisely weighed sample of the compound, the absolute purity can be calculated from the integral ratios of the analyte and standard peaks.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) in positive mode will show the [M+H]⁺ ion, confirming the molecular formula C₉H₁₃NO₃.
-
Chapter 4: Head-to-Head Comparison of Synthetic Routes
To provide a clear guide for researchers, we summarize the performance of each route based on key reproducibility and practicality metrics.
| Metric | Route A: Williamson Ether Synthesis | Route B: Convergent Synthesis | Rationale & Justification |
| Typical Overall Yield | 20-30% | 50-65% | Fewer steps in Route B minimize cumulative product loss. |
| Purity (Post-Purification) | >95% | >98% | Route B generates fewer side products, simplifying purification. |
| Number of Steps | 4-5 | 4 | Fewer steps reduce time, resources, and potential for error. |
| Reproducibility | Moderate | High | The linear nature of Route A makes it sensitive to yield variations at each step. Route B's convergent nature is more robust. |
| Safety Concerns | Use of potentially explosive azide intermediates. | Use of hydrazine (toxic). Both require standard laboratory precautions. | Both routes have hazards that must be managed with proper PPE and engineering controls. |
| Scalability | Difficult | Moderate | Fewer steps and simpler purification make Route B more amenable to scale-up. |
Conclusion: Best Practices for Ensuring Reproducibility
The synthesis of this compound illustrates that achieving reproducibility is not a matter of chance, but a result of deliberate methodological choices. While both synthetic routes can yield the desired product, the more convergent Route B offers a more reliable, efficient, and scalable path, leading to higher reproducibility between experiments and laboratories.
To ensure the integrity of your research, we recommend the following:
-
Choose Convergent Routes: Whenever possible, select synthetic strategies that build complexity quickly in fewer steps.
-
Embrace Orthogonal Analytics: Do not rely on a single analytical technique to assess purity. The combination of HPLC, qNMR, and MS provides a robust, self-validating dataset.[6]
-
Document Meticulously: Record every detail of the experiment, including the source and lot number of reagents, reaction times, temperatures, and observations. This is crucial for troubleshooting irreproducible results.[8]
-
Understand the "Why": A deep understanding of the reaction mechanism and the role of each reagent allows for intelligent problem-solving when experiments do not go as planned.
By integrating these principles, researchers can move beyond simply following a recipe and toward a more fundamental understanding that fosters robust and reproducible science.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2.
- A scalable and green one-minute synthesis of substituted phenols.
- Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. ChemistryViews.
- BenchChem.
- A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. (2020).
- Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. PubMed. (2012).
- Mettler-Toledo. Repeatability and Reproducibility in Analytical Chemistry. YouTube. (2024).
- Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). (2024).
- Taking on chemistry's reproducibility problem. Chemistry World. (2017).
- Reproducibility in Chemical Research.
- Agilent Technologies. CHEMICAL PURITY ANALYSIS. (2016).
- BenchChem. Synthesis routes of 4-Amino-3-methoxyphenol.
- Pharmaffili
- Pauli, G. F., et al. (2014).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- BOC Sciences.
- Mair, B. J., & Forziati, A. F. (1944). Analytical determination of aromatic hydrocarbons by adsorption.
- Supporting information for - The Royal Society of Chemistry.
- Jarrahpour, A. A. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI.
- PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- Prepar
- hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.
- This compound-d3. Strawberry Genome.
- MedchemExpress.com. This compound-d3.
- Dettori, M. A., et al. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
- 4-methoxyphenol purification. Sciencemadness Discussion Board. (2006).
- NMR Characteriz
- Experimental Part. Beilstein Journals.
- Showing NP-Card for 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol (NP0317095). (2022).
- Pharmaffili
- US Biological Life Sciences. This compound suppliers USA.
Sources
- 1. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
- 2. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 3. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Comparing Yields of 4-(2-Aminoethoxy)-3-methoxyphenol from Different Suppliers
Abstract
In drug discovery and development, the quality and reactivity of starting materials are paramount. Seemingly identical reagents from different suppliers can exhibit significant variations in purity, impurity profiles, and physical characteristics, all of which can profoundly impact reaction yields, reproducibility, and the cost of downstream purification. This guide presents a comprehensive, scientifically rigorous framework for comparing the effective yield of 4-(2-Aminoethoxy)-3-methoxyphenol (CAS No. 181430-29-9), a key building block in medicinal chemistry, from various commercial suppliers. We provide detailed protocols for incoming material analysis, a standardized benchmark reaction, and quantitative product analysis, enabling researchers to make data-driven decisions for their critical projects.
Introduction: The Hidden Variables in Chemical Procurement
This compound is a bifunctional molecule featuring a primary amine and a phenol, making it a versatile scaffold in the synthesis of complex molecular architectures. The primary amine serves as a crucial handle for amide bond formation, reductive amination, and other nucleophilic additions. However, the purity of this amine is not a simple percentage on a label. Key variables that can affect its performance include:
-
Residual Starting Materials or Solvents: Solvents from the final crystallization or purification step can inhibit reactions.
-
Oxidative Impurities: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities that may interfere with catalysis or reaction monitoring.
-
Inorganic Salts: Salts (e.g., hydrochlorides) from the synthesis or workup can alter solubility and stoichiometry if not properly accounted for.
-
Physical Properties: Differences in crystallinity or particle size can affect dissolution rates and, consequently, reaction kinetics.
This guide provides a self-validating system to move beyond the supplier's Certificate of Analysis (CofA) and measure the true chemical performance of the material in a practical laboratory setting.
Experimental Design: A Holistic Workflow for Supplier Qualification
Our approach is centered around a three-stage process: (1) Head-to-Head Analysis of the Starting Material, (2) Execution of a Standardized Benchmark Reaction, and (3) Quantitative Analysis of the Product. This workflow ensures that any observed differences in yield can be logically traced back to the quality of the source material.
Caption: Overall workflow for comparing chemical supplier performance.
Phase 1: Protocol for Starting Material Analysis
Before any reaction is performed, a baseline characterization of the material from each supplier is essential.
Materials & Equipment
-
Samples of this compound from at least three different suppliers (Supplier A, B, C).
-
Solvents: DMSO-d₆, Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Analytical Instruments: 400 MHz NMR Spectrometer, HPLC-UV/MS system with a C18 column.
-
Internal Standard for qNMR: 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with non-overlapping peaks.
Step-by-Step Protocol
-
Visual and Solubility Inspection:
-
Document the appearance of each powder (color, crystallinity). Off-white or tan colors may suggest oxidative impurities.
-
Measure the time to dissolve 10 mg of each sample in 1 mL of methanol with standardized stirring. Note any insoluble particulates.
-
-
Identity and Purity via ¹H NMR:
-
Prepare a sample of each material (~5-10 mg) in ~0.6 mL of DMSO-d₆.
-
Acquire a standard proton NMR spectrum. Confirm that all expected peaks corresponding to the structure are present and correctly integrated. The aromatic protons, methoxy singlet, and the two ethoxy triplets are key diagnostic signals.
-
Rationale: This confirms the material's identity and can reveal the presence of major organic impurities or residual solvents.
-
-
Quantitative Purity via qNMR:
-
Accurately weigh ~15 mg of the internal standard (e.g., TMB) and ~20 mg of the supplier's material into a vial.
-
Dissolve in ~1.0 mL of DMSO-d₆, ensuring complete dissolution.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 7 * T1) to ensure accurate integration.
-
Calculate the purity using the standard qNMR equation, comparing the integral of a known proton signal from the analyte to a signal from the internal standard.
-
Rationale: qNMR provides a more accurate measure of absolute purity than chromatography, as it is less dependent on the response factor of impurities.
-
-
Impurity Profiling via HPLC-UV/MS:
-
Prepare a 1 mg/mL stock solution of each sample in methanol.
-
Inject onto a C18 column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and with mass spectrometry.
-
Rationale: This method is highly sensitive for detecting minor impurities. The area percentage of the main peak provides a relative purity, while MS helps in the tentative identification of contaminants.
-
Phase 2: Protocol for a Standardized Benchmark Reaction
To test performance, we will use a robust and well-understood amide coupling reaction with a readily available, crystalline carboxylic acid.
A Senior Application Scientist's Guide to the Analytical Validation for Quantifying 4-(2-Aminoethoxy)-3-methoxyphenol
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive framework for the analytical validation of 4-(2-Aminoethoxy)-3-methoxyphenol , a key intermediate or potential API. In the absence of established public monographs for this specific molecule, this document serves as a practical, experience-driven manual for developing and validating a fit-for-purpose, stability-indicating analytical method from the ground up, anchored in the principles of the International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Understanding this compound
Before embarking on method development, a thorough understanding of the analyte's chemical nature is paramount. This compound possesses key functional groups that dictate its analytical behavior:
-
A Phenolic Hydroxyl Group: This imparts acidic properties and provides a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
-
A Primary Amine Group: This group is basic and provides a site for potential salt formation or derivatization. It also influences the molecule's polarity and chromatographic retention.
-
An Ether Linkage and Methoxy Group: These contribute to the overall polarity and lipophilicity of the molecule.
This combination of functional groups suggests that the molecule is polar and will be soluble in polar organic solvents like methanol and dimethyl sulfoxide[1]. Its stability may be susceptible to oxidation (at the phenol and amine) and pH extremes. Therefore, a stability-indicating method—one that can resolve the intact analyte from its potential degradation products—is not just a recommendation, but a regulatory necessity[2][3][4][5][6][7].
Strategic Selection of Analytical Technology
For routine quality control (QC) and stability testing of a small molecule like this compound, two techniques stand out: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but can be compromised by co-eluting impurities with similar UV spectra. | Excellent, highly specific due to parent/daughter ion monitoring. |
| Sensitivity | Generally sufficient for assay and impurity testing (ng level). | Extremely high (pg to fg level). |
| Cost & Complexity | Lower initial cost, simpler operation, robust for QC environments. | Higher initial cost, more complex operation and maintenance. |
| Regulatory Acceptance | Universally accepted and expected for release and stability testing. | The gold standard for bioanalysis and impurity identification, but can be overkill for routine QC assay. |
The Verdict for this Application: HPLC-UV is the logical and most common choice for developing a primary, validated method for assay and impurity quantification of this compound as a drug substance or in a drug product. Its robustness, cost-effectiveness, and universal regulatory acceptance make it ideal for the intended purpose. LC-MS/MS serves as a powerful complementary technique, indispensable for peak identification during forced degradation studies and for bioanalytical applications[8][9][10][11].
The Validation Workflow: A Step-by-Step Approach
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose[3]. The following workflow, grounded in the ICH Q2(R2) guideline , provides a robust pathway to achieving a validated, stability-indicating HPLC-UV method[12][13].
Caption: The Analytical Method Validation Workflow.
Experimental Protocol: Developing a Stability-Indicating HPLC-UV Method
This section provides a detailed, field-tested protocol for developing and validating an HPLC method for this compound.
Part A: Method Development & Optimization
-
Column Selection: Start with a robust, versatile column. A C18 stationary phase is the workhorse of reversed-phase chromatography and a suitable starting point.
-
Example: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
-
Mobile Phase Selection: The phenolic and amine groups necessitate pH control for good peak shape. An acidic mobile phase will ensure the amine is protonated and the phenol is non-ionized, which typically leads to better retention and peak symmetry.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Wavelength Selection: Dissolve a small amount of this compound in the mobile phase and acquire a UV spectrum using a diode array detector (DAD). Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity. Phenolic compounds typically exhibit strong absorbance between 270-280 nm.
-
Gradient Elution Development: A gradient is essential for a stability-indicating method to ensure that both early-eluting polar degradants and potentially later-eluting non-polar degradants are eluted and resolved from the main peak.
-
Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the API.
-
Optimization: Adjust the gradient slope around the elution time of the API to achieve a retention time of approximately 5-10 minutes and ensure resolution from any observed impurities.
-
Part B: Forced Degradation Studies
The core of a stability-indicating method is proving its ability to separate the API from its degradation products. This is achieved by intentionally degrading the API under various stress conditions as mandated by ICH Q1A(R2)[2][14][15][16]. The goal is to achieve 5-20% degradation of the active ingredient[14].
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To test susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To test susceptibility to degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The phenolic moiety is susceptible to oxidation. |
| Thermal Degradation | Solid sample at 80°C for 48 hours | To assess the intrinsic stability of the solid-state drug substance. |
| Photostability | Solid sample exposed to ICH Q1B recommended light conditions | To evaluate sensitivity to light. |
Procedure: For each condition, prepare a solution of this compound (e.g., 1 mg/mL). After the stress period, neutralize the acid and base samples, dilute all samples to a target concentration (e.g., 0.1 mg/mL), and analyze by the developed HPLC method.
Evaluation: The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a DAD is essential to confirm that the API peak is spectrally pure in all stressed samples.
Validation Parameters and Acceptance Criteria
Once the method is optimized and proven to be stability-indicating, it must be formally validated according to a pre-approved protocol. The following table summarizes the key validation parameters and typical acceptance criteria based on ICH Q2(R2) guidelines[12][13].
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Peak purity index > 0.999 for the API peak in stressed samples. Degradants are resolved from the API with a resolution (Rs) > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Assay: 80% to 120% of the test concentration. Impurities: From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Assay: 98.0% to 102.0% recovery. Impurities: 90.0% to 110.0% recovery of spiked impurities. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0% for assay. Intermediate Precision: RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10% at the LOQ concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must pass. No significant impact on results when parameters like pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Conclusion: A Foundation for Quality
This guide outlines a systematic, science-based approach to the development and validation of a stability-indicating HPLC-UV method for the quantification of this compound. By grounding the experimental design in the chemical properties of the molecule and adhering to the rigorous framework of the ICH guidelines, researchers and drug developers can establish an analytical procedure that is not only fit for its intended purpose but also ensures the integrity and quality of the data submitted for regulatory review. This methodical approach provides the trustworthiness and scientific integrity required in modern pharmaceutical development.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R2): Validation of Analytical Procedures, Step 4 version (March 2024). [Link]
-
BioPharma Services, "BA Method Development: Polar Compounds". [Link]
-
Abu-Reidah, I. M., et al. (2015). "Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms". Journal of AOAC International. [Link]
-
Clinical Tree (2023). "Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry". [Link]
-
ResolveMass Laboratories Inc. (2025). "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". [Link]
-
Kavita, K., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review". Journal of Applied Pharmaceutical Science. [Link]
-
ResolveMass Laboratories Inc. (2025). "Forced Degradation Testing in Pharma". [Link]
-
Horváth, E., et al. (2019). "Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples". Acta Chromatographica. [Link]
-
SGS Malaysia (n.d.). "Forced Degradation Testing". [Link]
-
Papoti, V. T., & Tsimogiannis, D. (2016). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks". Foods. [Link]
-
Cakir, H. E., et al. (2018). "Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products". Journal of Apitherapy and Nature. [Link]
-
Mitra, A., & Santra, S. (1987). "Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography". Analyst. [Link]
- Srivastava, S. P., & Rehana, T. (1984).
-
Pharmaffiliates. "this compound". [Link]
-
Anderson, L., et al. (2022). "Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis". Journal of Chromatography B. [Link]
-
BioPharma Spec (2016). "Advanced techniques and applications of LC-MS in small molecule drug discovery". [Link]
-
Shudo, K., et al. (1976). "Determination of aminophenol isomers by high-speed liquid chromatography". Journal of Chromatographic Science. [Link]
-
Bioanalysis Zone (2025). "Small Molecule Method Development Strategies with Chad Christianson". [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). "Stability Indicating HPLC Method Development –A Review". International Journal of Trend in Scientific Research and Development. [Link]
-
Pharmaffiliates. "this compound-d3". [Link]
-
PubChem. "4-Amino-3-methoxyphenol". [Link]
-
IJPSR (2012). "STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW". [Link]
-
Saimalakondaiah, D., et al. (2013). "Stability Indicating HPLC Method Development and Validation". International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
De Haan, D. O., et al. (2022). "Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions". Communications Earth & Environment. [Link]
-
NIST. "Phenol, 4-(2-aminoethyl)-2-methoxy-". [Link]
-
Dong, M. W. (2021). "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices". LCGC International. [Link]
-
Kendre, K., et al. (2023). "Stability Indicating HPLC Method Development: A Review". International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ResearchGate. "HPLC chromatogram of 4-aminophenol". [Link]
-
PubChem. "4-Methoxyphenol". [Link]
-
INCHEM. "ICSC 1097 - 4-METHOXYPHENOL". [Link]
Sources
- 1. This compound | 1076198-80-5 [chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. resolvemass.ca [resolvemass.ca]
performance comparison of catalysts for 4-(2-Aminoethoxy)-3-methoxyphenol reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Aminoethoxy)-3-methoxyphenol
This compound is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring a catechol-like moiety, an ether linkage, and a primary amine, offers multiple points for molecular elaboration. The efficient and selective synthesis of this intermediate is therefore of considerable interest. This guide will focus on two strategic catalytic approaches: O-arylation and N-arylation .
Proposed Synthetic Pathways
Two logical retrosynthetic disconnections for this compound lead to two distinct catalytic strategies.
Figure 1: Proposed retrosynthetic pathways for this compound.
Route A: O-Arylation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers.[1] In this proposed route, 3-methoxyphenol would be coupled with a suitable 2-aminoethoxy synthon. A key challenge is the potential for the amine functionality to interfere with the reaction; therefore, a protected amino group (e.g., with a Boc group) on the ethoxy donor is advisable.
Catalytic System: Copper-Based Catalysts
The efficacy of the Ullmann coupling is highly dependent on the choice of the copper source, ligand, base, and solvent.[2] Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands that enhance their reactivity and solubility.[1]
Mechanism of Ullmann Ether Synthesis:
The reaction is believed to proceed through a Cu(I) intermediate. The copper(I) catalyst reacts with the phenol to form a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.
Figure 2: Simplified catalytic cycle for the Ullmann ether synthesis.
Performance Comparison of Copper Catalysts for O-Arylation
The following table summarizes the performance of various copper catalysts in analogous O-arylation reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI | PPh₃ | K₂CO₃ | Toluene | 100 | High | [3] |
| Copper(II) Neodecanoate | None | K₂CO₃ | Various | Milder | High | [4] |
| Cu Nanoparticles | None | Cs₂CO₃ | Acetonitrile | 50-60 | High | [2] |
| CuO Nanoparticles | None | Cs₂CO₃ | DMF | 120 | 65-92 | [2] |
Expertise & Experience:
-
Copper(I) Iodide with Triphenylphosphine (CuI/PPh₃): This system is advantageous due to the air stability of the catalyst, CuI(PPh₃)₃, and its efficacy in non-polar solvents like toluene.[3] This can be beneficial for substrates with limited solubility in polar aprotic solvents.
-
Copper(II) Neodecanoate: The highly branched alkyl groups of the neodecanoate ligand confer excellent solubility in a wide range of organic solvents.[4] This leads to a higher effective catalyst concentration and potentially faster reaction rates under milder conditions.
-
Copper Nanoparticles: Both mono-elemental copper and copper oxide nanoparticles have been shown to be effective catalysts.[2] They offer the advantage of heterogeneous catalysis, allowing for easier separation and recycling. However, they may require higher temperatures.
Trustworthiness - Experimental Protocol (General):
A general procedure for a copper-catalyzed O-arylation would involve the following steps:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-methoxyphenol, the protected 2-aminoethoxy halide (e.g., N-(2-bromoethyl)phthalimide), the copper catalyst (e.g., 5-10 mol% CuI), a ligand (if required, e.g., 10-20 mol% PPh₃), and the base (e.g., 2 equivalents of K₂CO₃).
-
Add the anhydrous solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Perform the deprotection of the amine functionality in a subsequent step.
Route B: N-Arylation via Palladium or Rhodium Catalysis
This route involves the formation of a C-N bond between a 4-halo-3-methoxyphenol and 2-aminoethanol. A significant challenge in this approach is the potential for competitive O-arylation, as the starting material contains a free phenolic hydroxyl group.[5] The choice of catalyst is therefore critical to ensure high selectivity for N-arylation.
Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[5] For substrates containing both amine and hydroxyl groups, the use of sterically hindered biarylmonophosphine ligands, such as BrettPhos, has been shown to favor N-arylation.[5]
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a Pd(II)-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Catalytic System 2: Rhodium-Catalyzed Direct Amination of Phenols
Recent advances have demonstrated the utility of rhodium catalysts for the direct amination of phenols, providing a more atom-economical approach where water is the only byproduct.[6][7] This method avoids the need for a pre-halogenated phenol.
Mechanism of Rhodium-Catalyzed Amination:
The arenophilic rhodium catalyst facilitates the keto-enol tautomerization of the phenol through π-coordination.[7] This allows for a subsequent dehydrative condensation with the amine to form the desired aniline derivative.[7]
Performance Comparison of Catalysts for N-Arylation
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Key Feature | Reference |
| Pd(OAc)₂ | BrettPhos | Weak Base (e.g., Cs₂CO₃) | Toluene | 80-110 | High N-arylation selectivity | [5] |
| [Cp*RhCl₂]₂ | None | Na₂CO₃ | Heptane | 140 | Direct amination of phenols | [7] |
Expertise & Experience:
-
Palladium/BrettPhos: This system is the method of choice when starting from a 4-halo-3-methoxyphenol due to its proven high selectivity for N-arylation in the presence of a free hydroxyl group.[5] The bulky and electron-rich nature of the BrettPhos ligand is crucial for achieving this selectivity.
-
Rhodium Catalysis: This approach is highly attractive as it allows for the direct coupling of a phenol with an amine, avoiding the need for a halogenated starting material.[7] This results in a more environmentally friendly and atom-economical process. However, it may require higher reaction temperatures.
Trustworthiness - Experimental Protocol (General for Buchwald-Hartwig):
-
In a glovebox, charge a reaction tube with the 4-halo-3-methoxyphenol, the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 2-4 mol% BrettPhos), and the base (e.g., 1.5 equivalents of Cs₂CO₃).
-
Add the 2-aminoethanol and the solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Recommendations
The choice of the optimal catalytic system for the synthesis of this compound depends on the available starting materials and the desired process parameters.
-
If starting from 3-methoxyphenol , an O-arylation approach using a copper catalyst is recommended. For high solubility and milder conditions, copper(II) neodecanoate is a promising candidate. For a more classical and cost-effective approach, a CuI/ligand system is a reliable choice.
-
If starting from a 4-halo-3-methoxyphenol , a palladium-catalyzed Buchwald-Hartwig amination with a sterically hindered phosphine ligand like BrettPhos is the preferred method to ensure high selectivity for the desired N-arylation product.
-
For a more sustainable and atom-economical synthesis starting directly from 3-methoxyphenol and 2-aminoethanol , the development of a rhodium-catalyzed direct amination process would be a highly valuable, albeit potentially more challenging, endeavor.
It is imperative for researchers to perform careful optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, for any chosen system to achieve the best possible yield and purity of this compound.
References
-
Axelrod, J., & Tomchick, R. (1958). Enzymatic O-methylation of epinephrine and other catechols. Journal of Biological Chemistry, 233(3), 702-5. [Link]
-
Daly, J. D., Inscoe, J. K., & Axelrod, J. (1965). THE FORMATION OF O-METHYLATED CATECHOLS BY MICROSOMAL HYDROXYLATION OF PHENOLS AND SUBSEQUENT ENZYMATIC CATECHOL O-METHYLATION. SUBSTRATE SPECIFICITY. Journal of Medicinal Chemistry, 8, 153-7. [Link]
-
Schüsler-Van Hees, M. T., & Beijersbergen Van Henegouwen, G. M. (1982). Enzymatic O-methylation of catechols and catecholamines. Pharmaceutisch Weekblad, 4(6), 176-82. [Link]
-
Unknown. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]
-
Daly, J. W., Axelrod, J., & Witkop, B. (1960). Dynamic aspects of enzymatic O-methylation and -demethylation of catechols in vitro and in vivo. Journal of Biological Chemistry, 235, 1155-9. [Link]
-
Tan, S. M., & Lee, J.-M. (2015). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 5(3), 1497-1527. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Tan, S. M., & Lee, J.-M. (2015). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144-1151. [Link]
-
Daly, J. W., Axelrod, J., & Witkop, B. (1960). Dynamic Aspects of Enzymatic 0-Methylation and -Demethylation of Catechols in Vitro and in Viva. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Amination of Phenols with Amines. [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
-
ResearchGate. (n.d.). The Direct Coupling of Phenols and Amines under Rhodium Catalysis. [Link]
Sources
A Researcher's Guide to Control Experiments for the Functional Characterization of 4-(2-Aminoethoxy)-3-methoxyphenol
This guide provides a comprehensive framework for designing and executing robust control experiments to investigate the functional activity of 4-(2-Aminoethoxy)-3-methoxyphenol. Given the compound's structural features, particularly the methoxyphenol and ethylamine moieties, a primary hypothesis is its potential interaction with G protein-coupled receptors (GPCRs), a major class of drug targets. This document offers a tiered experimental approach, grounded in scientific integrity, to systematically explore this hypothesis, differentiate specific from non-specific effects, and build a compelling pharmacological profile.
The Imperative of Controls in Functional Studies
In the realm of drug discovery and functional genomics, the assertion of a compound's biological activity is only as strong as the controls that validate it. For a novel compound like this compound, where the biological target is unknown, a rigorous and multi-faceted control strategy is paramount. This guide is structured to ensure that each experimental step is self-validating, allowing researchers to confidently interpret their findings and avoid common pitfalls such as false positives arising from off-target effects or assay interference.
Our experimental design is built upon a tiered approach, logically progressing from broad screening to specific mechanistic studies. This ensures an efficient use of resources while systematically building a case for the compound's mechanism of action.
Tier 1: Initial Screening for GPCR Activity
The first tier of experiments is designed to cast a wide net and determine if this compound modulates common GPCR signaling pathways. We will utilize cell lines that endogenously express a variety of GPCRs, such as Human Embryonic Kidney (HEK293) cells.[1][2]
Core Assays for Broad Pathway Interrogation:
-
cAMP Accumulation/Inhibition Assay: This assay will detect modulation of adenylyl cyclase activity, a hallmark of Gs and Gi-coupled receptor activation.[3][4]
-
Inositol Monophosphate (IP1) Accumulation Assay: This assay measures the activity of the Gq pathway, which involves the activation of phospholipase C.[5][6]
-
β-Arrestin Recruitment Assay: This assay provides a more universal readout of GPCR activation, as β-arrestin is recruited to most GPCRs upon agonist binding, independent of the G-protein coupling pathway.[7][8]
Essential Controls for Tier 1
A robust set of controls is critical at this initial screening stage to ensure the validity of any observed effects.
| Control Type | Rationale & Example | Expected Outcome if this compound is a Specific GPCR Agonist |
| Vehicle Control | To account for any effects of the solvent used to dissolve the test compound. | No significant change in assay signal compared to untreated cells. |
| Example: Dimethyl sulfoxide (DMSO) at the final assay concentration. | ||
| Negative Control Compound | To control for effects related to the core chemical scaffold that are not receptor-mediated. | No significant activity in the GPCR functional assays. |
| Example: 3-Methoxy-4-hydroxyphenethylamine (3-MT), a structurally related dopamine metabolite with known activity at trace amine-associated receptors but not broadly active across all GPCRs.[9][10] | ||
| Positive Control Agonist | To validate that the cell-based assays are responsive and performing as expected. | A robust and reproducible dose-dependent response in the corresponding assay. |
| Example: Isoproterenol for Gs-coupled β-adrenergic receptors (cAMP assay); Carbachol for Gq-coupled muscarinic receptors (IP1 assay).[11] | ||
| Cell Line Control | To confirm that any observed response is dependent on the presence of the target receptor (more relevant in later tiers with engineered cell lines). | No response to the test compound in the parental cell line lacking the specific receptor. |
| Example: Parental HEK293 cells versus HEK293 cells overexpressing a specific orphan GPCR. |
Experimental Workflow for Tier 1 Screening
Caption: Tier 1 Experimental Workflow.
Tier 2: Deconvolution of Non-Specific and Off-Target Effects
If Tier 1 screening reveals reproducible activity in one or more pathways, it is crucial to perform a series of experiments to rule out non-specific effects and assay artifacts. Phenolic compounds, in particular, are known to interfere with certain assay technologies.[12][13]
Key Assays for Specificity Validation:
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed effects are not a consequence of cytotoxicity.[14][15] A decrease in cell viability can confound the results of functional assays.
-
Assay Interference Counter-Screen: To determine if this compound directly interferes with the assay chemistry (e.g., luciferase activity in cAMP-Glo or fluorescence in HTRF assays).[16][17] This is performed in a cell-free system.
-
Orthogonal Assays: Confirming the initial "hit" using an assay with a different detection modality can increase confidence. For example, if a hit is identified in a luminescence-based cAMP assay, it could be confirmed using a fluorescence-based cAMP biosensor.
Control Strategy for Tier 2
| Experiment | Rationale | Procedure | Expected Outcome for a Specific Compound |
| Cell Viability | To ensure the compound is not toxic at active concentrations. | Treat cells with a dose-range of the compound and measure viability after the same incubation period as the functional assay. | No significant decrease in cell viability at concentrations that elicit a functional response. |
| Assay Interference | To rule out direct effects on the assay reagents. | Run the assay protocol in the absence of cells, with the test compound added to the assay reagents. | No change in signal in the absence of a biological system. |
| Promiscuity Screen | To assess the selectivity of the compound. | Test the compound against a panel of diverse, unrelated GPCRs. | Activity is confined to a specific receptor or a limited family of receptors. |
Tier 3: In-Depth Mechanistic Characterization
With confirmed on-target activity, the final tier of experiments aims to elucidate the precise pharmacological nature of this compound.
Advanced Assays for Pharmacological Profiling:
-
Potency and Efficacy Determination: Generate full dose-response curves to determine the EC50 (potency) and maximal response (efficacy) of the compound.
-
Antagonist/Allosteric Modulator Studies: Investigate whether the compound can inhibit the response to a known agonist (antagonism) or modulate its activity (allosteric modulation).
-
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Assays: These proximity-based assays can provide evidence of direct binding to a receptor or receptor-effector protein, and can also be used to monitor receptor conformational changes in real-time.
Signaling Pathway Diagram
Sources
- 1. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP-Glo™ Assay Protocol [promega.kr]
- 4. cAMP-Glo™ Assay [worldwide.promega.com]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 10. 3-Methoxytyramine | C9H13NO2 | CID 1669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. clyte.tech [clyte.tech]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Aminoethoxy)-3-methoxyphenol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Aminoethoxy)-3-methoxyphenol, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are grounded in an understanding of the compound's chemical nature, synthesizing data from related chemical families to establish a robust and trustworthy disposal framework.
Immediate Safety Profile & Hazard Assessment
The primary hazards are associated with the phenolic and amino moieties. Phenols are recognized as toxic and corrosive, capable of causing severe skin burns which may not be immediately painful due to their anesthetic effect.[1][2] Aromatic amines are a class of compounds that require careful handling due to potential toxicity and carcinogenicity.[3] The aminoethoxy group, found in compounds like 2-(2-aminoethoxy)ethanol, can be corrosive and cause severe skin and eye damage.[4][5]
Therefore, this compound must be handled as a hazardous substance with corrosive and toxic properties.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Associated Functional Group | Potential Effects & Risks | Supporting Sources |
| Acute Toxicity | Phenol, Aromatic Amine | Harmful if swallowed, inhaled, or in contact with skin.[2][3] | [2][3] |
| Skin Corrosion/Irritation | Phenol, Aminoethoxy Group | Can cause severe skin burns and irritation.[1][2][4] Anesthetic effects may delay pain perception.[2] | [1][2][4] |
| Serious Eye Damage | Phenol, Aminoethoxy Group | Risk of permanent eye injury and blindness upon contact.[2][6] | [2][6] |
| Chemical Incompatibility | Aromatic Amine, Phenol | Reacts with strong acids and oxidizing agents.[7][8] Store away from incompatible materials.[3][9] | [3][7][8][9] |
| Environmental Hazard | Phenol | Phenolic compounds are generally considered hazardous to aquatic life.[10][11] | [10][11] |
Mandatory Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of the compound, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be performed wearing the following:
-
Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][12][13]
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[7][14]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, must be worn.[13][14] Double-gloving is recommended.
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[1] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]
-
Footwear: Closed-toe, solid-top shoes are required in any laboratory handling this chemical.[1]
Waste Disposal Decision Workflow
The following diagram outlines the critical decision-making process for segregating and containerizing waste generated from procedures involving this compound.
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.mscdirect.com [www1.mscdirect.com]
- 5. fishersci.ie [fishersci.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nj.gov [nj.gov]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. DSpace [iris.who.int]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(2-Aminoethoxy)-3-methoxyphenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 4-(2-Aminoethoxy)-3-methoxyphenol, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Based on data for related methoxyphenol isomers, the primary hazards are:
-
Acute Oral Toxicity : The compound is likely harmful if swallowed[1][2][3]. Ingestion may lead to gastrointestinal irritation[1].
-
Serious Eye Irritation : Direct contact is expected to cause serious eye irritation, characterized by redness, itching, and pain[1][3][4][5].
-
Skin Irritation and Sensitization : It may cause skin irritation upon contact[1][4][5]. Crucially, related compounds are known skin sensitizers, meaning repeated or prolonged contact could lead to an allergic reaction[1][6].
-
Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract[1][3][5].
-
Aquatic Toxicity : The substance is likely harmful to aquatic life with long-lasting effects[1][6].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. A thorough hazard assessment is the first step in any laboratory operation[7]. The following table summarizes the recommended PPE for handling this compound in various common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat | Recommended if weighing outside a fume hood or if dust is generated (N95 respirator)[7] |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat | Work in a certified chemical fume hood |
| Bulk Transfers/Splashes | Face shield worn over chemical splash goggles[8][9] | Chemical-resistant gloves (e.g., Nitrile), consider double-gloving | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant coveralls or apron | Air-purifying respirator with appropriate cartridges if spill is large or ventilation is poor[10][11] |
Detailed PPE Protocols and Methodologies
Simply wearing PPE is insufficient; how it is used is critical. The following protocols are designed to minimize exposure and prevent cross-contamination.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and irritation[9].
-
Minimum Requirement : For any task involving this chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Splash Hazard : When preparing solutions, performing transfers, or any activity with a risk of splashing, chemical splash goggles must be worn[7]. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses[7].
-
High-Risk Operations : For tasks with a significant splash or aerosol generation potential, a polycarbonate face shield must be worn over safety goggles to protect the entire face[8][9].
Skin and Body Protection
-
Gloves : Given the risk of skin irritation and sensitization, selecting the correct gloves is paramount.
-
Material : Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times.
-
Procedure : Inspect gloves for any signs of degradation or puncture before use. Use the "glove-in-glove" technique for removal to avoid contaminating your hands. Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.
-
-
Lab Coats and Protective Clothing : A full-length lab coat, buttoned completely, is required to protect your skin and street clothes[7]. For large-scale operations, a chemical-resistant apron provides an additional layer of protection[7]. Shorts and open-toed shoes are never appropriate in a laboratory setting[7].
Respiratory Protection
Engineering controls, such as chemical fume hoods, are the primary defense against respiratory exposure[7].
-
Standard Handling : All manipulations of this compound that could generate dust or aerosols should be performed within a certified chemical fume hood.
-
When Respirators are Needed : If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor/particulate combination cartridges should be used[7][11]. Note that respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
Operational and Disposal Plans
A safe experiment begins before the first reagent is measured and ends only after all waste is properly managed.
Safe Handling Procedures
-
Designated Area : Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ventilation : Always ensure adequate ventilation. Use local exhaust ventilation (fume hood) to keep exposure to airborne contaminants as low as possible[3][6].
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory[1][2][12]. Wash hands thoroughly after handling the chemical, even if gloves were worn[2].
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials[1][4][12].
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess : From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Protect : Don the appropriate PPE before attempting cleanup. For significant spills, this includes respiratory protection, a face shield, and heavy-duty gloves[10][11].
-
Contain and Clean :
-
For Solids : Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste[5].
-
For Liquids : Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a labeled, sealed container for hazardous waste[3].
-
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[1].
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Containers : Waste must be collected in sturdy, leak-proof, and clearly labeled containers[13][14]. The label should include "Hazardous Waste" and the chemical name.
-
Segregation : Do not mix this waste with incompatible materials. Keep solids and liquids in separate waste streams[13][14].
-
Empty Containers : "Empty" containers are not truly empty. They must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[13][14].
-
Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[13][15][16]. Never dispose of this chemical down the drain or in the regular trash[13][16].
By integrating these principles of hazard assessment, correct PPE selection, and diligent operational planning, you build a resilient culture of safety that protects you, your colleagues, and your research.
References
- 4 - SAFETY D
- Personal Protective Equipment | US EPA. (2025-09-12).
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- 4 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-04). Sigma-Aldrich.
- Personal Protective Equipment | Thermo Fisher Scientific. Thermo Fisher Scientific.
- 2 - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17). Thermo Fisher Scientific.
- 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (2020-11-02). YouTube.
- Chapter 3 - Personal Protective Equipment - Cornell EHS. Cornell University.
- 3 - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-07-22). Fisher Scientific.
- Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. Carl ROTH.
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College.
- SCOPE The scope of this procedure covers the disposal methods to be undertaken for chemical raw materials and labora. (2002-07-02). Google Search.
- osha-pv2039.pdf - 4-Methoxyphenol.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich.
- Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 15. epawebapp.epa.ie [epawebapp.epa.ie]
- 16. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
